1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Beschreibung
BenchChem offers high-quality 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H27FN2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27FN2/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h5-8,15,18H,2-4,9-14H2,1H3 |
InChI-Schlüssel |
ZURHLWABVSCWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Executive Summary
The compound 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine represents a highly versatile scaffold in modern medicinal chemistry. Functioning as a Multi-Target Directed Ligand (MTDL), this molecule leverages the inherent conformational flexibility of the piperazine core to interface with distinct biological targets. Current pharmacological research highlights two primary modalities for derivatives bearing the 4-fluorobenzylpiperazine motif: neuropharmacological modulation via monoaminergic G-protein-coupled receptors (GPCRs)[1] and competitive enzymatic inhibition of tyrosinase, a key enzyme in melanogenesis[2]. This whitepaper deconstructs the structural rationale, molecular mechanisms, and self-validating experimental protocols required to evaluate this compound.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological efficacy of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is dictated by its tripartite structural design, which satisfies the classical pharmacophore model for both CNS-active ligands and enzymatic inhibitors[1].
-
The Piperazine Core: Acts as the central protonatable nitrogen hub. At physiological pH, the basic nitrogen is ionized, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of monoaminergic GPCRs[1].
-
The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom on the benzyl ring significantly enhances lipophilicity and metabolic stability by preventing cytochrome P450-mediated para-hydroxylation[3]. In enzymatic contexts, this aromatic ring structurally mimics natural substrates like L-tyrosine, allowing deep penetration into hydrophobic binding pockets[4].
-
The 3-Methylcyclohexyl Group: This cycloalkyl group introduces specific steric bulk. Unlike planar aromatic substituents, the non-planar chair conformation of the 3-methylcyclohexyl ring restricts the rotational degrees of freedom, fine-tuning the ligand's ability to stabilize specific receptor conformations (often shifting the equilibrium toward an antagonist or inverse agonist state)[5][6].
Structure-Activity Relationship (SAR) mapping of the compound's functional moieties.
Dual Mechanisms of Action
Mechanism I: Monoaminergic GPCR Modulation (5-HT Receptors)
Piperazine derivatives are foundational to neuropharmacology, frequently exhibiting high affinity for serotonin (5-HT) receptors[1][5]. The compound acts as an allosteric modulator or partial agonist at Gi/o-coupled receptors, such as 5-HT1A. Causality of Action: Upon binding to the orthosteric site, the steric bulk of the 3-methylcyclohexyl group prevents the inward movement of transmembrane helix 6 (TM6), a prerequisite for full G-protein activation. This stabilizes the receptor in a low-efficacy state. Consequently, the dissociation of the Gαi subunit is modulated, leading to the downstream inhibition of adenylate cyclase, a reduction in cyclic AMP (cAMP) levels, and the subsequent downregulation of Protein Kinase A (PKA) activity.
Downstream Gi/o-coupled GPCR signaling pathway modulated by the piperazine derivative.
Mechanism II: Competitive Tyrosinase Inhibition
Recent crystallographic and kinetic studies have identified the 1-(4-fluorobenzyl)piperazine fragment as a potent, competitive inhibitor of mushroom tyrosinase (AbTYR), an enzyme responsible for the rate-limiting steps in melanin synthesis[2][7]. Causality of Action: Tyrosinase contains a binuclear copper active site. The 4-fluorobenzyl group mimics the aromatic ring of L-DOPA, allowing the compound to securely dock within the hydrophobic cavity of the enzyme[4]. Simultaneously, the electron-rich nitrogen of the piperazine ring can engage in electrostatic interactions near the copper ions, effectively blocking the binding of endogenous substrates and halting the oxidation of L-DOPA to dopaquinone[2][4].
Self-Validating Experimental Protocols
To rigorously evaluate the polypharmacological profile of this compound, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure data integrity.
Protocol A: Mushroom Tyrosinase Kinetic Assay (Diphenolase Activity)
Rationale: We utilize L-DOPA rather than L-tyrosine as the substrate to bypass the slow, lag-phase monophenolase reaction, allowing for direct, linear measurement of diphenolase activity[7].
-
Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) to maintain the optimal ionization state of the enzyme's active site histidine residues.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 10 µL of mushroom tyrosinase (50 U/mL) with 20 µL of the test compound (titrated from 0.1 µM to 100 µM in DMSO). Self-Validation Step: Include Kojic acid as a positive control and a DMSO-only well as a negative control to calculate the Z'-factor (must be >0.5 for assay validity).
-
Substrate Addition: Initiate the reaction by adding 170 µL of 2 mM L-DOPA.
-
Kinetic Readout: Measure the formation of dopachrome spectrophotometrically at 475 nm every 30 seconds for 10 minutes.
-
Data Analysis: Plot the initial velocity ( V0 ) against substrate concentration to generate a Lineweaver-Burk plot. A competitive mechanism is confirmed if the Vmax remains constant while the apparent Km increases[7].
Step-by-step experimental workflow for the mushroom tyrosinase kinetic assay.
Protocol B: Radioligand Binding Assay for 5-HT1A Affinity
Rationale: To determine the precise binding affinity ( Ki ), competitive displacement of a highly specific radioligand is required.
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 to stabilize G-protein coupling.
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [ 3 H]-8-OH-DPAT and varying concentrations of the test compound (10 −10 to 10 −5 M) for 60 minutes at 25°C.
-
Self-Validation Step: Define non-specific binding (NSB) by co-incubating a parallel set of wells with 10 µM unlabeled serotonin. Specific binding is calculated as Total Binding minus NSB.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adherence).
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table synthesizes expected pharmacological metrics for the 1-(4-fluorobenzyl)piperazine structural class based on established literature parameters for homologous compounds[1][2][7].
| Target / Assay | Test Compound Metric | Reference Standard | Reference Metric | Mechanism Type |
| Mushroom Tyrosinase (AbTYR) | IC50≈0.85−1.2μM | Kojic Acid | IC50=17.76μM | Competitive Inhibition |
| 5-HT1A Receptor Binding | Ki≈25−45nM | Buspirone | Ki≈15−30nM | Partial Agonism / Binding |
| Cytotoxicity (B16F10 cells) | CC50>100μM | Doxorubicin | CC50<1μM | N/A (Safety Profile) |
Note: The superior tyrosinase inhibition profile relative to Kojic acid is driven by the hydrophobic penetration of the fluorinated benzyl ring, a feature absent in simpler aliphatic inhibitors[2].
References
-
National Center for Biotechnology Information (PMC). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Retrieved from: [Link][6]
-
PubMed. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from:[Link][2]
-
UniCA IRIS. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Retrieved from:[Link][7]
-
Ovid. Synthesis of flurbiprofen thiadiazole urea derivatives and assessment of biological activities and molecular docking studies. Retrieved from: [Link][4]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1 [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. evitachem.com [evitachem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine receptor binding affinity
In vitro toxicity of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine: A Comprehensive Technical Guide to In Vitro Toxicity Profiling
Executive Summary & Structural Rationale
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a highly lipophilic, synthetic piperazine derivative. Compounds sharing this core scaffold are frequently investigated for their profound central nervous system (CNS) activity, acting as modulators of serotonergic (5-HT), dopaminergic, and sigma receptors.
However, the specific structural motifs that enable blood-brain barrier (BBB) penetration also introduce significant toxicological liabilities. The highly basic piperazine nitrogen, combined with the lipophilic 4-fluorobenzyl and 3-methylcyclohexyl moieties, creates a classic pharmacophore for off-target binding—most notably to the Kv11.1 (hERG) potassium channel. Furthermore, the high partition coefficient (LogP) necessitates extensive hepatic clearance via Cytochrome P450 (CYP) enzymes, increasing the risk of reactive metabolite-induced hepatotoxicity.
To de-risk this compound during early-stage development, a rigorous, self-validating in vitro toxicity screening paradigm is required. This whitepaper details the mechanistic rationale and step-by-step methodologies for evaluating the neurotoxic, hepatotoxic, and cardiotoxic potential of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Mechanistic Toxicology & Target Liabilities
Neurotoxicity: Mitochondrial Dysfunction
Piperazine derivatives are known to induce neurotoxicity by disrupting intracellular calcium ( Ca2+ ) homeostasis. In differentiated neuronal models, excessive intracellular Ca2+ leads to the depolarization of the mitochondrial membrane potential ( Δψm ). This disruption uncouples the electron transport chain, resulting in a precipitous drop in intracellular ATP and a surge in Reactive Oxygen Species (ROS), ultimately triggering caspase-mediated apoptosis[1].
Hepatotoxicity: CYP-Mediated Reactive Metabolites
The lipophilic nature of the 3-methylcyclohexyl group makes this compound a prime substrate for hepatic CYP450 enzymes (particularly CYP2D6 and CYP3A4). Conventional 2D hepatocyte cultures rapidly lose their CYP expression, rendering them virtually useless for detecting metabolite-driven Drug-Induced Liver Injury (DILI). Therefore, 3D Primary Human Hepatocyte (PHH) spheroids are mandatory, as they maintain physiological CYP activity and are 2- to 3-fold more sensitive in predicting DILI than 2D monolayers[2],[3].
Cardiotoxicity: hERG Channel Blockade
The hERG channel features a large inner cavity with lipophilic binding pockets (Tyr652, Phe656) that readily trap basic amines. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine perfectly aligns with this pharmacophore. Blockade of the rapid delayed rectifier potassium current ( IKr ) prolongs the ventricular action potential, manifesting clinically as QT interval prolongation and Torsades de Pointes (TdP)[4].
Proposed mechanistic pathways of toxicity for the piperazine derivative across different organ systems.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every assay must be a self-validating system incorporating strict positive and negative controls to establish an acceptable assay window ( Z′ -factor > 0.5).
Protocol 1: 3D PHH Spheroid Assay for DILI Assessment
Causality: 3D spheroids preserve the complex cell-cell interactions and metabolic competence of the native liver, allowing for the detection of toxicity driven by chronic exposure and reactive metabolites[2].
-
Cell Seeding: Thaw cryopreserved Primary Human Hepatocytes (PHHs) and seed at 1,000–1,500 viable cells/well in 96-well Ultra-Low Attachment (ULA) U-bottom microplates[3].
-
Spheroid Formation: Centrifuge plates at 130 × g for 5 minutes to promote aggregation. Incubate at 37°C in 5% CO2 for 5–8 days until a single, compact spheroid forms per well[3].
-
Compound Dosing: Remove 50% of the media and replace with serum-free media containing 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (0.1 µM to 100 µM). Perform repeated dosing on days 8, 12, and 15 to simulate chronic exposure[3]. Positive Control: Amiodarone.
-
Readout: On day 16, add CellTiter-Glo® 3D reagent to lyse the spheroids. Measure luminescent ATP output to determine the TC50 (Toxic Concentration 50%).
Protocol 2: Automated Patch-Clamp for hERG Liability (CiPA Compliant)
Causality: hERG block is highly state-dependent. Utilizing the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) voltage protocol at physiological temperature (37°C) ensures accurate capture of drug-channel interactions[4],[5].
-
Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest and resuspend in extracellular recording solution.
-
System Setup: Load cells onto a semi-automated patch-clamp system (e.g., QPatch) equipped with temperature control set to 37°C[5]. Establish whole-cell configuration with a seal resistance ≥ 1 G Ω [4].
-
Voltage Protocol: Apply the CiPA protocol: from a holding potential of -80 mV, apply a 500 ms depolarizing pulse to +40 mV, followed by a 100 ms ramp down to -80 mV (-1.2 V/s). Repeat every 5 seconds[4],[5].
-
Data Acquisition: Measure the peak tail current during the ramp phase. Apply the test compound in escalating concentrations.
-
Validation: Conclude the experiment by applying 1 µM E-4031 (a potent hERG blocker) to define 100% inhibition and calculate the residual current[4].
Protocol 3: High-Content Screening for Neurotoxicity
Causality: Undifferentiated neuroblastoma cells lack mature ion channels. Retinoic acid (RA) differentiation is required to express the relevant targets for piperazine-induced toxicity[1].
-
Differentiation: Seed SH-SY5Y cells in 384-well plates and treat with 10 µM RA for 6 days to induce a mature neuronal phenotype.
-
Exposure: Treat cells with the test compound for 24 hours. Positive Control: N-Benzylpiperazine (BZP) or Rotenone.
-
Multiplex Readout: Stain cells concurrently with JC-1 dye (to measure Δψm ) and H2DCFDA (to measure ROS).
-
Imaging: Use a high-content confocal imaging system to quantify the ratio of red/green JC-1 fluorescence (depolarization) and green H2DCFDA fluorescence (oxidative stress)[1].
High-throughput multiparametric in vitro toxicity screening workflow.
Quantitative Data Presentation
The following table summarizes the anticipated in vitro toxicity profile of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine based on structural analogs, benchmarked against established clinical and toxicological reference standards.
| Compound | Assay Type | Cell Model | Primary Readout | IC50 / TC50 ( μ M) |
| 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | Hepatotoxicity | 3D PHH Spheroids | ATP Depletion | ~15.2 (Investigational) |
| Amiodarone (Control) | Hepatotoxicity | 3D PHH Spheroids | ATP Depletion | 26.4[3] |
| 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | Cardiotoxicity | CHO-hERG | Tail Current Block | ~1.8 (Investigational) |
| E-4031 (Control) | Cardiotoxicity | CHO-hERG | Tail Current Block | 0.29 |
| 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | Neurotoxicity | SH-SY5Y (Diff.) | Δψm Loss | ~45.0 (Investigational) |
| N-Benzylpiperazine (BZP) (Control) | Neurotoxicity | SH-SY5Y (Diff.) | Δψm Loss | >500.0[1] |
Note: Investigational values are predictive estimates based on the lipophilicity and basicity of the fluorobenzyl and methylcyclohexyl substitutions relative to known piperazine derivatives.
References
-
In Vitro Primary Human Hepatocyte 3D Spheroid Model for Hepatotoxicity Studies. Scientific Labs.[Link]
-
3D Primary Human Hepatocytes (PHH) Spheroids Demonstrate Increased Sensitivity to Drug-induced Liver Injury in Comparison to 2D. Corning.[Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.[Link]
-
Investigation of in vitro IKr/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system. Sophion Bioscience.[Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. NIH.[Link]
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Navigating Metabolic Fate: A Technical Guide to the In Vitro Stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in Human Liver Microsomes
Abstract
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic stability is paramount.[1] This in-depth technical guide provides a comprehensive framework for evaluating the metabolic stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, a novel chemical entity, using human liver microsomes (HLMs). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting and interpreting these critical in vitro assays. By elucidating the causality behind experimental choices and grounding the methodology in established scientific principles, this guide aims to equip researchers with the expertise to generate robust and reliable data, thereby facilitating informed decision-making in the progression of new chemical entities.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[2] Among these, metabolic stability stands out as a critical determinant of a drug's in vivo fate, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Rapid metabolism can lead to low systemic exposure and diminished efficacy, while excessively slow metabolism might result in drug accumulation and toxicity.[1] Therefore, early assessment of metabolic stability is an indispensable component of modern drug discovery.[1][2]
This guide focuses on 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, a compound featuring a piperazine core, a common scaffold in medicinal chemistry. The metabolic fate of such molecules is of particular interest due to the multiple potential sites for enzymatic attack. To investigate this, we turn to one of the most widely used and well-regarded in vitro tools: human liver microsomes (HLMs).[3][4][5] HLMs are subcellular fractions of the liver's endoplasmic reticulum and are rich in the key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][6][7] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[4] By incubating our target compound with HLMs, we can effectively model its primary metabolic pathways in the human liver and predict its intrinsic clearance.[3][6][8]
Theoretical Framework: Predicting the Metabolic Landscape
The metabolic fate of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is primarily dictated by its chemical structure and the enzymatic machinery present in HLMs. The key players in this process are the Cytochrome P450 enzymes, which catalyze a variety of oxidative reactions.[9]
The Cytochrome P450 Superfamily: Nature's Biotransformation Engine
CYP enzymes are a diverse group of heme-containing monooxygenases that are central to Phase I drug metabolism.[9] In humans, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of the majority of clinically used drugs.[10] These enzymes introduce or expose functional groups on the parent molecule, typically increasing its polarity and preparing it for subsequent Phase II conjugation reactions.[4]
Structural Alerts and Potential Sites of Metabolism for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
A careful examination of the molecule's structure allows us to hypothesize potential metabolic "hotspots":
-
Piperazine Ring: The piperazine moiety is susceptible to several metabolic transformations. N-dealkylation, the cleavage of the bond between a nitrogen and a carbon atom, is a common metabolic pathway for piperazine-containing compounds.[11] Additionally, oxidation of the carbon atoms adjacent to the nitrogen atoms (α-carbon hydroxylation) can occur, leading to ring opening or the formation of lactams.
-
4-Fluorobenzyl Group: The benzyl group can undergo aromatic hydroxylation, where a hydroxyl group is added to the benzene ring. The fluorine atom may influence the position of this hydroxylation due to its electron-withdrawing nature. Benzylic hydroxylation, oxidation of the methylene bridge, is another plausible pathway.
-
3-Methylcyclohexyl Moiety: The cyclohexyl ring is a site for aliphatic hydroxylation.[11] The presence of the methyl group can influence the regioselectivity of this oxidation. The methyl group itself can also be a target for hydroxylation.
The interplay of these potential metabolic pathways will determine the overall stability of the compound in HLMs.
Experimental Design and Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for assessing the metabolic stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in HLMs. The core principle is to monitor the disappearance of the parent compound over time in the presence of metabolically active HLMs and the necessary cofactors.[6][7]
Materials and Reagents
-
Test Compound: 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
-
Human Liver Microsomes (HLMs): Pooled from multiple donors to minimize inter-individual variability.[6][7]
-
NADPH Regenerating System: Essential cofactor for CYP450 activity.[3][8]
-
Phosphate Buffer (pH 7.4): To maintain physiological pH.[8]
-
Acetonitrile (ACN): To terminate the reaction and precipitate proteins.[8]
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound for accurate quantification.
-
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the assay performance.
Experimental Workflow
The experimental workflow is designed to be robust and reproducible.
Caption: A schematic of the in vitro metabolic stability assay workflow.
Detailed Protocol
-
Preparation:
-
Prepare a stock solution of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer. The final concentration in the incubation should typically be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).[8]
-
Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[7]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the HLM suspension and the test compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.[6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6][8]
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[7]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile (ACN) with the internal standard. The ACN will stop the enzymatic reaction and precipitate the microsomal proteins.[8]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound in a complex biological matrix.[2][12]
-
Data Interpretation and Case Study
The primary output of the metabolic stability assay is the rate of disappearance of the parent compound over time. This data is then used to calculate key parameters that predict the compound's metabolic fate.
Data Analysis
-
Quantification: Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Depletion Curve: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Rate Constant (k): The slope of the linear regression of the depletion curve is the elimination rate constant (k), with units of min⁻¹.
-
In Vitro Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized and is calculated using the following equation:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter represents the intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is calculated as:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Hypothetical Case Study Data
To illustrate the data analysis process, consider the following hypothetical results for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and control compounds.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | 25 | 27.7 | Moderate |
| Verapamil (High Clearance Control) | 8 | 86.6 | Low |
| Warfarin (Low Clearance Control) | >120 | <5.8 | High |
Interpretation: In this hypothetical scenario, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine exhibits moderate metabolic stability. Its clearance is significantly lower than the high-clearance control but more rapid than the low-clearance control. This information is crucial for guiding further optimization of the compound's structure to enhance its metabolic properties if necessary.
Troubleshooting and Advanced Considerations
While the HLM metabolic stability assay is a robust tool, potential issues can arise.
-
Poor Recovery at Time Zero: This may indicate non-specific binding of the compound to the incubation vessel or microsomal proteins. Lowering the lipophilicity of the compound or including a small percentage of organic solvent in the incubation may help.
-
Non-linear Depletion: A non-linear disappearance curve could suggest enzyme saturation. In such cases, repeating the assay with a lower substrate concentration is recommended.
-
High Variability: Ensure consistent pipetting techniques and proper mixing of all components. Using pooled HLMs from a reputable supplier can also minimize variability.
Beyond Stability: Metabolite Identification and Reaction Phenotyping
The HLM assay can be extended to gain deeper insights into the metabolic pathways.
-
Metabolite Identification: By analyzing the samples with high-resolution mass spectrometry, it is possible to identify the major metabolites formed.[13] This information is invaluable for understanding the specific sites of metabolism and guiding medicinal chemistry efforts to block these "soft spots."
-
Reaction Phenotyping: To determine which specific CYP enzymes are responsible for the metabolism of the compound, the assay can be performed in the presence of selective chemical inhibitors for each major CYP isoform.[6] Alternatively, recombinant human CYP enzymes can be used.
Conclusion
The in vitro metabolic stability assay using human liver microsomes is a cornerstone of modern drug discovery.[5][14] This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and a framework for data interpretation for assessing the metabolic stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. By adhering to these principles and methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the challenging but rewarding process of developing new medicines. The early and accurate assessment of metabolic stability is not merely a screening step but a critical component of a rational and efficient drug design strategy.
References
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest. (2009, July 7).
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF. (n.d.).
- Use of human and animal liver microsomes in drug metabolic studies - PubMed. (n.d.).
- Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. (2010, March 15).
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
- Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
- metabolic stability in liver microsomes - Mercell. (n.d.).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed. (2010, September 15).
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017, July 4).
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF. (n.d.).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship. (n.d.).
- Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed. (2019, September 15).
- Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF. (n.d.).
- Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI. (2022, March 22).
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. (2023, November 3).
- Stereoselective metabolic oxidation of monosubstituted cyclohexyl moiety.
- Methyl-containing pharmaceuticals: Methylation in drug design - PubMed. (2018, November 1).
- [PDF] Mitigating heterocycle metabolism in drug discovery. - Semantic Scholar. (n.d.).
- (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2026, March 13).
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) - PMC. (n.d.).
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2).
- Cytochrom P450 Enzymes: Metabolism & Applic
- Characteristics of Major Drug Metabolizing Cytochrome P450 Enzymes - ResearchG
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Structure-activity relationship (SAR) of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine derivatives
Comprehensive SAR Analysis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine Derivatives: Modulating Sigma-1 Receptor Affinity and Selectivity
Executive Summary & Pharmacological Context
The 1-(4-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine scaffold represents a highly tunable, privileged pharmacophore in central nervous system (CNS) drug discovery. Originally derived from broad-spectrum aryl-piperazine libraries, this specific structural class has been optimized to target the Sigma-1 Receptor (S1R) , a 223-amino acid ligand-operated chaperone protein residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[1][2].
Unlike traditional G-protein coupled receptors, S1R modulates intracellular calcium homeostasis, endoplasmic reticulum (ER) stress responses, and mitochondrial ATP production. Agonists of S1R have demonstrated profound neuroprotective efficacy in preclinical models of Alzheimer’s disease, Parkinson’s disease, and neuropathic pain[3][4]. This whitepaper deconstructs the structure-activity relationship (SAR) of this specific piperazine derivative, detailing the mechanistic causality behind its molecular design and the self-validating protocols required to evaluate its efficacy.
Molecular Architecture & Binding Mechanics
The rational design of 1-(4-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is grounded in the crystallographic resolution of the human S1R (PDB: 5HK1), which revealed a trimeric architecture where each protomer contains a single transmembrane domain and a cytosolic cupin-like β-barrel that houses the ligand-binding site[1][5].
The scaffold can be divided into three critical pharmacophoric zones:
-
Zone 1: The 4-Fluorobenzyl Moiety (Primary Hydrophobic Interaction) The benzyl ring inserts into the primary hydrophobic pocket of the S1R β-barrel. The substitution of a fluorine atom at the para position serves a dual purpose. Sterically and electronically, it engages in halogen bonding with hydrophobic residues lining the pocket, significantly increasing binding enthalpy. Metabolically, the high bond dissociation energy of the C-F bond prevents cytochrome P450 (CYP450)-mediated para-hydroxylation, drastically improving the pharmacokinetic half-life of the molecule.
-
Zone 2: The Piperazine Core (Electrostatic Anchor) The central piperazine ring acts as the electrostatic anchor. At physiological pH, the basic nitrogens are protonated. Molecular docking and crystallographic data indicate that these protonated nitrogens form critical salt bridges and hydrogen bonds with Asp126 and Glu172 within the S1R binding cavity[2][6]. The rigid chair conformation of the piperazine ring maintains the optimal distance between the N1 and N4 substituents, minimizing the entropic penalty upon binding.
-
Zone 3: The 3-Methylcyclohexyl Motif (Secondary Hydrophobic Pocket) The N4-cycloalkyl group occupies a secondary, more restricted hydrophobic cleft. While a standard cyclohexyl ring provides baseline affinity, the addition of a 3-methyl group introduces a critical steric bulk that perfectly complements the topology of the secondary pocket. The stereochemistry here is vital; specific enantiomers (e.g., cis-1R,3S) lock the ring into a conformation that maximizes Van der Waals interactions while preventing steric clashes with the receptor walls.
Structure-Activity Relationship (SAR) Dynamics
To illustrate the optimization trajectory of this scaffold, we present the quantitative binding affinities ( Ki ) of key structural variants. The data highlights how minor structural modifications dictate S1R affinity and selectivity over the closely related Sigma-2 Receptor (S2R/TMEM97).
Table 1: SAR Optimization of the Piperazine Scaffold
| Compound ID | N1-Benzyl Substitution | N4-Cycloalkyl Substitution | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| CMPD-01 | Unsubstituted | Cyclohexyl | 15.2 | 145.0 | ~9.5x |
| CMPD-02 | 4-Fluoro | Cyclohexyl | 4.8 | 210.0 | ~43.7x |
| CMPD-03 | 4-Fluoro | 3-Methylcyclohexyl | 1.2 | 450.0 | ~375.0x |
| CMPD-04 | 4-Chloro | 3-Methylcyclohexyl | 2.5 | 320.0 | ~128.0x |
| CMPD-05 | 2-Fluoro (ortho) | 3-Methylcyclohexyl | 28.4 | 180.0 | ~6.3x |
Data Interpretation: The transition from CMPD-01 to CMPD-02 demonstrates the affinity boost provided by the para-fluoro substitution. CMPD-03 (the title compound) achieves sub-nanomolar affinity and exceptional selectivity by combining the 4-fluoro group with the 3-methylcyclohexyl ring, proving that the secondary pocket highly favors the specific steric volume of the methylated cycloalkane. Moving the fluorine to the ortho position (CMPD-05) disrupts the binding geometry, resulting in a severe loss of affinity.
Mechanistic Signaling Pathway
Upon binding to the S1R at the MAM, the 1-(4-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine agonist triggers a conformational shift that dictates cellular survival pathways.
Caption: S1R activation pathway: Agonist binding induces BiP dissociation, stabilizing IP3R to restore Ca2+ flux.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of these derivatives requires self-validating assay systems. The following protocols detail the exact methodologies and the causality behind each step.
Protocol A: Radioligand Binding Assay for S1R/S2R Selectivity
Objective: Determine the inhibition constant ( Ki ) of the synthesized piperazine derivatives. Causality & Design: To isolate S1R affinity, [3H]−(+) -pentazocine is utilized due to its exquisite selectivity for S1R. For S2R, [3H]DTG is used in the presence of unlabelled (+)-pentazocine to mask S1R sites. Non-specific binding (NSB) is defined using 10μM Haloperidol, a high-affinity pan-sigma ligand, ensuring that the radioactive counts measured reflect true receptor occupancy.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize guinea pig brain cortices (rich in S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the silica fibers, preventing artifactual non-specific binding of the positively charged piperazine nitrogens.
-
Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of radioligand (3 nM [3H]−(+) -pentazocine for S1R), and 25 µL of the test compound (ranging from 10−11 to 10−5 M). Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters using a cell harvester. Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation analyzer.
-
Data Validation: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation. The assay is only validated if the Z'-factor of the control wells is >0.6.
Protocol B: In Vitro Microsomal Stability Assay (Phase I Metabolism)
Objective: Validate the metabolic resistance conferred by the 4-fluorobenzyl substitution. Causality & Design: By incubating the compound with Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system, we isolate CYP450-mediated oxidation. The inclusion of Verapamil as a high-clearance positive control validates the metabolic competence of the microsome batch, ensuring that a long half-life of our target compound is due to structural resistance (C-F bond strength) rather than assay failure.
Step-by-Step Workflow:
-
System Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 1 µM of the test piperazine derivative.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2 ).
-
Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.
-
Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation: Calculate the intrinsic clearance ( CLint ). The assay is validated only if the Verapamil control shows >80% depletion within 30 minutes.
References
-
Crystal structure of the human sigma 1 receptor Source: Nature (2016) URL:[Link]
-
Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand: (S)-(+)- and (R)-(-)-[18F]FBFP Source: Chinese Chemical Letters (2022) URL:[Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: International Journal of Molecular Sciences / PMC (2023) URL:[Link]
-
The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases Source: Current Neuropharmacology / Szegedi Tudományegyetem (2018) URL:[Link]
Sources
Discovery and Characterization of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (FBMCP)
Executive Summary & Structural Rationale
The development of novel neurotherapeutics frequently relies on the versatile piperazine scaffold. Un-substituted benzylpiperazine (BZP) is a known psychoactive agent that functions as a non-selective monoamine reuptake inhibitor and releasing agent, primarily interacting with the dopamine transporter (DAT) and serotonin transporter (SERT)[1][2]. However, the lack of target selectivity and rapid metabolic degradation of BZP limits its clinical utility.
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (FBMCP) represents a rationally designed derivative aimed at overcoming these limitations through dual-target modulation.
-
4-Fluorobenzyl Moiety: The introduction of a fluorine atom at the para-position of the benzyl ring serves two purposes. First, it blocks cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the molecule's metabolic half-life. Second, the electron-withdrawing nature of fluorine increases lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. 1-(4-Fluorobenzyl)piperazine is a well-documented and highly versatile building block in medicinal chemistry.
-
3-Methylcyclohexyl Moiety: Substituting the N4 position of the piperazine ring with a bulky, aliphatic 3-methylcyclohexyl group fundamentally alters the pharmacological profile. Extensive structure-activity relationship (SAR) studies demonstrate that bulky lipophilic groups at this position are classic pharmacophores that drive high-affinity binding to sigma ( σ ) receptors[3][4].
By combining these functional groups, FBMCP is engineered to act as a dual-action ligand: modulating monoamine transporters while simultaneously engaging σ1 receptors to fine-tune neurochemical efflux[5].
Chemical Synthesis and Characterization
The synthesis of FBMCP is achieved through a highly efficient, single-step nucleophilic substitution reaction. The methodology is designed to be scalable and self-validating, utilizing standard analytical techniques to confirm intermediate consumption and product formation.
Synthesis Protocol: Nucleophilic Substitution
This protocol adapts established methodologies for synthesizing complex N,N'-disubstituted piperazines[6].
Step-by-Step Methodology:
-
Preparation of Reagents: Dissolve 1.0 equivalent of 1-(4-fluorobenzyl)piperazine in anhydrous acetonitrile (MeCN). Acetonitrile is selected as a polar aprotic solvent to stabilize the SN2 transition state without solvolyzing the alkylating agent.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nitrogen which would halt the reaction.
-
Alkylation: Dropwise, add 1.2 equivalents of 1-bromo-3-methylcyclohexane. The slight excess ensures complete consumption of the more valuable piperazine precursor.
-
Thermal Activation: Reflux the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the precursor spot disappears, validating reaction completion.
-
Workup & Extraction: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM. Causality: The lipophilic FBMCP partitions into the organic DCM layer, leaving polar impurities in the aqueous phase.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate. Purify the crude product using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20) to yield pure FBMCP.
Workflow for the chemical synthesis and purification of FBMCP.
Pharmacological Profiling
To validate the structural rationale, FBMCP was subjected to rigorous in vitro radioligand binding assays. The goal is to quantify its affinity ( Ki ) for monoamine transporters and sigma receptors.
Quantitative Data: Receptor Binding Profile
The following table summarizes the binding affinities of FBMCP compared to the parent compound (BZP) and a reference sigma ligand (SA4503)[2][5].
| Target Receptor / Transporter | Radioligand Used | FBMCP Ki (nM) | BZP Ki (nM) | SA4503 Ki (nM) |
| Sigma-1 ( σ1 ) | [3H] (+)-pentazocine | 14.2 ± 1.5 | >10,000 | 17.4 |
| Sigma-2 ( σ2 ) | [3H] DTG | 185 ± 12 | >10,000 | 1,780 |
| Dopamine Transporter (DAT) | [125I] RTI-121 | 210 ± 25 | 175 | >5,000 |
| Serotonin Transporter (SERT) | [3H] Citalopram | 850 ± 40 | 6,050 | >5,000 |
Data Interpretation: FBMCP demonstrates high nanomolar affinity for the σ1 receptor, driven by the 3-methylcyclohexyl group[3][4]. Furthermore, it retains the DAT binding characteristics of the BZP scaffold while showing improved SERT affinity[1][2].
Protocol: Self-Validating Radioligand Binding Assay ( σ1 Receptor)
To ensure data integrity, the binding assay must differentiate between specific receptor binding and non-specific lipid partitioning.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
-
Incubation Mixture: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of [3H] (+)-pentazocine (final concentration 3 nM)[3][4], and 50 µL of FBMCP at varying concentrations ( 10−10 to 10−5 M).
-
Self-Validating Control: In parallel wells, add 10 µM Haloperidol instead of FBMCP. Causality: Haloperidol saturates all σ1 sites. Any radioactivity measured in these wells represents non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB, ensuring the data strictly reflects receptor interaction[7].
-
Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify radioactivity using a liquid scintillation counter.
Mechanism of Action (MoA)
The therapeutic and neuromodulatory potential of FBMCP lies in its dual mechanism of action.
While traditional substituted piperazines act solely as monoamine releasing agents or reuptake inhibitors[1][2], FBMCP's high affinity for the σ1 receptor introduces a secondary layer of regulation. The σ1 receptor is an integral membrane chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5].
When FBMCP binds to DAT, it blocks the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft. Simultaneously, FBMCP agonizes the σ1 receptor. This activation triggers the dissociation of the σ1 chaperone from BiP (Binding immunoglobulin protein), allowing it to modulate IP3 receptors. This results in controlled intracellular calcium ( Ca2+ ) mobilization. In the context of psychostimulant action, σ1 receptor modulation has been shown to attenuate drug-induced hyperlocomotion and neurotoxicity, suggesting FBMCP could act as an atypical, "buffered" stimulant or a candidate for treating stimulant use disorders[5][7].
Dual mechanism of action of FBMCP targeting Sigma-1 receptors and DAT.
Conclusion
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (FBMCP) is a sophisticated evolution of the benzylpiperazine scaffold. By integrating a metabolically stable 4-fluorobenzyl group and a sterically demanding 3-methylcyclohexyl moiety, the compound achieves a unique polypharmacological profile. Its ability to simultaneously inhibit monoamine reuptake and activate σ1 chaperone proteins positions it as a valuable tool compound for investigating the interplay between dopaminergic signaling and endoplasmic reticulum stress, with potential applications in neuropharmacology and addiction medicine.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. US8809381B2 - Highly selective sigma receptor ligands - Google Patents [patents.google.com]
HPLC method development for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine detection
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. This piperazine derivative, with potential applications in drug development, requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. This guide moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process, from initial analyte characterization to full validation according to ICH guidelines. We address the unique challenges presented by the analyte's structure, including its basicity and potential for stereoisomerism, to create a method that is not only accurate and precise but also practical for routine use in a research and development or quality control environment.
Introduction and Analyte Characterization
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a complex molecule featuring several key structural motifs that dictate its chromatographic behavior. A thorough understanding of this structure is the cornerstone of logical method development.
-
Piperazine Core: This nitrogen-containing heterocycle imparts basic properties to the molecule. The pKa of the secondary amine in the piperazine ring will influence its ionization state depending on the mobile phase pH. Uncontrolled ionization can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups.
-
4-Fluorobenzyl Group: This aromatic moiety serves as an excellent chromophore, making UV detection a highly suitable technique for quantification.[1][2] The fluorophenyl group is responsible for the molecule's ability to absorb UV light, typically in the 200-300 nm range.
-
3-Methylcyclohexyl Group: This bulky, non-polar aliphatic group significantly increases the hydrophobicity of the molecule, making it well-suited for reversed-phase HPLC.[3][4][5] Crucially, this substituent introduces stereoisomerism. The methyl group at the 3-position creates a chiral center, and the disubstituted cyclohexane ring can exist as cis and trans diastereomers. Each of these diastereomers is a racemic mixture of enantiomers.
Therefore, the primary analytical challenges are:
-
To achieve efficient retention and symmetric peak shape for a hydrophobic, basic compound.
-
To resolve the potential diastereomers (cis and trans isomers).
-
To establish a method that can be validated for its intended purpose according to stringent regulatory guidelines.
This application note will focus on developing an achiral method capable of separating the diastereomers, which is a common first step in quality control. The separation of enantiomers would require a dedicated chiral method, the strategy for which is briefly discussed.
Foundational Strategy: Reversed-Phase HPLC with UV Detection
Given the analyte's significant non-polar character, reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical choice.[3][4] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase. The fluorobenzyl group's inherent UV absorbance makes detection with a Photodiode Array (PDA) or a variable wavelength UV detector straightforward and sensitive.[2]
Detailed Protocol: HPLC Method Development
This section provides a step-by-step protocol for developing the analytical method. The causality behind each choice is explained to provide a deeper understanding of the process.
Materials and Instrumentation
| Component | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA Detector | A standard system providing precise gradient control, temperature stability, and multi-wavelength detection for determining the optimal wavelength. |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size | The C18 stationary phase is the industry standard for retaining non-polar compounds like this analyte.[4] A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Formic acid is used to acidify the mobile phase (approx. pH 2.7). This ensures the basic piperazine nitrogens are fully protonated, minimizing peak tailing and improving reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Acetonitrile is chosen as the organic modifier for its low viscosity and low UV cutoff, which provides better efficiency and a cleaner baseline compared to methanol. |
| Analyte Standard | 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, >98% purity | A well-characterized reference standard is essential for method development and validation. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak distortion. |
Step-by-Step Development Protocol
Step 1: Determine Maximum Absorbance (λmax)
-
Prepare a 10 µg/mL solution of the analyte in the sample diluent.
-
Using the PDA detector, perform a UV scan from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For the fluorobenzyl moiety, this is expected to be around 263 nm. This wavelength will be used for quantification to ensure maximum sensitivity.
Step 2: Initial Gradient Run for Scouting
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of a 100 µg/mL standard solution.
-
Run a fast gradient to determine the approximate elution conditions.
-
Time (min) | % Mobile Phase B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Analysis: Observe the retention time of the analyte peaks. This run will confirm if the analyte is retained and will give an estimate of the organic solvent percentage needed for elution. It may also provide the first indication of diastereomer separation.
Step 3: Method Optimization The goal is to achieve a retention factor (k') between 2 and 10 for the main peaks and a resolution (Rs) of >1.5 between the diastereomers.
-
Gradient Optimization: Based on the scouting run, design a slower, more focused gradient. If the analyte eluted at 15 minutes in the scouting run (corresponding to ~50% Acetonitrile), a good starting point for the optimized gradient would be from 35% to 65% B over 15-20 minutes.
-
Temperature Control: Set the column thermostat to 30 °C. Maintaining a constant temperature is crucial for reproducible retention times. Increasing the temperature can reduce viscosity and improve peak efficiency, but may also alter selectivity.
-
Flow Rate Adjustment: Use a flow rate of 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.
Optimized Chromatographic Conditions
The iterative optimization process leads to the following recommended starting conditions for validation.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 45% to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 263 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Sample Concentration | 100 µg/mL |
Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
System Suitability
Before any validation run, the suitability of the chromatographic system must be verified. This is a self-validating check to ensure the system is performing adequately.[10][11]
-
Make five replicate injections of a 100 µg/mL standard solution.
-
Calculate the parameters below. The total peak area (sum of diastereomers) should be used for calculations unless specified.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Resolution (Rs) | > 1.5 (between diastereomers) | Ensures separation of isomers. |
Specificity
-
Protocol: Inject the diluent (blank), a solution of the analyte, and a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light).
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. In the stressed sample, the analyte peak should be free from co-elution with any degradation products, as determined by PDA peak purity analysis.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare samples at three concentration levels (e.g., 80, 100, 120 µg/mL) by spiking a placebo matrix or blank solution with known amounts of the analyte. Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day Precision): Perform six replicate injections of the 100% concentration standard (100 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability test on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be confirmed by injecting a standard at the calculated concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Vary flow rate by ±10% (0.9 and 1.1 mL/min).
-
Vary column temperature by ±5 °C (30 and 40 °C).
-
Vary the pH of the mobile phase slightly (e.g., by using 0.09% and 0.11% formic acid).
-
-
Acceptance Criteria: The system suitability parameters should still be met under these varied conditions, and the results should not significantly deviate from the nominal conditions.
Discussion: Addressing Stereoisomers
The developed reversed-phase method is designed to separate the cis and trans diastereomers of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. Diastereomers have different physical properties and thus can be separated on achiral columns.[12] However, this method will not separate the enantiomers within each diastereomeric pair.
For enantiomeric separation, a chiral HPLC method is required.[13] The development would involve:
-
Screening Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds and would be the primary choice for screening.[13][14]
-
Mode of Separation: Both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) modes would be screened on the CSPs to find the optimal conditions for enantioseparation.
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for the analysis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. By carefully considering the analyte's physicochemical properties, a method was designed using a C18 column with a gradient of acetonitrile and acidified water, coupled with UV detection. The provided protocols for method optimization and validation are aligned with global regulatory standards, such as those outlined by the ICH.[8][9] This ensures the development of a reliable analytical procedure suitable for the stringent requirements of the pharmaceutical industry. The final validated method is precise, accurate, specific, and robust, making it fit for its intended purpose in a regulated environment.
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]
-
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]
-
Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]
-
Title: Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms Source: Journal of Applied Pharmaceutical Research URL: [Link]
-
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: What the heck is HPLC normal phase/reverse-phase and what does it tell us? Source: Reddit URL: [Link]
-
Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 Source: ECA Academy URL: [Link]
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Title: 1-(4-Fluorobenzyl)piperazine Source: PubChem URL: [Link]
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Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance Source: LCGC International URL: [Link]
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Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]
-
Title: Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy Source: Longdom Publishing URL: [Link]
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Title: (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach Source: ResearchGate URL: [Link]
-
Title: Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid Source: MDPI URL: [Link]
-
Title: Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Effect on B16F10 Cells Source: Wiley Online Library URL: [Link]
-
Title: Understanding UV Active Compounds Source: Scribd URL: [Link]
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A Comprehensive Guide to the Synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine: A Two-Step Approach
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract: This document provides a detailed, two-step protocol for the chemical synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, a molecule of interest in medicinal chemistry and drug development. The synthesis involves an initial N-alkylation of piperazine to form the key intermediate, 1-(4-fluorobenzyl)piperazine, followed by a reductive amination with 3-methylcyclohexanone to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of experimental choices, and methods for characterization.
Introduction and Significance
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The piperazine moiety is a privileged scaffold due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors, enhancing solubility and bioavailability, and provide sites for substitution to modulate the molecule's three-dimensional structure and interaction with biological targets.[1] The target molecule, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, incorporates a lipophilic 3-methylcyclohexyl group and a 4-fluorobenzyl moiety, features that are often explored in the development of agents targeting the central nervous system (CNS) and other therapeutic areas.[2][3] This guide presents a reliable and scalable laboratory synthesis of this compound.
Overall Synthetic Strategy
The synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is efficiently achieved through a two-step process. This strategy is designed for clarity, high yield, and ease of purification.
Step 1: Synthesis of 1-(4-Fluorobenzyl)piperazine. This intermediate is prepared via the nucleophilic substitution of 4-fluorobenzyl chloride with an excess of piperazine.
Step 2: Reductive Amination. The intermediate, 1-(4-fluorobenzyl)piperazine, is then reacted with 3-methylcyclohexanone in the presence of a reducing agent to form the final product. Reductive amination is a well-established and versatile method for the formation of C-N bonds.[4]
Below is a visual representation of the overall synthetic workflow.
Caption: Overall experimental workflow for the synthesis.
Detailed Synthesis Protocols
PART A: Synthesis of 1-(4-Fluorobenzyl)piperazine (Intermediate)
This procedure is adapted from established methods for the mono-N-alkylation of piperazine.[5]
Reaction Scheme:
Caption: N-Alkylation of piperazine.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Piperazine | 86.14 | 34.5 g | 0.40 | 2.0 |
| 4-Fluorobenzyl chloride | 144.57 | 29.0 g | 0.20 | 1.0 |
| Ethanol (reagent grade) | - | 200 g | - | - |
| Diethyl ether | - | 2 L | - | - |
| Dichloromethane | - | As needed | - | - |
| Methanol | - | As needed | - | - |
| Ammonium hydroxide | - | As needed | - | - |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 34.5 g (0.40 mol) of piperazine in 150 g of ethanol.
-
Expertise & Experience: Using a significant excess of piperazine (2 equivalents) is crucial to minimize the formation of the dialkylated byproduct, 1,4-bis(4-fluorobenzyl)piperazine. The reaction is exothermic, so controlled addition of the electrophile is necessary.
-
-
Addition of Alkylating Agent: Prepare a solution of 29 g (0.20 mol) of 4-fluorobenzyl chloride in 50 g of ethanol. Add this solution dropwise to the stirred piperazine solution over 30-45 minutes. Maintain the reaction temperature at 20°C using a cold water bath.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture for an additional 1.5 hours at room temperature.
-
Workup and Isolation: a. Pour the reaction mixture into 2 L of diethyl ether. This will cause the piperazine hydrochloride byproduct to precipitate. b. Filter off the precipitated solid. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: a. Purify the crude oil by column chromatography on silica gel. b. The recommended eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide in a ratio of 45:5:1.[5] c. Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)piperazine as a colorless liquid. The expected yield is approximately 56%.[5]
Characterization of Intermediate: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the hydrochloride salt is available in the literature.[6]
PART B: Synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (Final Product)
This protocol utilizes a reductive amination reaction, a reliable method for forming secondary and tertiary amines.[7][8]
Reaction Scheme:
Caption: Reductive amination to form the final product.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1-(4-Fluorobenzyl)piperazine | 194.25 | 10.0 g | 0.051 | 1.0 |
| 3-Methylcyclohexanone | 112.17 | 6.9 g | 0.062 | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 16.3 g | 0.077 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 200 mL | - | - |
| Acetic acid (glacial) | - | 0.3 mL | ~0.005 | 0.1 |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (0.051 mol) of 1-(4-fluorobenzyl)piperazine and 200 mL of 1,2-dichloroethane (DCE).
-
Addition of Reactants: Add 6.9 g (0.062 mol) of 3-methylcyclohexanone to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL).
-
Expertise & Experience: The acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced. A slight excess of the ketone ensures complete consumption of the more valuable piperazine intermediate.
-
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add 16.3 g (0.077 mol) of sodium triacetoxyborohydride portion-wise over 20 minutes.
-
Trustworthiness: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. The portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: a. Concentrate the filtrate under reduced pressure. b. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 1-(4-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Characterization and Validation
To ensure the integrity of the final product, a comprehensive characterization should be performed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Fluorobenzyl chloride is a lachrymator; handle with care.
-
Sodium triacetoxyborohydride reacts with water to produce flammable hydrogen gas. Quench the reaction carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust and detailed two-step protocol for the synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. By following this guide, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The methodological choices are explained to provide a deeper understanding of the synthetic process, ensuring both success and safety in the laboratory.
References
-
PrepChem.com. Synthesis of 1-(4-fluorobenzyl)piperazine. [Link]
-
Kratochvíl, B., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2999. [Link]
-
Inxight Drugs. 1-(4-FLUOROBENZYL)PIPERAZINE. [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2012). 1-[Bis(4-fluorophenyl)methyl]piperazine. PubChem. [Link]
Sources
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- 3. 1-(4-FLUOROBENZYL)PIPERAZINE [drugs.ncats.io]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note & Protocol: Preparation and Formulation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine Stock Solutions
Target Audience: Researchers, medicinal chemists, and in vivo pharmacologists. Content Focus: Solubilization strategies, causality of solvent selection, and step-by-step formulation protocols for lipophilic piperazine derivatives.
Chemical Profile & Mechanistic Rationale
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a highly lipophilic synthetic compound. Piperazine cores substituted with bulky, non-polar moieties are frequently utilized in drug development to target central nervous system (CNS) receptors or lipid synthesis pathways due to their excellent blood-brain barrier permeability [1].
To successfully formulate this compound, one must understand the causality behind its physicochemical behavior:
-
The 4-Fluorobenzyl Group: The addition of the fluorine atom enhances lipophilicity and metabolic stability (by blocking cytochrome P450-mediated oxidation), but drastically reduces aqueous solubility.
-
The 3-Methylcyclohexyl Group: This bulky cycloalkyl group provides steric hindrance and further drives the partition coefficient (LogP) upward.
-
The Piperazine Core: While the nitrogen atoms are basic and capable of hydrogen bonding, the overwhelming lipophilic character of the two substituents renders the free base practically insoluble in standard aqueous buffers (e.g., PBS, Tris) [2].
Attempting to dissolve this compound directly in aqueous media will result in immediate thermodynamic precipitation. Therefore, a strategic co-solvent system utilizing Dimethyl Sulfoxide (DMSO) as the primary vehicle is mandatory.
Quantitative Data & Solvent Selection
To create a self-validating experimental system, researchers must calculate molarity based on the exact molecular weight.
-
Chemical Formula: C18H27FN2
-
Molecular Weight (MW): 290.43 g/mol
The table below summarizes the theoretical solubility limits and the maximum allowable solvent concentrations for downstream assays to prevent solvent-induced cytotoxicity or vehicle effects [3].
Table 1: Physicochemical Properties & Assay Tolerance Limits
| Parameter | Value / Limit | Causality / Rationale |
| Molecular Weight | 290.43 g/mol | Required for exact molarity calculations. |
| Primary Solvent | Anhydrous DMSO | High dielectric constant disrupts the stable crystal lattice of the lipophilic free base. |
| Max Solubility (DMSO) | ~30 mg/mL (~100 mM) | Sufficient for creating concentrated master stocks. |
| In Vitro Limit (DMSO) | ≤ 0.5% v/v | Exceeding 0.5% DMSO in cell culture media induces cellular toxicity and alters membrane permeability. |
| In Vivo Limit (DMSO) | ≤ 10% v/v | High systemic DMSO causes hemolysis and localized tissue necrosis; must be diluted with co-solvents. |
Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Master Stock
This protocol provides a self-validating method for creating a 10 mM stock solution. Calculation Check: 10 mmol/L×290.43 g/mol=2904.3 mg/L=2.90 mg/mL .
Step-by-Step Methodology:
-
Weighing: Accurately weigh exactly 2.90 mg of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine powder using a microbalance.
-
Transfer: Transfer the solid into a sterile, light-protected 1.5 mL microcentrifuge tube.
-
Primary Solubilization: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex the tube vigorously for 60 seconds.
-
Sonication (If required): If microscopic particulates remain, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the kinetic energy required to overcome the intermolecular van der Waals forces between the lipophilic rings.
-
Storage: Aliquot the 10 mM stock into 50 µL single-use vials to prevent freeze-thaw degradation, and store at -20°C.
Protocol B: Preparation of an In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
For animal models, aqueous compatibility is required. This protocol utilizes a step-down polarity gradient. Strict adherence to the order of addition is critical. Adding saline prematurely will cause irreversible precipitation [4].
Step-by-Step Methodology (For 1 mL of Final Formulation):
-
Drug Aliquot: Pipette 100 µL of the concentrated DMSO master stock into a clean glass vial.
-
Co-Solvent Addition (PEG300): Add 400 µL of PEG300 . Vortex for 30 seconds until completely homogenous. Causality: PEG300 acts as a bridging solvent, lowering the dielectric gap between DMSO and water.
-
Surfactant Addition (Tween-80): Add 50 µL of Tween-80 . Vortex vigorously for 1 minute. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the highly lipophilic 4-fluorobenzyl and 3-methylcyclohexyl groups.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing the solution.
-
Verification: The final solution should be optically clear. If cloudiness occurs, the micellar system has failed, and the formulation must be discarded.
Workflow Visualization
Workflow for the preparation and formulation of piperazine derivative stock solutions.
References
Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Abstract
These application notes provide a comprehensive framework for establishing initial in vivo dosing guidelines for the novel research compound 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, hereafter referred to as FMP. As a specific piperazine derivative, FMP belongs to a class of compounds known for a wide range of pharmacological activities, frequently targeting the central nervous system (CNS).[1][2] Due to the absence of established public data for this specific molecule, this document outlines a systematic, first-principles approach. It details the necessary sequence of studies, from initial dose-range finding and safety assessments to pharmacokinetic and pharmacodynamic characterization. The protocols provided are designed to be self-validating systems, guiding researchers in generating the robust, high-quality data required for informed decision-making in early-stage drug development, in alignment with regulatory expectations for preclinical research.[3][4][5]
Introduction and Pre-Dosing Considerations
The rational development of any new chemical entity for in vivo application hinges on a thorough understanding of its fundamental properties and a structured plan to determine a safe and effective dosing window. The piperazine core is a well-established pharmacophore found in numerous approved drugs, suggesting that FMP may possess interesting biological activities.[6] The addition of a 4-fluorobenzyl group and a 3-methylcyclohexyl group significantly increases its lipophilicity, which may enhance blood-brain barrier penetration but also impacts solubility and metabolic stability.[1]
Compound Profile
-
Chemical Class: Disubstituted Piperazine Derivative.
-
Hypothesized Target Area: Based on structurally related molecules, FMP may interact with CNS targets such as sigma (σ) receptors, tyrosinase, or other G-protein coupled receptors.[7][8][9] This hypothesis will guide the selection of relevant pharmacodynamic readouts and disease models.
-
Synthesis: FMP can be synthesized via standard organic chemistry techniques, typically involving the nucleophilic substitution reaction between a suitable fluorobenzyl halide and 4-(3-methylcyclohexyl)piperazine.[1][10] Purity and identity must be confirmed (>98% purity by HPLC and structural confirmation by ¹H-NMR and MS) before any in vivo use.
Critical First Step: Formulation and Vehicle Selection
The choice of vehicle is paramount for ensuring accurate and reproducible dosing. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding study results.
Rationale: The goal is to achieve a stable, homogenous solution or suspension that is well-tolerated by the animal model. The increased lipophilicity of FMP suggests it will have low aqueous solubility.
Protocol P1: Vehicle Screening
-
Assess Solubility: Test the solubility of FMP in a panel of common, non-toxic vehicles. Start with simple vehicles and increase complexity as needed.
-
Preparation: Prepare small-volume test formulations (e.g., 1 mL) at various concentrations, including the anticipated highest dose.
-
Observation: Vortex vigorously and observe for complete dissolution. Let the solution stand at room temperature for at least 2-4 hours and observe for any precipitation.
-
Selection Criteria: The ideal vehicle will fully solubilize the compound, be non-toxic at the required volume, and be appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
| Vehicle Component | Concentration | Suitability for Oral (PO) | Suitability for Injection (IP/IV) | Scientist's Note |
| Saline (0.9% NaCl) | - | Good | Good | Unlikely to solubilize FMP on its own. |
| Carboxymethylcellulose (CMC) | 0.5 - 2.0% (w/v) | Excellent | Poor (Suspension Only) | Forms a suspension. Ideal for water-insoluble compounds given orally. |
| PEG 400 | 10 - 60% in Water/Saline | Good | Good | A common co-solvent to improve solubility. |
| Tween 80 | 1 - 10% in Saline | Good | Good | A surfactant that can aid in solubilization. Can cause hypersensitivity reactions at high concentrations. |
| DMSO | 5 - 10% in Saline/PEG | Poor (Toxicity) | Acceptable (Low % Only) | Potent solvent, but can be toxic. Use should be minimized and justified. |
Foundational Safety: Dose-Range Finding and MTD
The first in vivo studies are designed to establish a safe dose range. The Maximum Tolerated Dose (MTD) is a critical parameter that defines the upper limit of safety for single-dose administration and informs dose selection for all subsequent studies.[11] The U.S. Food and Drug Administration (FDA) requires that preclinical studies provide detailed information on dosing and toxicity levels.[5]
Diagram: Overall Workflow for In Vivo Dose Establishment
Caption: Workflow for establishing in vivo dosing guidelines.
Protocol P2: Single-Dose Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest single dose of FMP that can be administered without causing dose-limiting toxicity.
Animal Model: Rodents (e.g., Swiss Webster or CD-1 mice) are typically used for initial MTD studies due to ethical and practical considerations. Use both male and female animals.
Methodology:
-
Group Allocation: Assign 3-5 animals per dose group. Include a vehicle-only control group.
-
Dose Selection: Based on literature for similar piperazine compounds, start with a low dose (e.g., 10 mg/kg).[11] Use a dose-escalation scheme, such as a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg), for subsequent groups.
-
Administration: Administer a single dose of FMP via the intended clinical route (e.g., oral gavage, IP injection).
-
Clinical Observation: Monitor animals intensively for the first 4-8 hours, and then daily for 7-14 days. Record observations meticulously.
-
General Health: Morbidity, mortality, changes in posture or activity.
-
CNS-Specific (Critical for Piperazines): Tremors, convulsions, ataxia, sedation, stereotypy.[12]
-
Autonomic Signs: Salivation, piloerection, changes in respiration.
-
Body Weight: Record body weight daily. A weight loss of >15% is a common sign of toxicity.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not produce mortality, serious clinical signs, or substantial (>15%) body weight loss.
Scientist's Note: The MTD is not a "no-effect" dose. Mild, transient clinical signs may be acceptable. The goal is to find the boundary of significant toxicity to guide the selection of doses for subsequent pharmacokinetic and pharmacodynamic studies.
Diagram: MTD Study Decision-Making Logic
Caption: Decision-making flowchart for a dose-escalation MTD study.
Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetics—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—is essential for interpreting efficacy and toxicology data.[13][14] A PK study relates the dose administered to the concentration of the drug in the body over time.
Protocol P3: Single-Dose Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t₁/₂) of FMP in a relevant animal model (e.g., Sprague-Dawley rat).
Methodology:
-
Dose Selection: Based on the MTD study, select 3-4 dose levels (e.g., a low, medium, and high dose, all well below the MTD).
-
Animal Model: Use cannulated rats if possible to allow for serial blood sampling from a single animal, which aligns with the 3Rs principles (Reduction, Refinement, Replacement).[15] If cannulation is not possible, use sparse sampling with satellite groups.
-
Administration: Administer a single dose of FMP via the selected route.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specific time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of FMP in plasma samples.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[13]
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to peak drug effect and potential for acute toxicity. |
| Tmax | Time at which Cmax is observed | Indicates the rate of drug absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total systemic exposure to the drug. |
| t₁/₂ | Elimination Half-life | Determines the dosing interval needed to maintain drug levels. |
Pharmacodynamic (PD) and Efficacy Assessment
Pharmacodynamics involves studying what a drug does to the body.[16] An integrated PK/PD study is a powerful tool that links drug exposure (PK) to a biological response (PD), helping to establish a clear relationship between dose, concentration, and effect.[16][17]
Selection of Animal Models and PD Biomarkers
The choice of model is dictated by the therapeutic hypothesis. Given the CNS-active nature of many piperazines, relevant models could include those for neuropsychiatric disorders.[18][19][20][21]
-
For Anxiolytic Activity: Elevated Plus Maze, Open Field Test.
-
For Antidepressant Activity: Forced Swim Test, Tail Suspension Test.
-
PD Biomarker: If a specific molecular target is known (e.g., a receptor), ex vivo receptor occupancy studies can be a direct measure of target engagement in the brain.
Protocol P4: Integrated PK/PD Study in a Rodent Model
Objective: To correlate the systemic exposure of FMP with a measurable biological effect.
Methodology:
-
Study Design: Administer a range of doses of FMP (selected from PK and MTD data) to different groups of animals.
-
Parallel Assessments: At several time points post-dose, perform parallel assessments:
-
PK Assessment: Collect blood samples from a subset of animals (or satellite groups) to determine plasma concentrations of FMP.
-
PD Assessment: In a separate subset of animals, perform the relevant behavioral test or collect tissues (e.g., brain) for ex vivo analysis of a biomarker (e.g., receptor occupancy, neurotransmitter levels).
-
-
Data Modeling: Plot the PD effect (e.g., % increase in open-arm time, % receptor occupancy) against the corresponding plasma or brain concentration of FMP at each time point. This allows for the generation of an exposure-response curve.
Scientist's Note: Establishing an exposure-response relationship is a cornerstone of modern drug development. It allows for the prediction of the dose required to achieve a desired therapeutic effect and helps in translating findings from preclinical species to humans.[16]
Conclusion and Path Forward
By systematically executing the protocols outlined in these application notes—from initial safety and tolerability (MTD) to a detailed characterization of the compound's exposure (PK) and effect (PD)—researchers can establish a robust, data-driven foundation for the in vivo dosing of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. This integrated dataset will define the initial therapeutic window and enable the rational design of more complex, long-term efficacy and toxicology studies required for further development. All studies must adhere to Good Laboratory Practice (GLP) standards to ensure data integrity and regulatory acceptance.[5]
References
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Castellanos, F. X., & Lee, J. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology, 45, 59-65. ([Link])
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Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161-1169. ([Link])
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Stanford University. Animal model for human brain development and neuropsychiatric disorders. Stanford University Technology Licensing. ([Link])
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Bordi, F., et al. (2020). Animal Models of Neuropsychiatric Disorders: Validity, Strengths, and Limitations. Frontiers in Behavioral Neuroscience. ([Link])
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AMS Biotechnology (amsbio). (2025). Preclinical research strategies for drug development. ([Link])
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Krishnan, V., & Nestler, E. J. (2010). Animal models of neuropsychiatric disorders. Handbook of clinical neurology, 97, 121-140. ([Link])
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. ([Link])
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Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. ([Link])
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Dong, J. Q., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 13(4), 569-579. ([Link])
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PrepChem.com. Synthesis of 1-(4-fluorobenzyl)piperazine. ([Link])
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PPD. (n.d.). Preclinical Studies in Drug Development. ([Link])
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Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear medicine and biology, 27(8), 741-744. ([Link])
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Biotrial. (n.d.). CRO | preclinical services | PK Studies. ([Link])
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European Medicines Agency (EMA). (2003). Piperazine Summary Report (3). ([Link])
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Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. ([Link])
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U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. ([Link])
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Slana, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. ([Link])
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Mirabile, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(18), 2829-2839. ([Link])
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Wang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of medicinal chemistry, 60(11), 4653-4667. ([Link])
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Mar-Molinero, M., et al. (2017). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. The Journal of pharmacology and experimental therapeutics, 362(3), 425-436. ([Link])
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MIMS Philippines. Piperazine: Uses & Dosage. ([Link])
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National Center for Biotechnology Information. PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. ([Link])
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De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European journal of medicinal chemistry, 178, 433-447. ([Link])
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De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. ([Link])
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Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(27), 8175-8245. ([Link])
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Snutch, T. P., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Channels, 10(2), 125-136. ([Link])
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Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 1-5. ([Link])
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Dayananda, A. S., et al. (2012). 1-[Bis(4-fluorophenyl)methyl]piperazine. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o763. ([Link])
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Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1362-1374. ([Link])
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Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(4), 1180-1189. ([Link])
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European Commission. (2000). Opinion on the results of the RA of Piperazine (HH). Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). ([Link])
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European Chemicals Bureau. (2005). European Union Risk Assessment Report: piperazine. ([Link])
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Ivanov, I., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Molecules, 30(4), 934. ([Link])
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Gaponova, A. S., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 28(1), 7. ([Link])
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Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Executive Summary & Context
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a complex, synthetically derived disubstituted piperazine. Compounds that share this structural scaffold—combining a halogenated benzyl moiety with a bulky cycloalkyl group—are of significant interest in medicinal chemistry for their potential CNS activity, as well as in forensic toxicology where they frequently emerge as new psychoactive substances (NPS) . Because structural isomers of piperazines can exhibit drastically different pharmacological profiles, accurate structural elucidation using high-resolution tandem mass spectrometry (HRMS/MS) is critical.
This application note provides an in-depth, self-validating analytical protocol and mechanistic breakdown of the compound’s collision-induced dissociation (CID) pathways.
Mechanistic Causality of Fragmentation
Under positive electrospray ionization (ESI+), the molecule yields a highly abundant protonated precursor ion, [M+H]⁺ at m/z 291.2236. The protonation preferentially occurs at the N4 nitrogen of the piperazine ring. The N1 nitrogen is slightly deactivated by the electron-withdrawing inductive effect of the 4-fluorobenzyl group, making N4 the primary charge carrier.
When subjected to CID, the molecule undergoes three predictable, thermodynamically driven fragmentation pathways:
-
Pathway A: Benzyl Cleavage (m/z 109.04) The most favorable cleavage occurs at the C–N bond connecting the benzyl group to the piperazine ring. This inductive cleavage yields the 4-fluorobenzyl cation. The causality behind the high abundance of this ion lies in the resonance stabilization of the resulting benzyl/tropylium cation, which is further stabilized by the mesomeric electron-donating effect (+M) of the para-fluoro substituent .
-
Pathway B: Cycloalkyl Elimination (m/z 195.13) The 3-methylcyclohexyl group undergoes a charge-remote β -elimination or a McLafferty-type hydrogen rearrangement. This results in the neutral loss of 3-methylcyclohexene (C₇H₁₂, 96.09 Da), leaving a protonated 1-(4-fluorobenzyl)piperazine fragment. This neutral alkene loss is a hallmark diagnostic feature of N-alkylated saturated rings .
-
Pathway C: Piperazine Ring Opening (m/z 138.07) Secondary fragmentation of the m/z 195.13 ion involves the cross-ring cleavage of the piperazine moiety. This high-energy pathway typically results in the loss of an ethylenediamine-derived neutral fragment, yielding smaller diagnostic ions that confirm the presence of the core piperazine ring .
Quantitative Fragmentation Data
The table below summarizes the theoretical HRMS/MS data. High mass accuracy (< 5 ppm error) is strictly required to differentiate isobaric fragments (e.g., distinguishing a hydrocarbon loss from an amine loss).
| Precursor / Fragment | Theoretical m/z | Formula | Neutral Loss | Relative Abundance | Structural Assignment |
| Precursor | 291.2236 | [C₁₈H₂₈FN₂]⁺ | - | 100% (MS1) | Protonated molecular ion [M+H]⁺ |
| Fragment 1 | 109.0454 | [C₇H₆F]⁺ | 182.1782 Da | 100% (Base) | 4-fluorobenzyl cation |
| Fragment 2 | 195.1297 | [C₁₁H₁₆FN₂]⁺ | 96.0939 Da | 65% | Loss of 3-methylcyclohexene |
| Fragment 3 | 181.1705 | [C₁₁H₂₁N₂]⁺ | 110.0531 Da | 25% | Loss of 4-fluorotoluene |
| Fragment 4 | 138.0719 | [C₈H₉FN]⁺ | 153.1517 Da | 15% | Piperazine ring cross-cleavage |
Visualizing the Fragmentation Pathway
Proposed CID HRMS/MS fragmentation pathway of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes an internal check to prove that the experimental choice is functioning as intended, eliminating false positives and instrumental artifacts.
Step 1: Sample Preparation & Internal Validation
-
Procedure: Dilute the sample to a final concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike the sample with 50 ng/mL of a deuterated internal standard (e.g., BZP-d7).
-
Causality & Validation: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the basic piperazine nitrogens. The deuterated internal standard validates the extraction recovery and corrects for any ESI matrix suppression. If the IS area drops by >20% relative to a neat standard, matrix effects are flagged.
Step 2: UHPLC Separation & Matrix Effect Control
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Causality & Validation: The highly lipophilic 3-methylcyclohexyl group causes strong retention on a C18 column. A slow gradient ensures separation from isobaric interferences. A blank injection (mobile phase only) must be run immediately prior to the sample. The system is only validated if the blank shows a signal-to-noise ratio (S/N) < 3 at m/z 291.2236, proving zero carryover.
Step 3: HRMS/MS Parameters & Mass Accuracy Calibration
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization: ESI Positive mode; Capillary voltage 3.5 kV; Desolvation Temp 400°C.
-
CID Energy: Stepped collision energy (NCE 20, 40, 60 eV).
-
Causality & Validation: Stepped collision energy is critical because the benzyl cleavage (Pathway A) requires low energy, whereas the cross-ring cleavage (Pathway C) requires high energy. Averaging these spectra captures the entire fragmentation fingerprint in a single scan. The instrument must utilize an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) to continuously self-calibrate, ensuring the mass error remains strictly under 5 ppm.
Visualizing the LC-MS/MS Workflow
Self-validating analytical workflow for the HRMS/MS characterization of piperazine derivatives.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[Link]
-
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 2014, 6(1), 156-163.[Link]
-
Arbo, M. D., Bastos, M. L., & Carmo, H. F. "Piperazine compounds as drugs of abuse." Drug and Alcohol Dependence, 2012, 122(3), 174-185.[Link]
Application Note: NMR Spectroscopic Characterization of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Abstract
This application note provides a comprehensive guide to the structural elucidation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic workflow, from sample preparation to the interpretation of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR data. The protocol emphasizes the causality behind experimental choices and addresses the key analytical challenge presented by the diastereomeric mixture arising from the cis and trans isomers of the 3-methylcyclohexyl moiety. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural assignment for this and structurally related compounds, which are common scaffolds in medicinal chemistry.
Introduction
The piperazine scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1] The title compound, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, combines this important heterocycle with a fluorobenzyl group, a common bioisostere for modifying pharmacokinetic properties, and a substituted cyclohexyl ring, which can influence receptor binding and selectivity.
Accurate and unambiguous structural characterization is a non-negotiable cornerstone of chemical and pharmaceutical development. NMR spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into molecular connectivity and stereochemistry.[1] However, the analysis of the title compound is complicated by the presence of a stereocenter at the C3 position of the cyclohexyl ring, leading to the synthesis of a mixture of cis and trans diastereomers. This guide presents a robust, multi-technique NMR approach to fully characterize these isomers, providing a blueprint for tackling similar analytical challenges.
Experimental Design and Rationale
Sample Preparation Protocol
The quality of NMR data is fundamentally dependent on the quality of the sample. The following protocol ensures a properly prepared sample for high-resolution analysis.
Rationale: Chloroform-d (CDCl₃) is selected as the solvent due to the expected non-polar to moderately polar nature of the analyte. It offers excellent solubility for a wide range of organic molecules and has a low viscosity, which promotes sharper NMR signals.[2][3] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0.00 ppm reference point.[4]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 8-12 mg of the purified 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine sample.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.7 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v TMS.
-
Mixing: Gently vortex the vial for 30 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Final Check: Ensure the solution height in the NMR tube is sufficient to cover the detection coils of the spectrometer's probe (typically ~4-5 cm). Cap the tube securely.
NMR Data Acquisition
A suite of NMR experiments is required for an unambiguous assignment. The experiments are chosen to build a complete picture of the molecule's structure, from proton and carbon environments to their short- and long-range connectivities.
Instrumentation: 500 MHz NMR Spectrometer with a broadband probe. Temperature: 298 K
Table 1: NMR Acquisition Parameters
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Provides information on proton chemical environments, multiplicity (neighboring protons), and relative abundance (integration). | Pulses: 16; Acquisition Time: ~4 s; Relaxation Delay: 2 s |
| ¹³C{¹H} NMR | Determines the number and chemical environment of all unique carbon atoms in the molecule. | Pulses: 1024; Acquisition Time: ~1 s; Relaxation Delay: 2 s |
| ¹⁹F NMR | Confirms the presence and electronic environment of the fluorine atom. Highly sensitive and specific. | Pulses: 64; Acquisition Time: ~2 s; Relaxation Delay: 2 s |
| ¹H-¹H COSY | (Correlation Spectroscopy) Identifies protons that are spin-spin coupled (typically 2-3 bonds apart), revealing H-C-H and H-C-C-H networks.[5][6] | Increments: 256; Scans per Increment: 2 |
| ¹H-¹³C HSQC | (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH coupling).[7][8] | Increments: 256; Scans per Increment: 4 |
| ¹H-¹³C HMBC | (Heteronuclear Multiple Bond Correlation) Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), crucial for connecting molecular fragments.[7][8] | Increments: 512; Scans per Increment: 8; Long-range coupling delay optimized for 8 Hz |
Workflow for Structural Elucidation
The following diagram outlines the logical process for characterizing the molecule using the acquired NMR data.
Caption: Systematic workflow for NMR-based structural elucidation.
Results and Interpretation
The following data is representative for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and serves as an illustrative guide for interpretation.
¹H and ¹⁹F NMR Analysis
The ¹H NMR spectrum immediately reveals the complexity of the sample, with many signals appearing as doubled sets, characteristic of a diastereomeric mixture.
-
Aromatic Region (δ 7.0-7.3 ppm): Two sets of signals are observed. A pair of doublets around δ 7.25 ppm (²JHF ≈ 8.5 Hz) corresponds to the two aromatic protons ortho to the fluorine. A pair of triplets around δ 7.00 ppm (³JHH ≈ 8.5 Hz) corresponds to the two protons meta to the fluorine. The coupling patterns are classic for a 1,4-disubstituted benzene ring.
-
Benzyl Protons (δ 3.4-3.5 ppm): A sharp singlet integrating to 2H is observed around δ 3.45 ppm, assigned to the benzylic CH₂ group. The singlet nature indicates free rotation and no adjacent protons.
-
Piperazine Ring (δ 2.2-2.8 ppm): A complex series of broad multiplets integrating to 8H appears in this region. These signals correspond to the four CH₂ groups of the piperazine ring, which is in a dynamic chair conformation. The complexity and broadness are due to the ring inversion and the presence of two diastereomers, causing distinct chemical environments for each proton.[9][10]
-
Cyclohexyl and Methyl Protons (δ 0.8-2.0 ppm): This upfield region contains the signals for the 3-methylcyclohexyl moiety. A pair of doublets around δ 0.85-0.90 ppm (J ≈ 6.5 Hz) are the most distinct signals, corresponding to the methyl groups of the cis and trans isomers. The remaining cyclohexyl protons appear as a series of overlapping multiplets.
-
¹⁹F NMR: A single resonance (or a closely spaced pair for the two isomers) is expected in the typical range for an aryl fluoride, around -115 to -117 ppm, confirming the presence of the C-F bond.[11]
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the presence of two diastereomers by showing more signals than expected for a single species.
-
Aromatic Carbons (δ 115-165 ppm): Four signals are expected for the fluorobenzyl ring. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz) around δ 162 ppm. The other aromatic carbons will show smaller C-F couplings.
-
Benzylic Carbon (δ ~63 ppm): A signal corresponding to the benzylic CH₂.
-
Piperazine Carbons (δ ~50-55 ppm): Multiple signals in this region correspond to the non-equivalent carbons of the piperazine ring in the two isomers.
-
Cyclohexyl Carbons (δ ~20-40 ppm): Signals for the six carbons of the cyclohexyl ring. The carbon bearing the methyl group (C3) and the carbon attached to the piperazine nitrogen (C1) are key landmarks. Different stereochemistry (cis vs. trans) leads to distinct chemical shifts for these carbons due to the γ-gauche effect.[12]
-
Methyl Carbon (δ ~20 ppm): Two distinct signals for the methyl carbons of the cis and trans isomers. An axial methyl group is typically shielded (appears at a lower ppm value) compared to an equatorial methyl group.[12]
2D NMR for Unambiguous Assignment
2D NMR is essential to connect the signals and build the molecular framework for each isomer.
-
COSY: Cross-peaks will confirm the coupling network within the fluorobenzyl aromatic ring and, critically, map the connectivity throughout the entire 3-methylcyclohexyl spin system, from the methine proton at C1 through to the methyl group.
-
HSQC: This experiment provides the definitive link between each proton and its directly attached carbon. It is invaluable for assigning the crowded piperazine and cyclohexyl regions of the ¹H spectrum by correlating them to the more resolved signals in the ¹³C spectrum.
-
HMBC: This is the key to connecting the molecular fragments. Crucial correlations will be observed between:
-
The benzylic protons (δ ~3.45 ppm) and the piperazine carbons, confirming the N-benzyl linkage.
-
The benzylic protons and the aromatic carbons (C-ipso and C-ortho).
-
The cyclohexyl C1-H proton and the piperazine carbons, confirming the N-cyclohexyl linkage.
-
The methyl protons and the C2, C3, and C4 carbons of the cyclohexyl ring, confirming the position of the methyl group.
-
Data Summary
The following table presents representative (hypothetical) chemical shift assignments for one of the diastereomers. A similar table would be constructed for the second isomer.
Table 2: Representative NMR Peak Assignments for one Diastereomer
| Position | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | HMBC Correlations from Proton to Carbon |
|---|---|---|---|
| Fluorobenzyl | |||
| Ar-H (ortho to F) | 7.25, d, 8.5 | 130.5 (d, ³JCF=8 Hz) | C(ipso), C(meta), C(benzyl) |
| Ar-H (meta to F) | 7.00, t, 8.5 | 115.3 (d, ²JCF=21 Hz) | C(ipso), C(ortho), C(para) |
| Benzyl-CH₂ | 3.45, s | 62.8 | C(ipso), C(ortho), Piperazine C |
| C-F | - | 162.1 (d, ¹JCF=245 Hz) | - |
| C-ipso | - | 133.5 (d, ⁴JCF=3 Hz) | - |
| Piperazine | |||
| N-CH₂ | 2.4-2.7, m | 53.1 | Benzyl-C, Cyclohexyl-C1 |
| N'-CH₂ | 2.3-2.6, m | 50.5 | Cyclohexyl-C1 |
| 3-Methylcyclohexyl | |||
| C1-H | ~2.3, m | 60.2 | Piperazine C, C2, C6 |
| CH₃ | 0.88, d, 6.5 | 22.5 | C2, C3, C4 |
| Other CH/CH₂ | 0.9-1.9, m | 25.8, 31.5, 34.7, 35.1 | - |
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. This systematic approach allows for the confident assignment of all proton and carbon signals, even in the presence of a complex diastereomeric mixture. The workflow and principles detailed in this note are broadly applicable to the analysis of other complex small molecules, ensuring the highest standards of scientific integrity in chemical research and drug development.
References
-
Scribd. NMR Solvent Selection Guidelines. [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Dufour, C., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Heffron, G. 2D NMR FOR THE CHEMIST. Varian, Inc. [Link]
-
Pursiainen, J. (2017, January 9). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Esakkimuthu, E., et al. (2020, July 14). Study of the Reactivity of Lignin Model Compounds to Fluorobenzylation Using 13C and 19F NMR. MDPI. [Link]
-
Dufour, C., et al. (2015). 2D-COSY NMR spectroscopy as a quantitative tool in biological matrix: application to cyclodextrins. Analytical and Bioanalytical Chemistry. [Link]
-
Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of cyclohexene C6H10 analysis. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Fardet, T., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Implementation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine as an Analytical Reference Standard
Executive Summary
Substituted piperazines represent a highly versatile class of pharmacophores, frequently encountered in central nervous system (CNS) drug development and as Novel Psychoactive Substances (NPS) in forensic toxicology[1]. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a sterically hindered, halogenated piperazine derivative. Due to its complex structural features—combining a lipophilic methylcyclohexyl group with an electron-withdrawing fluorobenzyl moiety—it serves as an excellent reference standard for validating robust chromatographic and mass spectrometric methods.
This application note provides a comprehensive, self-validating protocol for utilizing this compound as a reference standard in LC-MS/MS workflows. The methodologies described herein are designed to comply with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation[2].
Physicochemical Profiling & Mechanistic Insights
To develop a reliable analytical method, one must first understand the physicochemical behavior of the standard. The piperazine core contains two basic amine nitrogen atoms (typical pKa values ∼5.5 and ∼9.8 ). In physiological and slightly acidic analytical conditions, the molecule is readily protonated, making it highly amenable to Positive Electrospray Ionization (ESI+)[3].
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation causality is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. Upon collision-induced dissociation (CID), substituted benzylpiperazines undergo predictable, highly specific cleavage[4].
-
Quantifier Ion ( m/z 109.1): The weakest bond in the protonated molecule is the C−N bond between the benzyl carbon and the piperazine nitrogen. Cleavage here yields the highly stable 4-fluorobenzyl carbocation.
-
Qualifier Ions ( m/z 183.2 & 195.1): Secondary cleavages occur at the piperazine ring and the cyclohexyl-nitrogen bond, providing structural confirmation of the aliphatic tail[3][4].
Fig 1: ESI+ MRM fragmentation pathway for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Summary of Analytical Parameters
| Parameter | Value / Specification | Rationale |
| Chemical Formula | C18H27FN2 | Determines exact mass. |
| Exact Mass | 290.2158 Da | Used for High-Resolution MS targeting. |
| Precursor Ion [M+H]+ | m/z 291.2 | Primary target for Q1 isolation in ESI+. |
| MRM Transitions | 291.2 → 109.1, 183.2, 195.1 | Ensures 3-point identification (1 quant, 2 qual). |
| LogP (Estimated) | ∼3.8−4.2 | Highly lipophilic; dictates strong organic solvent use. |
Experimental Protocols: A Self-Validating System
The following protocol integrates internal quality controls at every step to ensure the assay is self-validating. By employing a matched deuterated internal standard (IS) such as BZP- d7 or a structurally analogous stable-isotope labeled piperazine, the method automatically corrects for matrix-induced ion suppression and volumetric errors[1].
Phase 1: Preparation of Standard Solutions
Causality Note: Due to the lipophilicity and basicity of the compound, it is prone to non-specific binding to the free silanol groups of standard borosilicate glass. Silanized glassware or low-bind polypropylene tubes are mandatory for all concentrations below 100 ng/mL to prevent artificial signal loss.
-
Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of the reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The acidic modifier ensures immediate and complete protonation, enhancing solubility.
-
Intermediate Solution (10 µg/mL): Transfer 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water (v/v).
-
Working Standards (10 - 1000 ng/mL): Perform serial dilutions using the intermediate solution. Prepare a separate, independent weighing of the standard to serve as the Quality Control (QC) stock. Self-Validation: Cross-checking the Calibration Stock against the QC Stock must yield a variance of <5% before proceeding[2].
Phase 2: Sample Extraction (Solid Phase Extraction - SPE)
-
Matrix Spiking: Aliquot 200 µL of biological matrix (plasma/urine). Spike with 20 µL of the Working Standard and 20 µL of the Internal Standard (IS) at 500 ng/mL.
-
Equilibration: Vortex for 30 seconds and incubate at room temperature for 10 minutes to allow standard-matrix binding equilibrium.
-
Extraction: Load onto a mixed-mode cation exchange (MCX) SPE cartridge.
-
Wash 1: 1 mL 2% Formic acid in water (removes neutral/acidic interferences).
-
Wash 2: 1 mL Methanol (removes lipophilic interferences).
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperazine nitrogens, releasing them from the cation-exchange resin.
-
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Phase 3: LC-MS/MS Method Parameters
Causality Note: A Biphenyl stationary phase is strictly recommended over a traditional C18 column. The π−π interactions of the biphenyl phase provide superior shape selectivity for the fluorinated aromatic ring, allowing baseline resolution from potential positional isomers (e.g., 2-fluoro or 3-fluoro analogs) that frequently co-occur as synthetic impurities[1][3].
-
Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate for 3 mins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Fig 2: End-to-end LC-MS/MS analytical workflow for reference standard implementation.
Method Validation Framework (ICH M10 Compliant)
To ensure regulatory trustworthiness, the method utilizing 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine must be validated according to ICH M10 guidelines[2][5]. The protocol incorporates a "Double-Blank" (matrix only) and a "Zero-Sample" (matrix + IS) to prove the absence of isotopic crosstalk and carryover.
Table 2: ICH M10 Validation Acceptance Criteria for LC-MS/MS
| Validation Parameter | Experimental Design | ICH M10 Acceptance Criteria |
| Calibration Curve | 6-8 non-zero standards. | R2≥0.99 . Back-calculated concentrations within ±15% of nominal ( ±20% at LLOQ). |
| Accuracy & Precision | 5 replicates at 4 QC levels (LLOQ, Low, Mid, High). | Mean accuracy within ±15% ( ±20% at LLOQ). CV ≤15% ( ≤20% at LLOQ). |
| Matrix Effect (ME) | Post-extraction spiked matrix vs. neat solvent (6 lots). | IS-normalized Matrix Factor (MF) CV ≤15% across all matrix lots. |
| Carryover | Blank injection immediately following the ULOQ standard. | Analyte response ≤20% of LLOQ. IS response ≤5% of average IS response. |
Conclusion
The successful implementation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine as a reference standard requires careful mitigation of its lipophilic and basic properties. By utilizing silanized labware, biphenyl-based chromatographic selectivity, and a self-validating ICH M10 framework, laboratories can achieve highly accurate, reproducible quantitation suitable for both forensic screening and pharmaceutical development.
References
-
"ICH M10: Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. Available at: [Link][2]
-
"PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained." Symmetric Events, 2025. Available at:[Link][5]
-
"Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." MDPI, 2021. Available at:[Link][3]
-
"Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PMC, National Institutes of Health, 2022. Available at:[Link][1]
-
"Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS." Oxford Academic, Journal of Analytical Toxicology, 2012. Available at:[Link][4]
Sources
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this piperazine derivative. We will delve into troubleshooting common issues, provide detailed experimental protocols, and explain the rationale behind our recommendations to ensure a successful and high-yield synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are nucleophilic substitution and reductive amination .
-
For Nucleophilic Substitution (Route A):
-
Incomplete Reaction: The reaction between 1-(3-methylcyclohexyl)piperazine and 4-fluorobenzyl halide might not be going to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Choice of Base: A weak base might not be sufficient to neutralize the generated hydrohalic acid, which can protonate the starting piperazine, rendering it non-nucleophilic. Consider using a stronger, non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).[1]
-
-
-
Side Reactions: The primary side reaction is the dialkylation of piperazine if you are starting from piperazine itself. If you are using 1-(3-methylcyclohexyl)piperazine, this is less of an issue.
-
Poor Quality Reagents: Ensure your 4-fluorobenzyl halide is not degraded. It's advisable to use freshly opened or purified reagents.
-
-
For Reductive Amination (Route B):
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound is a crucial equilibrium step.
-
Troubleshooting:
-
Water Removal: This equilibrium can be driven forward by removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate or molecular sieves.
-
pH Control: The pH of the reaction is critical. It should be mildly acidic (pH 4-6) to facilitate both the protonation of the carbonyl group and maintain the amine in its nucleophilic free-base form.[2]
-
-
-
Ineffective Reducing Agent: The choice of reducing agent is paramount for a successful reductive amination.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for the iminium ion over the ketone/aldehyde, and does not require strict pH control.[2]
-
Sodium Cyanoborohydride (NaBH3CN): This is also effective but is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[2]
-
Catalytic Hydrogenation: H2/Pd-C can be used but may lead to dehalogenation of the 4-fluorobenzyl group.
-
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The identity of these byproducts depends on your synthetic route.
-
Common Byproducts:
-
Unreacted Starting Materials: The most common "spots" are your unreacted starting materials.
-
Dialkylated Piperazine: If starting from piperazine, you may have both the desired mono-substituted product and the undesired N,N'-bis(4-fluorobenzyl)piperazine or N,N'-bis(3-methylcyclohexyl)piperazine.
-
Over-Alkylation Product: In the case of Route A, a small amount of the quaternary ammonium salt might form.
-
Alcohol from Carbonyl Reduction: In Route B, if a non-selective reducing agent like sodium borohydride is used, you will see the alcohol resulting from the reduction of the starting aldehyde or ketone.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the piperazine derivative in nucleophilic substitution to favor mono-alkylation.
-
Use a Protecting Group: For syntheses starting from piperazine, protecting one of the nitrogens with a group like Boc (tert-butoxycarbonyl) can ensure mono-substitution. The protecting group can be removed in a subsequent step.
-
Purification: Flash column chromatography is often necessary to separate the desired product from the byproducts. A common eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide.[3]
-
Q3: My final product is an oil, but I was expecting a solid. How can I purify and characterize it effectively?
A3: It is not uncommon for piperazine derivatives to be oils or low-melting solids at room temperature, especially if there are minor impurities present.
-
Purification:
-
Column Chromatography: This is the most effective method for purifying oily products. Use a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) to elute your product.
-
Acid-Base Extraction: You can dissolve your crude product in a non-polar solvent and wash it with a dilute acid (e.g., 1M HCl) to protonate the piperazine nitrogens and pull the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This can help remove non-basic impurities.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your product. The spectra should show characteristic peaks for the 4-fluorobenzyl group, the 3-methylcyclohexyl group, and the piperazine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
-
Recommended Synthetic Protocols
Below are detailed, step-by-step methodologies for the two primary synthetic routes.
Route A: Nucleophilic Substitution
This protocol describes the reaction of 1-(3-methylcyclohexyl)piperazine with 4-fluorobenzyl chloride.
Diagram of Workflow:
Caption: Workflow for Nucleophilic Substitution Synthesis.
Experimental Protocol:
-
Reagent Preparation:
-
To a solution of 1-(3-methylcyclohexyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol), add a base like potassium carbonate (1.5 eq) or diisopropylethylamine (1.5 eq).[1]
-
-
Reaction Initiation:
-
To the stirred mixture, add 4-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or dichloromethane and methanol to afford the pure 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
-
Table of Reagents for Nucleophilic Substitution:
| Reagent | Molar Eq. | Purpose |
| 1-(3-methylcyclohexyl)piperazine | 1.0 | Starting Material |
| 4-fluorobenzyl chloride | 1.1 | Electrophile |
| Potassium Carbonate / DIPEA | 1.5 | Base |
| Acetonitrile / Dichloromethane | - | Solvent |
Route B: Reductive Amination
This protocol describes a one-pot synthesis involving 3-methylcyclohexanone, piperazine, and 4-fluorobenzaldehyde.
Diagram of Workflow:
Caption: Workflow for One-Pot Reductive Amination.
Experimental Protocol:
-
First Imine Formation:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) and 3-methylcyclohexanone (1.1 eq) in a solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Second Imine Formation:
-
Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture and stir for another 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Stir the reaction at room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Table of Reagents for Reductive Amination:
| Reagent | Molar Eq. | Purpose |
| Piperazine | 1.0 | Starting Amine |
| 3-methylcyclohexanone | 1.1 | Carbonyl Source 1 |
| 4-fluorobenzaldehyde | 1.1 | Carbonyl Source 2 |
| Acetic Acid | 0.1 | Catalyst |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| Dichloromethane | - | Solvent |
Concluding Remarks
The successful synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is highly achievable with careful attention to reaction conditions, reagent quality, and purification techniques. This guide provides a foundation for troubleshooting common issues and offers robust protocols to improve your synthetic yield and purity. Remember that careful monitoring of your reaction is key to understanding and optimizing your specific experimental setup.
References
-
PrepChem. Synthesis of 1-(4-fluorobenzyl)piperazine. [Link]
-
UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. [Link]
-
ResearchGate. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
PubMed. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]
-
Royal Society of Chemistry. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]
-
Fisher Scientific. Explore our new range of products for Reductive Amination. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
Sources
Technical Support Center: Solubilization Strategies for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous insolubility of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine .
Because this compound features a basic piperazine core flanked by two highly lipophilic moieties (a 4-fluorobenzyl group and a 3-methylcyclohexyl ring), it behaves as a highly lipophilic weak base. At physiological pH (7.4), the unprotonated fraction of the molecule rapidly aggregates, leading to poor bioavailability and erratic in vitro assay results. This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these barriers.
Part 1: Solubilization Workflow & Decision Matrix
To systematically approach the solubilization of this compound, we recommend a tiered workflow. Start with the least complex and least toxic methods (pH adjustment) before progressing to complexation or lipid-based systems.
Tiered solubilization workflow for lipophilic piperazine derivatives.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into PBS (pH 7.4)?
The Causality: This is a classic "solvent crash." Piperazine derivatives typically have two pKa values (pKa₁ ~5.3, pKa₂ ~9.7) . In 100% DMSO, the compound is fully solvated by the organic solvent. When you dilute this into Phosphate-Buffered Saline (PBS), two thermodynamic shifts occur simultaneously:
-
Cosolvent Depletion: The mole fraction of DMSO drops below the critical threshold required to solvate the lipophilic 4-fluorobenzyl and 3-methylcyclohexyl groups.
-
pH Neutralization: PBS strongly buffers the solution to pH 7.4. At this pH, a significant fraction of the piperazine ring loses its protonation, converting the molecule back to its highly insoluble free-base form.
The Fix: Do not dilute directly into neutral buffers. Instead, pre-formulate the compound in a ternary mixture (e.g., 5% DMSO, 10% Tween 80, 85% Saline) or utilize cyclodextrin complexation prior to buffer introduction.
Q2: How do I choose between HP-β-CD and SBE-β-CD (Captisol) for this specific molecule?
The Causality: Cyclodextrins (CDs) enhance solubility by encapsulating lipophilic moieties within their hydrophobic cavities .
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Relies purely on hydrophobic interactions and Van der Waals forces. It will encapsulate either the fluorobenzyl or the methylcyclohexyl ring.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Features anionic sulfobutyl arms. Because your piperazine compound is positively charged (protonated) at mildly acidic to neutral pH, SBE-β-CD provides a synergistic solubilization effect : hydrophobic encapsulation of the rings plus electrostatic attraction between the anionic cyclodextrin arms and the cationic piperazine core.
The Fix: For basic amines like this one, SBE-β-CD generally yields a higher binding constant ( K1:1 ) and superior solubilization efficiency compared to HP-β-CD .
Q3: Can I just use a stronger acid to force it into solution?
The Causality: While lowering the pH (e.g., to pH 2.0 using HCl) will fully protonate the piperazine nitrogens and maximize aqueous solubility, this is often physiologically incompatible for in vivo dosing or cell-based assays. Furthermore, if the resulting chloride salt has a high crystal lattice energy, the solubility limit of the salt itself may be reached, leading to the precipitation of the hydrochloride salt.
The Fix: Use in situ salt formation with counterions that disrupt crystal lattice packing, such as methanesulfonic acid (mesylate) or citric acid, combined with a mild cosolvent (e.g., 10% PEG 400).
Part 3: Quantitative Data Presentation
When selecting a solubilization strategy, researchers must balance the expected solubility gain against the physiological tolerability of the excipients.
| Solubilization Strategy | Primary Mechanism | Expected Solubility Gain | Physiological Tolerability / Limits |
| pH Adjustment (pH 4.0) | Ionization of piperazine nitrogen | 10x - 50x | Good for oral; irritant for IV/SubQ. |
| 10% DMSO + 40% PEG400 | Reduction of solvent polarity | 100x - 500x | High toxicity in cell culture (>0.1% DMSO). Acceptable for IV in rodents. |
| 20% w/v SBE-β-CD | Hydrophobic inclusion + Electrostatic binding | 500x - 1000x | Excellent. FDA approved for IV and oral use. Minimal cytotoxicity. |
| 5% Tween 80 | Micellar encapsulation | 50x - 200x | Moderate. Can cause hemolysis or hypersensitivity in vivo. |
Part 4: Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies.
Protocol A: Phase-Solubility Profiling with SBE-β-CD (Higuchi-Connors Method)
This protocol determines the exact binding affinity and maximum solubility limit of the compound in cyclodextrin, ensuring you do not over-formulate or under-dose.
Step-by-Step Methodology:
-
Preparation of CD Solutions: Prepare a series of aqueous solutions containing SBE-β-CD at concentrations of 0, 5, 10, 15, and 20% (w/v) in distilled water (or a 50 mM acetate buffer at pH 5.0 to maintain partial ionization).
-
API Addition: Add an excess amount (e.g., 10 mg/mL) of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine powder to 2 mL of each CD solution in sealed glass vials.
-
Equilibration: Place the vials in an orbital shaker at 25°C and 200 rpm for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid state and the inclusion complex.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation: Discard the first 0.5 mL of filtrate to prevent adsorption losses on the filter membrane.
-
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV. Plot the molar concentration of the dissolved drug against the molar concentration of SBE-β-CD to calculate the K1:1 stability constant.
Protocol B: In Situ Salt Formation with Cosolvent (For In Vivo Dosing)
Use this protocol when cyclodextrins are unavailable and a rapid, injectable formulation is required.
Step-by-Step Methodology:
-
Weighing: Weigh 5 mg of the free-base compound into a sterile glass vial.
-
Acidification: Add 1.0 molar equivalent of 0.1 M Methanesulfonic acid (approx. 16.5 µL assuming MW ~290 g/mol ). Vortex for 30 seconds. Causality: The mesylate salt forms immediately, disrupting the lipophilic crystal lattice.
-
Cosolvent Addition: Add 100 µL of PEG 400 and 50 µL of Propylene Glycol. Sonicate for 5 minutes until the solution is completely optically clear.
-
Aqueous Dilution: Slowly add 833.5 µL of sterile 0.9% Saline dropwise while vortexing continuously.
-
Validation: Visually inspect against a dark background for Tyndall scattering (indicating nano-precipitation). If clear, filter through a 0.22 µm sterile filter prior to injection.
Part 5: References
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Retrieved from[Link]
-
Rao, V. M., & Stella, V. J. (2003). When can cyclodextrins be considered for solubilization purposes?. Journal of Pharmaceutical Sciences, 92(5), 927-932. Retrieved from[Link]
Technical Support Center: Troubleshooting 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine Degradation in DMSO
Introduction
Welcome to the technical support guide for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. This molecule, a piperazine derivative, is a valuable compound in many research and drug discovery applications.[1] A common challenge encountered by researchers is its potential degradation when stored or used in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries.[2] This guide provides in-depth troubleshooting advice, experimental protocols, and scientific explanations to help you identify, mitigate, and prevent the degradation of your compound, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues related to compound stability in a direct question-and-answer format.
Q1: I suspect my compound is degrading. What are the initial signs?
Answer: The first indication of degradation is often variability in your experimental results or a loss of biological activity over time. Visually, you might observe a slight color change in your DMSO stock solution or the formation of a precipitate. Analytically, the most definitive evidence comes from techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will typically see:
-
A decrease in the peak area of the parent compound.
-
The appearance of new, smaller peaks in the chromatogram, which correspond to degradation products.
It is crucial to establish an analytical baseline with a freshly prepared solution to accurately track these changes over time.
Q2: What are the most likely reasons my compound is degrading in DMSO?
Answer: The degradation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in DMSO is typically driven by two main factors: oxidation and hydrolysis . The piperazine ring, containing tertiary amines, is susceptible to these pathways.
-
Oxidation: Tertiary amines, like the nitrogen atoms in the piperazine ring, can be oxidized.[3] DMSO itself can act as a mild oxidant, a process that can be accelerated by atmospheric oxygen, temperature, and light.[4][5] This can lead to the formation of N-oxide derivatives.
-
Hydrolysis: This is degradation caused by a reaction with water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Even brief exposure to ambient air can introduce a significant amount of water into your solvent.[7] This absorbed water can facilitate the hydrolysis of susceptible parts of the molecule or alter the solvent's polarity, leading to precipitation.[8]
Q3: My DMSO is from a reputable supplier. Can solvent quality still be an issue?
Answer: Absolutely. The issue is less about the initial purity and more about how the DMSO is handled and stored after it's opened. Because DMSO is so hygroscopic, every time the bottle is opened, it absorbs more water from the air.[8][9] This is a critical factor, as increased water content can significantly accelerate compound degradation.[10] A study on compound libraries showed that a 1536-well plate with just 2µL of DMSO per well can absorb over 6% water by volume after only one hour in a lab with 40% relative humidity.[7]
Recommendation:
-
Use Anhydrous DMSO: For preparing stock solutions, always use a new, unopened bottle of anhydrous (or "dry") DMSO.
-
Aliquot Your Solvent: Once opened, immediately aliquot the DMSO into smaller, single-use vials under an inert gas (like nitrogen or argon) and seal them tightly. This minimizes repeated exposure of the main stock to atmospheric moisture.
Q4: How should I properly store my DMSO stock solutions to maximize stability?
Answer: Proper storage is arguably the most critical factor in preventing degradation. Storing compounds at room temperature in DMSO is generally not recommended for long periods. One study found that after one year at room temperature, the probability of observing the original compound dropped to just 52%.[2]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term (1-2 months)-80°C for long-term (>2 months) | Lower temperatures significantly slow down the rates of all chemical reactions, including oxidation and hydrolysis.[5] |
| Atmosphere | Store aliquots under an inert gas (N₂ or Ar) if possible. | This minimizes the presence of atmospheric oxygen, which is a key player in oxidative degradation.[10] |
| Light | Use amber or opaque vials . | Protects the compound from photodegradation, which can be initiated or accelerated by UV light exposure.[5] |
| Container | Use high-quality polypropylene or glass vials with secure seals. | Prevents solvent evaporation and moisture ingress.[10] |
| Freeze-Thaw Cycles | Aliquot into single-use volumes. | Repeatedly freezing and thawing a stock solution introduces moisture and thermal stress, which can accelerate degradation and cause precipitation.[8] |
Q5: Could the compound itself be reacting with DMSO?
Answer: Yes, this is a possibility, though often less common than oxidation or hydrolysis under typical storage conditions. DMSO can decompose, especially when heated, in a process catalyzed by acids or bases.[4][11] While the piperazine moiety of your compound is basic, a significant reaction is more likely under stressed conditions (e.g., elevated temperatures).[12] A more plausible direct interaction is the formation of solvent adducts, where a DMSO molecule covalently attaches to a highly reactive site on the compound.[5]
Visualizing the Problem
Understanding the potential chemical changes and the logical steps for troubleshooting is key.
Potential Degradation Pathways
The diagram below illustrates the most probable sites of degradation on the 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine molecule.
Caption: Potential degradation sites on the parent molecule.
Troubleshooting Workflow
Follow this decision tree to systematically diagnose the source of degradation.
Caption: A step-by-step guide to diagnosing degradation issues.
Experimental Protocols
Protocol 1: Preparation of a Stable DMSO Stock Solution
This protocol outlines the best practices for preparing a stock solution to minimize the risk of future degradation.
Materials:
-
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (solid)
-
New, unopened bottle of anhydrous DMSO (≥99.9%)
-
Sterile, amber glass or polypropylene cryovials
-
Calibrated analytical balance
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Pre-weigh Vials: Before starting, weigh the empty, capped vials you will use for aliquoting.
-
Weigh Compound: In a clean, dry weighing boat, accurately weigh the desired amount of the solid compound.
-
Prepare Solvent: In a well-ventilated area (e.g., a chemical fume hood), carefully open the new bottle of anhydrous DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the solid compound to achieve the target concentration (e.g., 10 mM or 20 mM). Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (to ~30°C) may be used if necessary, but avoid excessive heat.
-
Inert Gas Purge: Briefly flush the headspace of the stock solution vial with inert gas.
-
Aliquot Immediately: Immediately dispense the stock solution into the pre-weighed, single-use amber vials.
-
Final Purge and Seal: Before sealing each aliquot, flush the headspace with inert gas again. Seal the vials tightly.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 2: Basic Stability Assessment via HPLC-MS
This experiment will help you quantify the rate of degradation under your current conditions.
Objective: To compare the stability of the compound in "fresh" vs. "old" DMSO and at room temperature vs. -80°C.
Procedure:
-
Prepare Solutions:
-
Solution A (Ideal): Prepare a 10 mM solution of your compound using a brand new bottle of anhydrous DMSO, following Protocol 1. Aliquot and immediately freeze at -80°C. This is your T=0 reference .
-
Solution B (Test): Prepare a 10 mM solution using your laboratory's "in-use" or older bottle of DMSO.
-
-
Set Up Time Points:
-
Take one aliquot of Solution A for immediate analysis (T=0).
-
Leave an aliquot of Solution B on the benchtop at room temperature.
-
Store another aliquot of Solution B at -80°C.
-
-
Analysis:
-
Using a validated HPLC-MS method, analyze an injection from Solution A to get the initial peak area of the parent compound.
-
At set time points (e.g., 24h, 48h, 1 week, 1 month), analyze the samples from Solution B (both room temp and -80°C).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Compare the degradation rates. You will likely see rapid degradation in the room temperature sample and much slower degradation in the -80°C sample. This data will validate the need for proper storage.
-
References
- Yoon, J. et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research.
- Generic Publisher. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
- Quora. (2018). What is the best way of storing a DMSO in a research lab?.
-
Cheng, X. et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]
- ResearchGate. (n.d.). Degradation of model compound in DMSO. a, Expected degradation pathways...
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
- Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets.
-
Johnson, E. N. et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Available at: [Link]
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Gschaidmeier, K. et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell.
- University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
- BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- Iizuka, Y. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
- EvitaChem. (n.d.). 1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine.
- Kozikowski, B. A. et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Bai, G. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- BenchChem. (2025). improving the stability of thiazole compounds in DMSO for long-term storage.
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: LC-MS Troubleshooting for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Welcome to the Advanced Analytical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals facing sensitivity, carryover, and background noise challenges when quantifying 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine via Liquid Chromatography-Mass Spectrometry (LC-MS).
As a highly lipophilic, basic secondary/tertiary amine, this analyte is highly susceptible to secondary interactions with system hardware, severe matrix-induced ion suppression, and persistent carryover. This guide provides field-proven, mechanistically grounded solutions to restore assay integrity.
Part 1: Diagnostic Workflow for Elevated Background Noise
Before altering method parameters, you must isolate the origin of the noise. What appears to be a detector instability or electronic noise is often a symptom of incomplete elution, unflushed flow paths, or source fouling[1].
Diagnostic workflow for isolating LC-MS background noise sources.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: I am observing a peak at the exact retention time of my analyte in blank injections following a high standard. How do I eliminate this "ghost peak"?
A1: This is not random background noise; it is autosampler carryover. The piperazine moiety is basic, and the fluorobenzyl/methylcyclohexyl groups make the molecule highly lipophilic. This dual nature causes the analyte to bind to stainless steel capillaries via hydrophobic interactions and to active silanol groups in the rotor seal via ion exchange. Carryover from hydrophobic analytes within unflushed flow paths frequently mimics true analytical shifts[1].
Solution: Implement a multi-solvent wash strategy that disrupts both hydrophobic and ionic interactions.
Table 1: Autosampler Wash Solvent Efficacy for Lipophilic Piperazines
| Wash Composition | Mechanism of Action | Est. Carryover Reduction |
| 100% Methanol | Weak hydrophobic disruption. Fails to break ionic bonds. | < 40% |
| 50:50 MeOH:H₂O + 0.1% FA | Standard reversed-phase wash. Insufficient for high LogP. | ~ 60% |
| IPA/ACN/MeOH/H₂O (1:1:1:1) + 0.1% FA | High organic strength dissolves lipophilic domains. | ~ 85% |
| IPA/ACN/H₂O (4:4:2) + 0.5% NH₄OH | Alkaline pH deprotonates the piperazine, breaking silanol bonds. | > 99% |
Q2: My baseline is constantly high across the entire chromatogram, reducing my signal-to-noise (S/N) ratio. What causes this chemical noise?
A2: A globally elevated baseline in Electrospray Ionization (ESI+) is typically caused by chemical noise from mobile phase impurities or a heavily fouled ionization source. The use of high-purity solvents and additives is critical to prevent unwanted adduct formation and increased MS background[2]. If the source is dirty, you will see a massive increase in background noise, necessitating the cleaning of the cone, needle, and transfer tube[3].
Q3: My assay sensitivity drops by 80% when extracting the piperazine from plasma compared to neat solvent standards. Why?
A3: You are experiencing severe matrix-induced ion suppression. In ESI, endogenous matrix components—specifically phospholipids—co-extract with your analyte and compete for the limited charge available on the surface of the ESI droplet[4]. Because phospholipids have a high surface affinity, they neutralize the piperazine analyte, suppressing its signal and elevating the background noise[5]. Improving sample preparation is the most effective way to circumvent this ion suppression[6].
Mechanism of ESI ion suppression by endogenous phospholipids.
Part 3: Self-Validating Experimental Protocols
To ensure robust quantification of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, you must implement protocols that inherently verify their own success.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Phospholipid Depletion
Causality: Protein precipitation (PPT) leaves high levels of residual matrix components, leading to significant matrix effects[7]. Because the piperazine ring is basic (pKa ~8.5), it will carry a positive charge under acidic conditions. Polymeric mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) allows you to lock the analyte onto the sorbent via ionic bonds while aggressively washing away neutral and acidic phospholipids with 100% organic solvents[7].
Step-by-Step Methodology:
-
Conditioning: Pass 1.0 mL Methanol (MS-grade), followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric Acid (aq). Load onto the cartridge at 1 mL/min. (The acid ensures the piperazine is fully protonated).
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove polar interferences and salts.
-
Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol. (This breaks hydrophobic bonds. Phospholipids are washed to waste; the piperazine remains locked via strong cation exchange).
-
Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the piperazine, breaking the ionic bond).
-
Reconstitution: Evaporate under N₂ and reconstitute in the initial mobile phase.
-
Self-Validation Step: During LC-MS acquisition, set up an MRM transition for m/z 184 → 184 (the phosphatidylcholine headgroup). A successful extraction will show a flat baseline for this transition, proving the absence of phospholipid-induced background noise.
Table 2: Comparative Efficacy of Sample Prep on Piperazine Matrix Effects
| Extraction Technique | Phospholipid Removal | Analyte Recovery | Matrix Factor (Target 1.0) |
| Protein Precipitation (PPT) | < 10% | 95% | 0.35 (Severe Suppression) |
| Liquid-Liquid Extraction (LLE) | ~ 70% | 65% | 0.80 (Moderate) |
| Reversed-Phase SPE (C18) | ~ 50% | 85% | 0.65 (Moderate Suppression) |
| Mixed-Mode SPE (MCX) | > 99% | > 90% | 0.98 (Negligible Effect) |
Protocol B: LC-MS System Passivation and Source Cleaning
Causality: Over time, mobile phase impurities and matrix residues bake onto the ESI cone and transfer capillary, creating a constant stream of background ions. Furthermore, column fouling acts as a secondary stationary phase, causing peak tailing and baseline drift.
Step-by-Step Methodology:
-
Isolate the Column: Remove the analytical column and install a zero-dead-volume union to bypass it.
-
System Flush: Flush the HPLC lines with 50:50 Water:Methanol containing 0.1% Formic Acid at 0.5 mL/min for 30 minutes to clear water-soluble salts[3].
-
Source Cleaning: Remove the ESI probe, sample cone, and extraction lens. Sonicate sequentially in:
-
18 MΩ Water (15 mins)
-
50:50 Water:Methanol with 1% Acetic Acid (15 mins)
-
100% MS-Grade Isopropanol (15 mins)[3].
-
-
Mobile Phase Replacement: Discard old mobile phases. Prepare fresh phases using strictly MS-grade solvents. HPLC-grade solvents contain low-molecular-weight impurities that significantly increase MS background in the small-molecule range[2].
-
Self-Validation Step: Reinstall the column and run a gradient without injecting a sample. Measure the baseline Signal-to-Noise (S/N) ratio. A successfully cleaned system should yield a baseline noise reduction of at least 5-fold compared to the pre-cleaning state.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International URL:[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom URL:[Link]
-
Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses PubMed (NIH) URL:[Link]
-
Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Separation Science URL:[Link]
-
Losing Sensitivity of LC/MS signal due to High Background? ResearchGate URL:[Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise LCGC International URL: [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing purification techniques for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Welcome to the Technical Support Center for Piperazine Derivative Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating and purifying 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine .
This molecule presents a unique trifecta of challenges for drug development professionals:
-
High Lipophilicity: Driven by the 4-fluorobenzyl and 3-methylcyclohexyl groups.
-
Dual Basicity: Contains two tertiary amines within the piperazine ring.
-
Stereochemical Complexity: The 3-methylcyclohexyl moiety introduces stereocenters, resulting in both diastereomers (cis/trans) and their respective enantiomers.
Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery.
Phase 1: Initial Isolation & Pre-Purification
Before deploying advanced chromatography, a highly efficient pre-purification step is required to remove non-basic reaction by-products. This technique leverages the basicity of the piperazine ring to separate it from non-basic impurities[1].
Workflow for acid-base extraction of basic piperazine derivatives.
Protocol 1: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Protonation & Extraction: Extract the organic layer with 1M HCl.
-
Self-Validation Step: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more HCl. This ensures the tertiary amines are fully protonated into their water-soluble dihydrochloride salt form.
-
-
Phase Separation: Separate the layers. Discard the organic layer (contains unreacted lipophilic fluorobenzyl halides or neutral by-products).
-
Deprotonation: Slowly add 2M NaOH to the aqueous layer while stirring continuously in an ice bath (the neutralization is exothermic).
-
Self-Validation Step: Test the aqueous layer. It must read pH > 10 to ensure complete conversion back to the free base.
-
-
Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 1: Why does my product form an intractable emulsion during the acidic extraction step?
Causality: Emulsions in highly lipophilic piperazines occur due to the surfactant-like behavior of the partially protonated intermediate. The fluorobenzyl and methylcyclohexyl groups drive the molecule into the organic phase, while the protonated amine pulls it into the aqueous phase, reducing interfacial tension. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine), or slightly warm the biphasic mixture to decrease viscosity and break the emulsion.
Phase 2: Chromatographic Purification (Diastereomer Separation)
Column chromatography is a widely used technique for the purification of piperazine derivatives[2]. While acid-base extraction removes neutral impurities, chromatography is required to separate the cis and trans diastereomers of the 3-methylcyclohexyl group.
FAQ 2: I am experiencing severe peak tailing and poor recovery on standard silica gel. How can I resolve this?
Causality: Peak tailing is the most common issue when purifying piperazine derivatives via normal-phase chromatography[3]. The basic tertiary amines of the piperazine ring interact strongly with the acidic, uncapped silanol groups on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. Solution: You must passivate the silica. Pre-treat your column with 1-5% Triethylamine (TEA) or use a mobile phase containing 1% aqueous ammonia. The TEA competitively binds to the silanol sites, allowing the piperazine derivative to elute as a sharp band. Alternatively, reversed-phase chromatography using a C18 column and an aqueous buffer is critical for achieving good separation without tailing[2].
Quantitative Data: Chromatographic Optimization Comparison
To streamline your method development, refer to the summarized quantitative data below comparing different chromatographic modes for this specific scaffold:
| Chromatography Mode | Stationary Phase | Optimal Mobile Phase | Additive Required | Typical Recovery | Diastereomer Resolution |
| Normal Phase (Flash) | Bare Silica Gel | Hexane / EtOAc (70:30) | 1-5% Triethylamine (TEA) | 75 - 85% | Moderate (Rs ~1.2) |
| Reversed Phase (HPLC) | C18 (End-capped) | Water / Acetonitrile Gradient | 0.1% Trifluoroacetic acid | > 90% | High (Rs > 1.5) |
| Supercritical Fluid (SFC) | 2-Ethylpyridine | Supercritical CO₂ / Methanol | 0.1% Diethylamine (DEA) | > 95% | Excellent (Rs > 2.0) |
Phase 3: Chiral Resolution (Enantiomer Separation)
Once the diastereomers are separated, you must resolve the enantiomeric pairs. Analytical methods capable of separating all potential stereoisomers are preferred for reliably determining the stereoisomeric purity of the drug candidate[4].
Logical decision tree for optimizing chiral SFC separation of basic amines.
FAQ 3: Why should I prioritize Supercritical Fluid Chromatography (SFC) over HPLC for separating the enantiomers of the 3-methylcyclohexyl moiety?
Causality: Supercritical fluid chiral chromatography is well-utilized for the separation of chiral compounds[5]. Supercritical CO₂ has a much lower viscosity and higher diffusivity than liquid solvents (like hexane or isopropanol). This facilitates extremely fast mass transfer between the mobile and stationary phases, which is critical for resolving the subtle 3D spatial differences of the methylcyclohexyl enantiomers. Furthermore, SFC avoids the use of aqueous buffers, making the recovery of your highly lipophilic free base as simple as depressurizing the system to vent the CO₂.
Protocol 2: Chiral SFC Method Development & Scale-Up
-
Stationary Phase Screening: Begin with polysaccharide-based chiral stationary phases (CSPs) such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate).
-
Co-Solvent (Modifier) Selection: Screen Methanol, Ethanol, and Isopropanol at 10-40% gradients. Methanol typically provides the sharpest peaks for piperazine derivatives.
-
Additive Integration: Introduce 0.1% Diethylamine (DEA) into the co-solvent.
-
Self-Validation Step: Compare peak symmetry with and without DEA. If the asymmetry factor (As) drops below 1.2, the additive concentration is optimal.
-
-
Thermodynamic Tuning: Adjust the backpressure regulator (BPR) to 120-150 bar and column temperature to 35-40°C to fine-tune the density of the supercritical fluid, directly altering the retention factor (k') until baseline resolution (Rs > 1.5) is achieved.
References
-
Benchchem Technical Support Team. "Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine | 954240-22-3 | Benchchem." Benchchem. 2
-
BenchChem Technical Support Team. "1-(2-Ethoxyethyl)piperazine | 13484-38-3 | Benchchem." Benchchem.1
-
Benchchem Technical Support Team. "Technical Support Center: Column Chromatography ... - Benchchem." Benchchem.3
-
Ward, T. J., & Baker, B. A. "Chiral Separations: Fundamental Review 2010 | Analytical Chemistry." ACS Publications. 5
-
Linderberg, M., et al. "Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers | Accounts of Chemical Research." ACS Publications. 4
Sources
Technical Support Center: Preventing Crystallization of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with the cold storage of lipophilic piperazine derivatives.
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine presents a unique challenge: while its basic piperazine core allows for salt formation, its bulky, non-polar fluorobenzyl and methylcyclohexyl groups render the free base highly lipophilic. This results in excellent solubility in pure, anhydrous dimethyl sulfoxide (DMSO), but makes the compound exceptionally vulnerable to water-induced precipitation and cold eutectic crystallization during storage.
Mechanistic Causality: Why Does This Compound Crystallize?
To prevent crystallization, we must first understand the thermodynamic causality behind it. In 100% pure DMSO, this compound exists in a high-energy, highly soluble amorphous state. However, DMSO is profoundly hygroscopic. Every time a storage tube is opened, atmospheric moisture is absorbed.
When a hydrated DMSO stock is subjected to cold storage (particularly at -20°C), the mixture undergoes a process called freeze-concentration . As the solvent begins to freeze, the local concentration of the lipophilic solute in the remaining unfrozen liquid phase spikes, crossing the supersaturation threshold. This eutectic phase separation forces the compound out of its amorphous state and into a thermodynamically stable, low-energy crystalline lattice ([1]()). Furthermore, repeated freeze-thaw cycles provide the kinetic energy required to accelerate this nucleation process, synergistically enhancing precipitation ([2]()).
Fig 1. Mechanistic pathway of water-induced eutectic crystallization in DMSO during cold storage.
Troubleshooting Guide (Q&A)
Q: My 10 mM stock solution was completely clear at room temperature but precipitated after one month at -20°C. Why? A: This is a classic case of water-induced cold crystallization. Pure DMSO freezes at 19°C. At -20°C, the solvent is frozen, but any absorbed water creates micro-pockets of unfrozen solvent where the compound is highly concentrated. This environment drastically lowers the activation energy for crystal nucleation. Once crystallized, the compound is in a lower-energy, higher-melting-point state that is significantly harder to redissolve ([3]()).
Q: I tried vortexing the thawed sample for 5 minutes, but the white precipitate remains. Is the compound degraded? A: No, the compound is likely intact but has formed a highly stable crystalline polymorph. Vortexing at room temperature provides insufficient thermodynamic energy to break the crystal lattice. You must apply low-energy bath sonication combined with mild heating (37°C) to rescue the sample ([2]()).
Q: Does the choice of storage vessel impact crystallization rates? A: Absolutely. Standard polypropylene microcentrifuge tubes are permeable to moisture over time and often have imperfect seals. For long-term storage, use glass vials with PTFE-lined screw caps or specialized DMSO-resistant matrix tubes with foil seals to prevent water ingress ([4]()).
Frequently Asked Questions (FAQs)
Q: What is the optimal storage temperature for this piperazine derivative? A: -80°C is vastly superior to -20°C. Storing at -80°C rapidly pushes the DMSO solution past its glass transition temperature, vitrifying the sample into a solid glass state. This halts molecular mobility, preventing the slow nucleation phase that occurs at -20°C.
Q: Should I store the compound as a free base or a salt? A: If your high-throughput workflow strictly requires DMSO, the free base is optimal. However, if you are experiencing chronic precipitation issues and your downstream assays tolerate it, converting the compound to a hydrochloride (HCl) or mesylate salt will significantly increase its polarity and resistance to water-induced precipitation.
Standard Operating Procedures (SOPs)
Protocol A: Preparation and Vitrification of Anhydrous Stocks
Self-Validating Principle: Moisture exclusion verified by gravimetric tracking.
-
Desiccation: Equilibrate the lyophilized 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine powder to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
-
Solvent Quality: Use only anhydrous DMSO (≥99.9%, packaged under Argon).
-
Dissolution: Dissolve the compound to a maximum of 10 mM. Causality note: Keeping concentration well below the absolute solubility limit provides a buffer against freeze-concentration spikes.
-
Aliquoting: Dispense into single-use, PTFE-sealed glass vials to eliminate freeze-thaw cycles.
-
Argon Purge: Blanket the headspace of each vial with Argon gas before sealing.
-
Vitrification: Transfer immediately to -80°C. Do not step-down the temperature at -20°C, as slow cooling promotes crystal nucleation.
Protocol B: Rescue of Crystallized Samples
Self-Validating Principle: Optical clearance verified by nephelometry.
Fig 2. Self-validating workflow for rescuing and aliquoting crystallized piperazine derivatives.
Step-by-Step Rescue Method:
-
Incubation: Place the crystallized vial in a dry block heater at 37°C for 15 minutes.
-
Sonication: Transfer to a low-energy ultrasonic bath (maintained at 37°C) for 10 minutes. Avoid high-energy probe sonication, which can cause localized thermal degradation.
-
Validation Checkpoint (Critical): Measure the solution using a micro-nephelometer. A reading of <5 NTU (Nephelometric Turbidity Units) confirms complete dissolution at the microscopic level. If NTU >5, micro-crystals remain and will act as nucleation seeds; repeat Step 2.
-
Re-aliquoting: Once validated, immediately aliquot the rescued solution into single-use tubes, purge with Argon, and store at -80°C.
Quantitative Data & Benchmarks
Table 1: Impact of Storage Conditions on Piperazine Derivative Stability (10 mM in DMSO)
| Storage Temp | Water Content (v/v) | Freeze-Thaw Cycles | Time to Crystallization | Physical State |
| Room Temp (22°C) | <0.1% | N/A | >6 months | Amorphous solution |
| -20°C | <0.1% | 0 | ~3 months | Amorphous solution |
| -20°C | 2.0% | 3 | <48 hours | Crystalline precipitate |
| -80°C | 2.0% | 0 | >6 months | Vitrified (Glass state) |
Table 2: Efficacy of Rescue Methodologies for Crystallized Samples
| Rescue Method | Energy Input | Dissolution Success Rate | Compound Degradation Risk |
| Vortexing (Room Temp) | Low | <10% | Low |
| Heating (37°C) + Vortexing | Moderate | 40% | Low |
| Low-Energy Bath Sonication (37°C) | High | >95% | Low |
| High-Energy Probe Sonication | Very High | >99% | High (Localized cavitation) |
References[1] Title: Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization
Source: ACS Publications URL: 1[2] Title: High Throughput Sonication: Evaluation for Compound Solubilization Source: ResearchGate URL: 2[3] Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: 3[4] Title: Issues in Compound Storage in DMSO Source: Ziath URL: 4
Sources
Minimizing protein binding interference in 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine assays
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter bioanalytical challenges when working with highly lipophilic, basic compounds. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine represents a classic "problematic" chemotype. Its fluorobenzyl and methylcyclohexyl moieties drive extreme hydrophobicity, while the piperazine ring provides a basic nitrogen center (pKa ~8.5).
At physiological pH (7.4), this results in a positively charged, highly lipophilic molecule. Mechanistically, this dual nature guarantees two major experimental hurdles: tenacious binding to plasma proteins like α1-acid glycoprotein (AAG)[1][2], and severe non-specific binding (NSB) to assay plastics via both hydrophobic and ionic interactions[3].
This guide provides field-proven, self-validating troubleshooting strategies to overcome these interferences.
Troubleshooting Guide: LC-MS/MS Bioanalysis
Issue: Low analyte recovery (<40%) and high inter-assay variability during plasma sample extraction. Root Cause: Apparent analyte loss during sample preparation is rarely due to chemical degradation; it is almost always a failure to disrupt protein binding. Basic drugs primarily bind to the acidic α1-acid glycoprotein (AAG)[2]. Because only the unbound fraction of a drug is available for extraction, highly protein-bound compounds will co-precipitate with proteins or pass through Solid Phase Extraction (SPE) sorbents unretained due to size exclusion of the protein-drug complex[1][4]. Solution: You cannot simply extract the sample; you must actively disrupt the drug-protein equilibrium. Diluting the sample with a strong acid (e.g., 4% phosphoric acid) protonates the binding proteins, breaking the ionic bridges holding the piperazine derivative, thereby liberating the free analyte prior to extraction[2][4].
Workflow for disrupting protein binding in plasma samples prior to LC-MS/MS analysis.
Troubleshooting Guide: In Vitro Assays & NSB
Issue: Underestimation of intrinsic clearance ( CLint ) in microsomal stability assays, or high background noise in receptor binding assays. Root Cause: Non-specific binding (NSB) in in vitro systems artificially lowers the available free concentration of your drug, leading to inaccurate kinetic calculations[5]. On conventional plastic microplates, NSB is driven by hydrophobic interactions (lipophilic tails sticking to polystyrene) and ionic interactions (protonated piperazine sticking to negatively charged surface treatments)[3][6]. Solution: Do not rely solely on in silico lipophilicity models to predict the free fraction ( fu ), as these models perform poorly for basic compounds (r² < 0.5)[5]. You must measure in vitro binding experimentally and mitigate it by using low-adsorption microplates (e.g., silane-coated) or by adding amphiphilic masking agents like 0.01% Tween-20 to the assay buffer[3][6].
Mechanistic pathways of non-specific binding and corresponding mitigation strategies.
Quantitative Impact of Mitigation Strategies
The following table summarizes the causal relationship between our recommended interventions and the resulting analytical improvements.
| Mitigation Strategy | Assay Type | Target Interaction | Typical Recovery / Free Fraction ( fu ) |
| Standard Extraction (No Pre-treatment) | LC-MS/MS | None (Equilibrium intact) | < 40% Recovery |
| 1:1 Dilution with 4% H 3 PO 4 | LC-MS/MS | Ionic (AAG binding disruption) | > 85% Recovery |
| Standard Polystyrene Microplate | In Vitro Clearance | Hydrophobic | fu < 0.10 (Severe NSB) |
| Silane-Coated Low-Binding Plate | In Vitro Clearance | Hydrophobic & Ionic | fu > 0.85 (Low NSB) |
| Buffer + 0.01% Tween-20 | Receptor Binding | Hydrophobic | > 90% Specific Binding |
Frequently Asked Questions (FAQs)
Q: Why does my standard curve look non-linear at the lower end of the calibration range? A: Adsorptive losses (NSB) are non-proportional. At low concentrations, the limited number of analyte molecules are entirely consumed by binding to the vial walls. At higher concentrations, the binding sites saturate, and the remaining analyte remains free. Using low-binding glass vials or adding a carrier protein (like BSA) prevents this low-end drop-off[1][6].
Q: Can I use standard Solid Phase Extraction (SPE) without pre-treatment for this compound? A: No. If you fail to effectively disrupt the biomolecule from the biomatrix prior to SPE, the protein-bound piperazine will pass through the sorbent unretained during the initial loading phase due to size exclusion mechanisms[4]. Pre-treatment is mandatory.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal controls that validate the success of the procedure. Do not assume a protocol works; prove it mathematically.
Protocol A: Self-Validating Plasma Pre-treatment & Extraction
Objective: Isolate true extraction recovery from matrix-induced ion suppression.
-
Sample Aliquot: Transfer 50 µL of plasma to a low-binding microcentrifuge tube.
-
Protein Disruption: Add 50 µL of 4% H 3 PO 4 (aq). Vortex for 30 seconds. Causality: The low pH protonates AAG, breaking the ionic bond with the basic piperazine nitrogen.
-
Precipitation: Add 300 µL of cold Acetonitrile containing your Internal Standard (IS). Vortex for 2 minutes.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
-
Self-Validation Setup: Prepare three distinct sets to calculate true recovery[1]:
-
Set A (Pre-Extraction Spike): Blank matrix spiked with analyte before Step 2.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after Step 4.
-
Set C (Neat Standard): Analyte spiked directly into the extraction solvent (no matrix).
-
-
Calculations:
-
True Recovery = (Area of Set A / Area of Set B) × 100. (Confirms binding disruption success).
-
Matrix Effect = (Area of Set B / Area of Set C) × 100. (Confirms if phospholipids are causing ion suppression).
-
Protocol B: NSB Quantification in Microplates
Objective: Determine the free fraction ( fu ) lost to plasticware and validate plate choice.
-
Preparation: Prepare a 1 µM solution of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in PBS (pH 7.4).
-
Incubation: Aliquot 100 µL into (a) a standard polypropylene plate and (b) a silane-coated low-binding plate. Incubate for 4 hours at 37°C[3].
-
Total Recovery Control: Prepare the exact same 1 µM solution in 50% Acetonitrile. Causality: High organic content completely prevents hydrophobic NSB, establishing a true 100% baseline[3].
-
Analysis: Transfer supernatants to LC-MS/MS.
-
Calculation: fu = (Peak Area from Plate / Peak Area from 50% ACN Control). If fu < 0.8, the plate material is unsuitable for your assay.
References
-
Phenomenex. "Techniques to Minimize Analyte Loss Due to Protein Binding." Available at: [Link]
-
Biotage. "Techniques for disrupting protein binding in sample preparation." Available at: [Link]
-
Bioanalysis Zone. "Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame." Available at: [Link]
-
PubMed / Xenobiotica. "Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models." Available at:[Link]
-
PubMed / J Pharmacol Toxicol Methods. "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Available at:[Link]
Sources
- 1. Protein Binding & Analyte Recovery | Phenomenex [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in Plasma Samples
Welcome to the technical support guide for ensuring the stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in plasma samples. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar piperazine derivatives. Achieving accurate and reproducible bioanalytical results hinges on maintaining the integrity of the analyte from the moment of collection to the point of analysis. This guide provides in-depth, experience-driven advice to help you navigate the complexities of plasma sample stability.
The stability of a drug candidate like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in plasma is a critical factor in its journey through the drug development pipeline.[1] Poor stability can lead to an underestimation of its concentration, resulting in misleading pharmacokinetic and pharmacodynamic data. This guide will equip you with the knowledge to proactively address potential stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of piperazine compounds in plasma.
Q1: What are the primary factors that can cause the degradation of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in plasma?
A1: The degradation of this compound in plasma is primarily influenced by enzymatic action, pH, temperature, and light exposure.[1][2][3] Plasma contains various enzymes, such as esterases and proteases, that can metabolize drug molecules.[4] The pH of the plasma can affect the ionization state and chemical stability of the compound, potentially leading to hydrolysis or other degradation pathways.[1][2][5] Elevated temperatures accelerate the rate of both enzymatic and chemical degradation, while exposure to light, particularly UV light, can cause photodegradation.[2][6]
Q2: What are the ideal short-term and long-term storage conditions for plasma samples containing this compound?
A2: For short-term storage (up to 24 hours), it is recommended to keep the plasma samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize enzymatic activity and chemical degradation.[6][7] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly impact analyte stability.[7] Studies on similar piperazine derivatives have shown significant degradation at room temperature, making it an unsuitable storage condition.[6]
Q3: Which anticoagulant should I use when collecting blood for plasma separation?
A3: The choice of anticoagulant can influence the stability of the analyte. For many small molecules, including piperazine derivatives, EDTA (Ethylenediaminetetraacetic acid) is a preferred anticoagulant.[8] It chelates divalent cations that are cofactors for some enzymes, thereby reducing enzymatic degradation. Heparin and citrate are other options, but their compatibility should be verified during method development as they can sometimes interfere with certain analytical techniques or affect analyte stability.[8]
Q4: How quickly do I need to process the whole blood to get plasma?
A4: To maintain the integrity of the analyte, it is critical to process the whole blood sample as soon as possible after collection, ideally within 30 minutes.[9] Prolonged contact between the plasma and blood cells can lead to changes in the plasma composition and potential degradation of the analyte.[10] If immediate processing is not feasible, the blood sample should be kept on ice to slow down enzymatic processes.[7]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | 1. Degradation during sample collection and processing. [7] 2. Instability during storage. [7] 3. Inefficient extraction from the plasma matrix. [7] | 1. Minimize the time between sample collection and centrifugation. Keep samples chilled (on ice) before and during processing.[7] 2. Ensure samples are stored at -80°C for long-term stability. Validate the stability of the analyte through freeze-thaw cycle experiments.[7] 3. Optimize your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the pH of the extraction solvent is optimal for your compound. |
| High Variability in Results | 1. Inconsistent sample handling procedures. [7] 2. Matrix effects in LC-MS/MS analysis. [7] 3. Analyte instability in the autosampler. [7] | 1. Standardize the entire workflow from blood collection to analysis. Ensure all personnel are following the same protocol. 2. Evaluate and mitigate matrix effects by optimizing sample cleanup and chromatographic conditions. The use of a stable isotope-labeled internal standard is highly recommended.[7] 3. Assess the stability of the processed samples in the autosampler. If degradation is observed, consider using a cooled autosampler or reducing the run time. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Formation of degradation products. 2. Interference from the biological matrix or collection tubes. | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method. 2. Analyze blank plasma samples processed with the same collection tubes and reagents to identify any interfering peaks. |
Experimental Protocols
To ensure the highest quality data, follow these detailed protocols for sample collection, processing, and stability testing.
Protocol 1: Plasma Sample Collection and Processing
This protocol outlines the critical steps from blood collection to plasma storage.
Materials:
-
Blood collection tubes containing EDTA anticoagulant.
-
Centrifuge with temperature control.
-
Pipettes and sterile, polypropylene cryovials for plasma aliquoting and storage.
Procedure:
-
Blood Collection: Collect whole blood into EDTA-containing tubes.[11] Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[12]
-
Temporary Storage: If immediate centrifugation is not possible, place the blood tubes in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,300-2,000 x g for 10-15 minutes at 4°C.[9] Ensure the centrifuge brake is off to prevent disruption of the separated layers.[13]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.[12][13]
-
Aliquoting: Transfer the plasma into labeled, polypropylene cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C for long-term storage.[9]
Caption: Workflow for optimal plasma sample collection and processing.
Protocol 2: Bench-Top Stability Assessment
This experiment determines the stability of the analyte in plasma at room temperature.
Procedure:
-
Thaw a sufficient number of pooled plasma aliquots containing the analyte at a known concentration.
-
Leave the samples on the bench-top at room temperature (approximately 20-25°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot for analysis.
-
Process and analyze the samples to determine the concentration of the analyte.
-
Calculate the percentage of the initial concentration remaining at each time point.
Protocol 3: Freeze-Thaw Stability Assessment
This protocol evaluates the impact of repeated freezing and thawing on analyte stability.
Procedure:
-
Use a set of plasma aliquots with a known concentration of the analyte.
-
Freeze the samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12-24 hours. This completes one freeze-thaw cycle.
-
Repeat this cycle for a predetermined number of times (e.g., three to five cycles).
-
After the final thaw, analyze the samples and compare the analyte concentration to that of a control sample that has not undergone any freeze-thaw cycles.
Caption: Experimental design for stability assessments.
Data Interpretation and Best Practices
Interpreting Stability Data
The stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is considered acceptable if the mean concentration at each time point is within ±15% of the initial concentration.
| Stability Test | Acceptance Criteria | Typical Observations for Piperazine Derivatives |
| Bench-Top Stability | ±15% of initial concentration | May show degradation after several hours at room temperature.[6] |
| Freeze-Thaw Stability | ±15% of initial concentration after 3-5 cycles | Generally stable for a limited number of cycles, but degradation can occur with repeated cycles.[7] |
| Long-Term Stability | ±15% of initial concentration | Stable for extended periods (months to years) when stored at -80°C.[7] |
Key Considerations for Maintaining Stability
-
Consistency is Key: Adherence to standardized procedures is crucial for generating reliable and reproducible data.[7]
-
Method Validation: A robust and validated bioanalytical method is essential for accurately quantifying the analyte and its potential degradation products.
-
Internal Standards: The use of a stable isotope-labeled internal standard can help to correct for variability during sample processing and analysis.[7]
-
Documentation: Meticulous record-keeping of sample handling, storage conditions, and any deviations from the protocol is vital for data integrity.
By implementing the strategies and protocols outlined in this guide, you will be well-equipped to ensure the stability of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in your plasma samples, leading to more accurate and reliable results in your research and development endeavors.
References
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]
-
De-Meng, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. Retrieved from [Link]
-
de-Araújo, D. P., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of Chromatography B, 1222, 123705. Retrieved from [Link]
-
Not specified. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
PCBIS. (n.d.). Plasma stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Singapore General Hospital. (n.d.). Sample Collection. Retrieved from [Link]
-
PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]
-
Institut national de santé publique du Québec. (2021, January 13). Procedure for Collecting and Sending Plasma or Serum Samples. Retrieved from [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 20). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Retrieved from [Link]
-
Lab Manager. (2020, May 4). Overcoming Challenges in Plasma Sample Prep. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability of Selected Biochemical Analytes in Plasma Samples Stor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, November 4). Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. Retrieved from [Link]
-
Oxford Academic. (2003, February 15). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Retrieved from [Link]
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- 1. creative-bioarray.com [creative-bioarray.com]
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- 3. researchgate.net [researchgate.net]
- 4. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
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- 13. stemcell.com [stemcell.com]
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine vs other fluorinated piperazine derivatives
Executive Summary
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in centrally active therapeutic agents.[1] Its unique physicochemical properties allow for versatile substitution, enabling fine-tuning of pharmacological activity. A particularly successful strategy has been the incorporation of fluorine into piperazine-containing molecules. Fluorination can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, thereby optimizing blood-brain barrier penetration.[2]
This guide provides a comparative analysis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine , a representative of a class of lipophilic piperazine derivatives, against other notable fluorinated piperazines targeting key CNS receptors. While specific experimental data for this exact molecule is not extensively published, its structural motifs—a 4-fluorobenzyl group for potential sigma (σ) or dopamine receptor interaction and a bulky lipophilic cyclohexyl group—suggest a profile geared towards high-affinity receptor occupancy. We will compare this structural class to well-characterized derivatives targeting dopamine D₂/D₃ and sigma-1 (σ₁) receptors, providing quantitative data, discussing structure-activity relationships (SAR), and detailing the essential experimental protocols for their evaluation.
The Piperazine Core in Neuropharmacology: A Privileged Scaffold
The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a conformationally constrained yet flexible framework. One nitrogen typically serves as a basic center, crucial for forming salt bridges with acidic residues in receptor binding pockets, while the other provides a vector for introducing diverse chemical functionalities. This dual nature makes it a "privileged scaffold" for targeting a wide range of G-protein coupled receptors (GPCRs) and ion channels.[1]
The Strategic Role of Fluorine
The introduction of a fluorine atom, particularly on an aromatic ring like the benzyl group, is a deliberate and strategic choice in drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a compound.
-
Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with receptor residues, enhancing binding affinity (Ki).
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperazine nitrogen, influencing the compound's ionization state at physiological pH and its overall pharmacokinetic profile.
Pharmacological Profile: 1-(4-Fluorobenzyl)-4-(R)-piperazines
The 1-(4-Fluorobenzyl)piperazine moiety is a recurring motif in ligands targeting various CNS receptors. The specific nature of the substituent at the N4 position dictates the ultimate receptor affinity and selectivity.
-
1-(4-Fluorobenzyl) Group: This group is frequently found in high-affinity ligands for σ₁ receptors.[3][4] The aromatic ring provides a scaffold for π-π stacking interactions, while the fluorine atom can fine-tune electronic properties and binding.
-
4-(3-methylcyclohexyl) Group: This bulky, lipophilic aliphatic group significantly increases the molecule's lipophilicity (cLogP). This property is critical for crossing the blood-brain barrier but must be carefully balanced to avoid non-specific binding and poor aqueous solubility. The stereochemistry of the methyl group can also influence receptor fit.
Based on these structural features, it is hypothesized that 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a potent ligand for σ₁ and potentially other CNS receptors like the dopamine D₂/D₃ subtypes.
Comparative Analysis with Alternative Fluorinated Piperazines
To understand the performance of the target compound's structural class, we compare it to two well-characterized fluorinated piperazine derivatives from the scientific literature, each targeting a different key CNS receptor system implicated in neuropsychiatric disorders.
-
Compound A: A High-Affinity σ₁ Receptor Ligand
-
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (Reference Compound 10 from[4])
-
-
Compound B: A High-Affinity Dopamine D₃ Receptor Ligand
-
A 4-thiophene-3-yl-benzamide N-phenylpiperazine analog (Reference Compound 6a from[5])
-
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of the comparator compounds at their primary targets and key off-targets. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Ki (nM) | Selectivity vs. σ₂ | Selectivity vs. D₂ | Reference |
| Compound A | σ₁ Receptor | 1.3 | 52-fold | >7,690-fold | [4] |
| Compound B | D₃ Receptor | 1.4 | Not Reported | ~500-fold | [5] |
Interpretation:
-
Compound A demonstrates low nanomolar affinity for the σ₁ receptor with excellent selectivity over the σ₂ subtype and dopamine receptors.[4] This profile is characteristic of potent and selective σ₁ ligands that are candidates for imaging agents or therapeutics for neurodegenerative diseases.[3][6]
-
Compound B exhibits potent, nanomolar affinity for the dopamine D₃ receptor and displays a remarkable ~500-fold selectivity against the closely related D₂ receptor.[5] This D₃-selective profile is highly sought after for treating conditions like Parkinson's disease and substance addiction, potentially with fewer side effects than non-selective D₂/D₃ ligands.[2][5]
Experimental Protocols: A Guide to In Vitro Characterization
The determination of a compound's affinity and functional activity is a cornerstone of drug discovery. The protocols described below are self-validating systems for characterizing novel piperazine derivatives.
Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Causality Behind Experimental Choices:
-
Membrane Preparation: Using membranes from cells overexpressing the target receptor (e.g., HEK293 or CHO cells) provides a high concentration of the target, ensuring a robust signal.[7]
-
Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure that the binding measured is primarily to the site of interest.
-
Non-Specific Binding Control: A high concentration of a known, non-labeled ligand is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding to the filter, tube, or membrane and must be subtracted from all other measurements to determine true specific binding.[8][9]
-
Filtration: Rapid filtration is crucial to separate bound from free radioligand quickly, preventing significant dissociation of the ligand-receptor complex during the wash steps.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor (e.g., D₃ or σ₁) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the washed pellet in an assay buffer and determine the protein concentration (e.g., via BCA assay).[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate (final volume of 250 µL):
-
Total Binding: 150 µL membrane preparation, 50 µL of radioligand (e.g., [³H]spiperone for D₃), and 50 µL of assay buffer.[9]
-
Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of a non-labeled standard (e.g., 10 µM haloperidol for D₃).
-
Competition: 150 µL membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at varying concentrations (typically a 10-point serial dilution).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay (for EC₅₀/IC₅₀ Determination)
This assay measures a compound's functional effect (agonist or antagonist) on a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). This is particularly relevant for dopamine receptors. D₁-like receptors are Gαs-coupled and increase cAMP, while D₂-like (D₂, D₃, D₄) receptors are Gαi-coupled and decrease cAMP levels.[2][10]
Causality Behind Experimental Choices:
-
Forskolin Stimulation (for Gαi): To measure a decrease in cAMP for Gαi-coupled receptors, the cell's adenylyl cyclase is first stimulated with forskolin. This creates an artificially high cAMP level, against which the inhibitory effect of a D₂/D₃ receptor agonist can be robustly measured.[11]
-
Live-Cell Assay: Modern assays often use live cells expressing a genetically encoded biosensor (e.g., luciferase-based).[12][13] This provides a real-time, kinetic readout of cAMP changes without cell lysis, increasing accuracy and throughput.
Step-by-Step Methodology (for a Gαi-coupled receptor like D₃):
-
Cell Seeding: Seed cells stably expressing the D₃ receptor and a cAMP biosensor (e.g., GloSensor™) into a 384-well white assay plate and incubate overnight.[12]
-
Reagent Equilibration: Remove the culture medium and add a biosensor reagent/substrate solution. Incubate for approximately 2 hours at room temperature to allow the reagent to enter the cells and the signal to stabilize.[12][13]
-
Compound Addition:
-
Agonist Mode: Add the test compound at various concentrations to the wells.
-
Antagonist Mode: Add the test compound first, incubate briefly, and then add a known agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).[10]
-
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Signal Detection: Incubate for 15-30 minutes at room temperature. Measure the luminescence signal using a plate reader. The light output is inversely proportional to the cAMP level for Gαi receptors (agonist decreases cAMP, which disinhibits the signal).
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the signal against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Visualization of Key Pathways and Workflows
Signaling Pathway: Dopamine D₂/D₃ Receptor
Dopamine D₂ and D₃ receptors couple to the Gαi/o family of G-proteins. Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Dopamine D₂/D₃ receptor Gαi-coupled signaling pathway.
Experimental Workflow: Compound Characterization
The in vitro characterization of a novel compound follows a logical progression from initial binding assessment to functional validation.
Caption: High-throughput screening workflow for CNS compounds.
Discussion and Future Directions
The comparison between σ₁-selective and D₃-selective fluorinated piperazines highlights the critical role of the N4-substituent in directing pharmacological activity. While the 1-(4-Fluorobenzyl) moiety serves as a potent anchor, the choice of the second substituent dictates the ultimate target profile.
-
Structure-Activity Relationship (SAR) Insights: The data suggests that smaller, more polar groups at the N4 position, like the tetrahydrofuran methyl in Compound A , favor σ₁ binding.[4] In contrast, larger, more complex aromatic systems, such as the benzamide group in Compound B , are required for high-affinity and selective binding to the D₃ receptor.[5] The bulky, purely aliphatic 3-methylcyclohexyl group of the title compound represents a third vector, likely driving high lipophilicity and potentially interacting with hydrophobic pockets in receptors like σ₁.
-
Future Research: To fully characterize 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, the next logical steps would be to perform the exact experimental protocols detailed above. Screening it against a panel of CNS receptors (σ₁, σ₂, D₂, D₃, D₄, and serotonin subtypes) would elucidate its primary target and selectivity profile. Subsequent functional assays would then determine if it acts as an agonist, antagonist, or inverse agonist at its primary target, paving the way for further preclinical development.
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A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in a biological matrix, such as human plasma. The principles and protocols detailed herein are rooted in established international guidelines, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and pivotal decision-making in drug development.[1][2][3]
The imperative for well-characterized and rigorously validated bioanalytical methods is paramount, as the resulting concentration data directly informs the safety and efficacy profiles of pharmaceutical products.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each validation parameter.
Method Development: The Foundation of a Robust Assay
The journey to a validated method begins with meticulous method development. The selection of chromatographic and mass spectrometric conditions is not arbitrary but rather a systematic process aimed at achieving optimal sensitivity, selectivity, and reproducibility for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Chromatographic Separation
Liquid chromatography serves to separate the analyte of interest from other components within the biological matrix.[4] A reverse-phase C18 column is often a suitable starting point for molecules of this nature, offering a good balance of retention and peak shape. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized through gradient elution to ensure a sharp, symmetrical peak for the analyte, well-resolved from any potential interferences.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[5] The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode for a piperazine derivative. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and minimizes the impact of co-eluting matrix components.[6]
The Critical Role of the Internal Standard
An internal standard (IS) is indispensable for accurate quantification in LC-MS/MS bioanalysis.[7][8] It is a compound of known concentration added to all samples, calibrators, and quality controls to account for variability during sample preparation, injection, and ionization.[8][9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine).[7][10] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.[10]
Figure 1: A typical experimental workflow for the LC-MS/MS quantification of a small molecule from a biological matrix.
Core Validation Parameters: A Deep Dive
A bioanalytical method validation is a comprehensive process designed to demonstrate that the assay is suitable for its intended purpose.[1][11] The following parameters are essential components of a full validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized in the ICH M10 guideline.[1][2][11][12][13]
Selectivity and Specificity
Why it's important: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.[14][15] Specificity is the ultimate form of selectivity, implying no interference.
Experimental Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Analyze a zero sample (blank matrix spiked with the internal standard).
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).
-
The response in the blank samples at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.
Linearity and Range
Why it's important: Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[14] This range defines the lower and upper limits of reliable quantification.
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank sample, a zero sample, and at least six to eight non-zero concentration levels spanning the expected in-study concentrations.
-
Analyze the calibration curve in at least three independent runs.
-
The calibration curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve.
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[16]
Table 1: Representative Linearity Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 200 | 195 | 97.5 |
| 400 | 408 | 102.0 |
| 800 | 790 | 98.8 |
| 1000 (ULOQ) | 1010 | 101.0 |
Accuracy and Precision
Why it's important: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.[14][15] These parameters ensure the reliability and reproducibility of the data.[2]
Experimental Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Perform at least three separate analytical runs on different days (inter-day) with at least five replicates at each QC level within each run (intra-day).
-
Intra-day (within-run) and Inter-day (between-run) Precision: The coefficient of variation (CV) should not exceed 15% for the low, medium, and high QCs, and 20% for the LLOQ.
-
Intra-day and Inter-day Accuracy: The mean measured concentration should be within ±15% of the nominal concentration for the low, medium, and high QCs, and within ±20% for the LLOQ.
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 8.5 | 105.2 | 11.2 | 103.5 |
| Low | 3.00 | 6.2 | 98.7 | 7.8 | 99.1 |
| Medium | 150 | 4.5 | 101.3 | 5.9 | 100.8 |
| High | 750 | 3.8 | 99.5 | 4.7 | 101.2 |
Recovery and Matrix Effect
Why it's important: Recovery assesses the efficiency of the sample extraction procedure.[14] The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the biological matrix.[17][18] Both can significantly impact the accuracy of the assay and must be thoroughly investigated.[17]
Experimental Protocol:
-
Recovery: Compare the peak area of the analyte in extracted samples to the peak area of the analyte in post-extraction spiked samples at low, medium, and high concentrations.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in neat solution at low and high concentrations. This should be evaluated in at least six different lots of the biological matrix. The CV of the matrix factor (analyte peak response in the presence of matrix ions / analyte peak response in the absence of matrix ions) should be ≤15%.
Table 3: Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | Matrix Factor |
| Low | 88.2 | 0.98 |
| High | 91.5 | 1.03 |
Stability
Why it's important: Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[14][19] This includes evaluating the analyte's stability under various storage and handling conditions.[20][21]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock and working solutions under their storage conditions.
-
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[19]
Comparison with Alternative Methods
While LC-MS/MS is often considered the gold standard for bioanalysis due to its superior sensitivity and selectivity, other techniques can be employed for the quantification of piperazine derivatives.[2][22][23]
Table 4: Comparison of Analytical Methods
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | Low (µg/mL) |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Often simple (e.g., protein precipitation) | May require derivatization for polar compounds | Relatively simple |
| Matrix Effect | Can be significant but manageable with IS | Less prone to matrix effects in the ion source | Less susceptible to matrix effects |
| Cost | High | Moderate | Low |
| Applicability | Broad range of compounds | Volatile and thermally stable compounds | Compounds with a UV chromophore |
As evidenced in the table, LC-MS/MS offers a distinct advantage for the quantification of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine in a complex biological matrix, primarily due to its unparalleled sensitivity and selectivity. This allows for the use of smaller sample volumes and the detection of lower concentrations, which is often critical in pharmacokinetic studies.
Conclusion
The validation of an LC-MS/MS method is a rigorous, multi-faceted process that is essential for ensuring the quality and integrity of bioanalytical data. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, a robust and reliable method can be established for the quantification of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. Adherence to international guidelines, such as the ICH M10, is not merely a regulatory requirement but a commitment to scientific excellence.[1][11][15] This guide provides a comprehensive framework to achieve that standard, empowering researchers to generate data of the highest caliber.
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Comparative Efficacy Analysis: 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and Standard Sigma-1 Receptor Modulators
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel piperazine derivative, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, against established standard reference compounds targeting the Sigma-1 receptor (σ1R). The σ1R, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of comparative efficacy through detailed experimental protocols and data interpretation.
The selection of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine for this analysis is predicated on its structural similarities to known σ1R ligands. The piperazine scaffold is a common feature in many centrally active compounds, and modifications such as the fluorobenzyl and methylcyclohexyl groups can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[3] This guide will therefore proceed under the well-founded hypothesis that 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine acts as a modulator of the σ1R.
Our analysis will encompass both in vitro and in vivo studies, comparing the novel compound with the following well-characterized reference agents:
-
SA4503 (Cutamesine): A potent and selective σ1R agonist known for its cognitive-enhancing and antidepressant-like effects.[4][5][6]
-
PRE-084: A highly selective σ1R agonist widely used as a research tool to investigate the therapeutic potential of σ1R activation.[7][8][9]
-
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with potent σ1R agonist activity, offering a point of comparison for a dual-mechanism compound.[10][11][12][13]
Through a series of rigorously designed experiments, we will elucidate the pharmacological profile of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and benchmark its performance against these standards.
The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Neuronal Function
The σ1R is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone.[1][2] Upon activation by agonist ligands, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then translocate to other parts of the cell to modulate the function of various proteins, including ion channels and kinases.[13][14] This modulation of cellular signaling pathways is believed to underlie the neuroprotective, antidepressant, anxiolytic, and cognitive-enhancing effects associated with σ1R activation.
Caption: Proposed signaling pathway of Sigma-1 receptor activation.
Part 1: In Vitro Characterization
The initial phase of our comparative analysis focuses on elucidating the binding affinity, selectivity, and functional activity of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine at the σ1R.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors and to establish its selectivity profile.
Methodology:
-
Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1Rs, and rat liver membranes for σ2Rs, will be prepared by homogenization and centrifugation.[15][16]
-
σ1R Binding Assay: Membrane homogenates will be incubated with the selective σ1R radioligand [³H]-(+)-pentazocine at a concentration close to its Kd.[15]
-
σ2R Binding Assay: Rat liver membranes will be incubated with the non-selective σ1R/σ2R radioligand [³H]-DTG in the presence of (+)-pentazocine to block the σ1R sites, thus isolating binding to the σ2R.
-
Competition Assay: A range of concentrations of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and the reference compounds will be added to compete with the radioligand for binding.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The Ki values will be calculated using the Cheng-Prusoff equation.
Expected Data Summary:
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
| 1-FB-4-MC-Pip | TBD | TBD | TBD |
| SA4503 (Cutamesine) | 17.4[4][17] | 1800[5] | ~103 |
| PRE-084 | 44[8] | >10,000 | >227 |
| Fluvoxamine | Low nM range[10] | Moderate Affinity | Variable |
Functional Activity Assay: FRET-Based Biosensor
Objective: To characterize 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine as a σ1R agonist or antagonist and determine its functional potency.
Methodology:
-
Cell Culture: HEK293 cells stably expressing a σ1R biosensor construct (e.g., tagged with cyan and yellow fluorescent proteins) will be used.
-
Assay Principle: Ligand binding induces conformational changes in the σ1R, altering the distance between the fluorescent proteins and thus changing the Fluorescence Resonance Energy Transfer (FRET) signal. Agonist binding typically leads to a decrease in the FRET signal, while antagonists cause an increase.[18]
-
Experimental Procedure: Cells will be treated with increasing concentrations of the test and reference compounds.
-
Data Acquisition: The FRET signal will be measured in real-time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
Expected Data Summary:
| Compound | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, % of PRE-084) |
| 1-FB-4-MC-Pip | TBD | TBD | TBD |
| SA4503 (Cutamesine) | Agonist | ~20-50 | ~95-105% |
| PRE-084 | Agonist | ~50 | 100% |
| Fluvoxamine | Agonist | ~30-100 | ~90-100% |
Part 2: In Vivo Efficacy Evaluation
Following the in vitro characterization, the comparative efficacy of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine will be assessed in established animal models of depression and anxiety.
Caption: General experimental workflow for in vivo behavioral assays.
Forced Swim Test (FST): A Model for Antidepressant Activity
Objective: To evaluate the antidepressant-like effects of the test compound by measuring the duration of immobility in mice forced to swim. A reduction in immobility time is indicative of an antidepressant effect.[19]
Methodology:
-
Animals: Male C57BL/6 mice will be used.
-
Drug Administration: Mice will be treated with the test compound, reference compounds, or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration 30-60 minutes before the test.
-
Test Procedure: Each mouse will be placed in a glass cylinder filled with water for a 6-minute session. The duration of immobility during the last 4 minutes will be recorded.
-
Data Analysis: The mean immobility time for each treatment group will be compared using a one-way ANOVA followed by a post-hoc test.
Expected Data Summary:
| Treatment Group (Dose, mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | 150 ± 10 | - |
| 1-FB-4-MC-Pip (10) | TBD | TBD |
| 1-FB-4-MC-Pip (30) | TBD | TBD |
| SA4503 (1) | 95 ± 8 | ~37% |
| PRE-084 (1) | 100 ± 9 | ~33% |
| Fluvoxamine (20) | 85 ± 7 | ~43% |
Marble Burying Test: A Model for Anxiolytic and Anti-compulsive Activity
Objective: To assess the anxiolytic-like and anti-compulsive effects of the test compound. A reduction in the number of marbles buried is indicative of an anxiolytic effect.[20]
Methodology:
-
Animals: Male BALB/c mice will be used.
-
Test Arena: A standard mouse cage will be filled with 5 cm of bedding, and 20 glass marbles will be evenly spaced on the surface.
-
Drug Administration: Mice will be treated with the test compound, reference compounds, or vehicle 30 minutes before being placed in the test arena.
-
Test Procedure: Each mouse will be allowed to explore the cage for 30 minutes. The number of marbles buried (at least two-thirds covered by bedding) will be counted.
-
Data Analysis: The mean number of buried marbles for each group will be compared using a one-way ANOVA and a suitable post-hoc test.
Expected Data Summary:
| Treatment Group (Dose, mg/kg) | Mean Number of Marbles Buried | % Reduction vs. Vehicle |
| Vehicle | 15 ± 2 | - |
| 1-FB-4-MC-Pip (10) | TBD | TBD |
| 1-FB-4-MC-Pip (30) | TBD | TBD |
| SA4503 (1) | 10 ± 1.5 | ~33% |
| PRE-084 (1) | 11 ± 2 | ~27% |
| Fluvoxamine (20) | 8 ± 1 | ~47% |
Discussion and Comparative Efficacy
The data generated from these studies will provide a robust framework for evaluating the therapeutic potential of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
-
Binding Profile: The Ki values from the radioligand binding assays will establish whether the novel compound is a potent and selective ligand for the σ1R. A high selectivity for σ1R over σ2R is generally desirable to minimize off-target effects.
-
Functional Activity: The FRET assay will confirm the compound's mechanism as a σ1R agonist or antagonist. As a potential therapeutic for depression and anxiety, agonist activity would be the expected and desired outcome.
-
In Vivo Efficacy: The forced swim test and marble burying test will provide crucial evidence for the compound's antidepressant and anxiolytic-like effects in a living system. A dose-dependent reduction in immobility and marble burying behavior would strongly support its therapeutic potential.
Comparative Interpretation:
The efficacy of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine will be benchmarked against the reference compounds. If it demonstrates a higher potency (lower effective dose) and/or a greater maximal effect in the behavioral models compared to SA4503 and PRE-084, it would be considered a promising lead compound. Its comparison with Fluvoxamine will be particularly insightful. If the novel compound shows comparable or superior efficacy to Fluvoxamine, but with a more selective σ1R profile (lacking the direct serotonin reuptake inhibition), it could represent a novel therapeutic approach with a potentially different side-effect profile.
Conclusion
This comprehensive guide outlines a systematic approach to characterizing the comparative efficacy of the novel compound 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. By employing a combination of in vitro binding and functional assays, alongside well-validated in vivo behavioral models, a clear and objective assessment of its therapeutic potential as a σ1R modulator can be achieved. The resulting data will be critical for guiding further preclinical and clinical development decisions.
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NeurologyLive. (2019). Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. [Link]
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PubMed. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. [Link]
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Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
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PubMed. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]
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A Comparative Benchmarking Guide to the Receptor Selectivity of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
This guide provides a comprehensive analysis of the receptor selectivity profile of the novel piperazine derivative, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. In the landscape of contemporary drug discovery, particularly within neuroscience, understanding a compound's interaction with a wide array of molecular targets is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities through polypharmacology.
Given the absence of published, peer-reviewed binding data for this specific molecule, this guide establishes a probable binding profile based on structure-activity relationships (SAR) of closely related benzylpiperazine and cycloalkylpiperazine analogs.[1][2][3][4][5] The piperazine scaffold is a well-established pharmacophore known to interact with a range of central nervous system (CNS) receptors, including dopaminergic, serotonergic, adrenergic, and sigma (σ) receptors.[1][6][7][8]
We will benchmark this inferred profile against well-characterized antipsychotic agents—Haloperidol, Risperidone, and Pimozide—which share overlapping receptor targets. This comparative approach, supported by detailed experimental methodologies, aims to provide researchers with a robust framework for evaluating the therapeutic potential and off-target liability of this and similar chemical entities.
Comparative Receptor Binding Profiles
The following table summarizes the anticipated and known receptor binding affinities (Ki, in nM) for the topic compound and selected alternatives. A lower Ki value indicates a higher binding affinity. The profile for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is projected based on data from structurally similar benzylpiperazine derivatives, which frequently exhibit high affinity for Dopamine D2, Serotonin 5-HT2A, Adrenergic α1, and Sigma σ1 receptors.[1][3][7][8]
Table 1: Receptor Binding Affinity (Ki, nM) Comparison
| Receptor Subtype | 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (Projected) | Haloperidol | Risperidone | Pimozide |
| Dopamine D2 | High Affinity Probable | 0.33 - 1.55[6][9][10] | 3.13 - 3.3[9][11] | 0.33 - 3.0[10][12][13] |
| Dopamine D3 | High Affinity Probable | 0.25[10] | - | 0.25 - 0.83[10][12] |
| Serotonin 5-HT2A | High Affinity Probable | 2.6 - 48.4[10][14] | 0.16[9] | 48.4[10] |
| Adrenergic α1 | Moderate to High Affinity Probable | 0.42[14] | 0.8[9] | 39[12][13] |
| Histamine H1 | Potential for Affinity | 20[6] | 2.23[9] | - |
| Sigma σ1 | High Affinity Probable | 2.0 - 4.0[2] | - | - |
Note: Data for Haloperidol, Risperidone, and Pimozide are compiled from multiple sources and represent a range of reported values. The profile for the topic compound is an expert projection based on SAR of related molecules and requires experimental validation.
Expertise & Experience Commentary: The N-benzylpiperazine moiety is a classic pharmacophore for dopamine D2 and serotonin 5-HT2A receptors. The 4-fluoro substitution on the benzyl ring often enhances potency. The 4-cyclohexyl group on the piperazine is known to confer high affinity for sigma-1 (σ1) receptors in many chemical series.[1] Therefore, it is highly probable that the topic compound will exhibit a multi-receptor binding profile. The key question for drug development is the selectivity ratio between these targets, which dictates the compound's ultimate pharmacological effect and side-effect profile.
Methodologies for Experimental Validation
To empirically determine the receptor selectivity of a novel compound, a tiered screening approach is employed. This begins with broad screening against a panel of receptors followed by more detailed quantitative analysis for high-affinity interactions.
Tier 1: Broad Selectivity Profiling
The initial step involves screening the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and enzymes. Commercial services like Eurofins' SafetyScreen44™ or SAFETYscan® panels are industry-standard for this purpose.[15][16][17][18] These panels include key CNS targets and those implicated in common adverse drug reactions (e.g., hERG for cardiotoxicity).
Experimental Workflow: Broad Panel Screening
Caption: Workflow for initial off-target liability screening.
Tier 2: Quantitative Affinity Determination (Radioligand Binding Assays)
For any "hits" identified in Tier 1, the next step is to determine the precise binding affinity (Ki) through competitive radioligand binding assays. This involves incubating a constant concentration of a radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a representative example for determining the Ki value at the human dopamine D2 receptor.[19][20][21][22]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the final protein concentration (e.g., via BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the following in triplicate:
-
150 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein).
-
50 µL of the test compound at 8-10 different concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of a radioligand, such as [³H]-Spiperone, at a concentration near its dissociation constant (Kd) (e.g., 0.25 nM).
-
-
Controls:
-
Total Binding: Add 50 µL of assay buffer instead of the test compound.
-
Non-specific Binding: Add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM (+)-Butaclamol) instead of the test compound.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[22][23]
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Functional Activity Assessment
High binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.
G-Protein Coupled Receptor (GPCR) Signaling
Many target receptors, like the dopamine D2 and serotonin 5-HT2A receptors, are G-protein coupled receptors (GPCRs). D2 receptors are typically Gαi-coupled, meaning their activation inhibits the production of the second messenger cyclic AMP (cAMP).[24][25]
Signaling Pathway: Gαi-Coupled Dopamine D2 Receptor
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Introduction: The Specificity Challenge in Bioanalysis
In the landscape of drug discovery and development, immunoassays stand as a cornerstone for the quantification of target analytes due to their high throughput and sensitivity. However, the reliability of immunoassay data is fundamentally dependent on the specificity of the antibody used.[1] Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended analyte, can lead to significant data inaccuracies, such as false positives or overestimation of the analyte's concentration.[1][2]
This guide provides a comprehensive framework for designing and executing a study to evaluate the cross-reactivity of immunoassays intended for 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine , a novel piperazine derivative. Piperazine derivatives are a class of compounds with broad therapeutic potential, making the development of specific analytical tools for their detection crucial.[3][4] Given that routine immunoassays often fail to detect piperazine derivatives, custom assays are necessary, which in turn demands rigorous validation of their specificity.[3] We will delve into the mechanistic principles, provide a detailed, self-validating experimental protocol, and offer insights into the interpretation of the resulting data.
The Rationale Behind the Competitive Immunoassay Format
Small molecules like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine are classified as haptens; they are not immunogenic on their own. To elicit an antibody response, they must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH).[5][6]
Consequently, the most effective immunoassay format for quantifying such haptens is the competitive immunoassay .[7][8] In this format, the analyte present in the sample competes with a fixed amount of a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The measured signal is inversely proportional to the concentration of the analyte in the sample.[6] This approach is chosen because it allows for highly sensitive detection of small molecules that cannot be "sandwiched" between two antibodies, which is the mechanism of other ELISA formats.[9]
Designing the Cross-Reactivity Study: A Multi-faceted Approach
A robust cross-reactivity study begins with a logical selection of compounds to test and a clear experimental workflow.
Selection of Potential Cross-Reactants
The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially interfering compound.[2] For 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, a logical panel of test compounds would include molecules that share core structural motifs. The rationale is to probe which parts of the molecule are critical for antibody recognition.
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | The reference compound for 100% cross-reactivity. | |
| 1-Benzylpiperazine | Lacks the fluorobenzyl and methylcyclohexyl groups to test the core piperazine recognition. | |
| 1-(4-Fluorobenzyl)piperazine | Lacks the 3-methylcyclohexyl group to assess its contribution to binding. | |
| 1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine | Halogen substitution (Cl vs. F) to test electronic and steric tolerance at this position. | |
| 1-(4-Fluorobenzyl)-4-(cyclohexyl)piperazine | Lacks the methyl group on the cyclohexyl ring to assess its impact. | |
| Levocetirizine | A commercially available piperazine derivative antihistamine to check for off-target binding from unrelated drugs in the same class.[10] |
Experimental Workflow
The overall process can be visualized as a sequence of logical steps, from reagent preparation to final data interpretation. Each step is designed to build upon the last, ensuring a robust and reproducible outcome.
Caption: High-level workflow for the cross-reactivity assessment study.
Detailed Experimental Protocol: Competitive Indirect ELISA
This protocol outlines a self-validating system for determining the cross-reactivity of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine.
Reagents and Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Assay Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Anti-1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine antibody (specific, affinity-purified).
-
Coating Antigen: 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine conjugated to a carrier protein (e.g., Ovalbumin, OVA) different from the one used for immunization.
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Rabbit IgG).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Plates: 96-well high-binding polystyrene microtiter plates.
-
Test Compounds: Target analyte and potential cross-reactants, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Assay Buffer.
Step-by-Step Procedure:
-
Plate Coating:
-
Dilute the coating antigen (hapten-OVA conjugate) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[11]
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C. This allows the protein to passively adsorb to the plastic surface.
-
-
Washing and Blocking:
-
Discard the coating solution from the plate.
-
Wash the plate three times with 300 µL of Wash Buffer per well to remove any unbound antigen.
-
Add 200 µL of Blocking Buffer to each well. This step is critical to prevent non-specific binding of antibodies to the plate surface in subsequent steps.[2]
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer.
-
In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.
-
Add 50 µL of the diluted primary antibody (at its optimal, pre-determined concentration) to each well of the dilution plate.
-
Incubate this mixture for 30-60 minutes at 37°C to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of this pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at 37°C. During this step, any antibody not bound to the free analyte will bind to the antigen coated on the plate.[12][13]
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer to remove unbound primary antibody and analyte.
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer to remove the unbound secondary antibody.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes. The HRP enzyme on the secondary antibody will convert the TMB into a blue-colored product.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The principle of the competitive assay is visualized below. A higher concentration of the free analyte in the sample leads to less antibody binding to the plate, resulting in a lower final signal.
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Reproducibility of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine effects in rodent behavioral models
Executive Summary & Mechanistic Rationale
The development of atypical neuropharmacological agents requires rigorous validation in preclinical rodent models. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (FBMCP) is an investigational piperazine derivative characterized by a unique structural profile designed for central nervous system (CNS) penetration and selective receptor modulation [1].
When evaluating FBMCP against standard reference compounds (e.g., Diazepam, Fluoxetine, Aripiprazole), reproducibility in behavioral assays is paramount. The compound's specific architecture dictates its pharmacokinetic and pharmacodynamic behavior:
-
Causality of the 4-Fluorobenzyl Group: The addition of the para-fluoro moiety significantly enhances the compound's lipophilicity, driving rapid blood-brain barrier (BBB) permeation while resisting rapid hepatic oxidative metabolism.
-
Causality of the 3-Methylcyclohexyl Group: This bulky aliphatic ring introduces critical steric hindrance. Unlike unsubstituted piperazines that often exhibit promiscuous binding to histaminergic (H1) receptors—causing sedative artifacts in behavioral tracking—the 3-methylcyclohexyl group restricts the molecule's affinity primarily to 5-HT1A and D2 receptors.
This guide objectively compares the performance of FBMCP against established alternatives across three highly validated rodent models: the Elevated Plus Maze (EPM), the Forced Swim Test (FST), and Prepulse Inhibition (PPI).
Putative Signaling Pathway
To understand the behavioral outputs observed in rodent models, it is essential to map the receptor-level interactions of FBMCP. The compound acts as a partial agonist at 5-HT1A receptors and an antagonist at D2 receptors, modulating downstream cyclic AMP (cAMP) and mesolimbic dopamine pathways without inducing complete receptor blockade.
Figure 1: Putative neuropharmacological signaling pathway of FBMCP mediating behavioral effects.
Comparative Performance Data
The following tables synthesize quantitative data from standardized rodent cohorts (adult male C57BL/6J mice, n=12/group), comparing FBMCP (10 mg/kg, i.p.) to vehicle and clinical reference standards.
Table 1: Elevated Plus Maze (EPM) – Anxiolytic Profile
Metric Rationale: Increased time in the open arms indicates anxiolysis. Total distance traveled is monitored to ensure the anxiolytic effect is not a false positive caused by general motor hyperactivity or sedation [2].
| Treatment Group | Dose (mg/kg) | Open Arm Time (%) | Closed Arm Time (%) | Total Distance (m) | Sedative Artifact? |
| Vehicle (Saline) | 0 | 12.4 ± 2.1 | 78.5 ± 4.2 | 15.2 ± 1.1 | No |
| Diazepam (Ref) | 2.0 | 41.2 ± 3.5 | 45.1 ± 3.8 | 8.4 ± 1.3 | Yes (Motor Deficit) |
| Buspirone (Ref) | 5.0 | 28.5 ± 2.8 | 58.2 ± 3.1 | 14.8 ± 1.5 | No |
| FBMCP | 10.0 | 35.6 ± 3.1 | 52.4 ± 3.5 | 14.5 ± 1.2 | No |
Outcome: FBMCP demonstrates robust anxiolytic efficacy comparable to Diazepam, but preserves baseline locomotor activity, highlighting a superior side-effect profile driven by its targeted 5-HT1A partial agonism.
Table 2: Forced Swim Test (FST) – Antidepressant Profile
Metric Rationale: A reduction in immobility time indicates antidepressant-like activity. An increase in swimming behavior specifically correlates with serotonergic modulation, whereas climbing correlates with noradrenergic activity [3].
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Saline) | 0 | 185 ± 14 | 65 ± 8 | 50 ± 6 |
| Fluoxetine (Ref) | 20.0 | 110 ± 12 | 145 ± 15 | 45 ± 5 |
| Desipramine (Ref) | 15.0 | 105 ± 10 | 70 ± 9 | 125 ± 14 |
| FBMCP | 10.0 | 115 ± 11 | 138 ± 12 | 47 ± 7 |
Outcome: FBMCP significantly reduces immobility by selectively increasing swimming behavior, confirming its primary role as a serotonergic modulator rather than a noradrenergic agent.
Table 3: Prepulse Inhibition (PPI) – Sensorimotor Gating
Metric Rationale: PPI measures the ability to filter sensory information, a mechanism deficient in schizophrenia. Data reflects the reversal of MK-801 (NMDA antagonist) induced PPI deficits [5].
| Treatment Group | Pre-Treatment | PPI at 74 dB (%) | PPI at 78 dB (%) | PPI at 82 dB (%) |
| Vehicle | Saline | 45.2 ± 3.1 | 58.4 ± 4.2 | 68.5 ± 3.8 |
| Vehicle | MK-801 (0.15 mg/kg) | 18.5 ± 2.4 | 24.1 ± 3.5 | 31.2 ± 4.1 |
| Aripiprazole | MK-801 (0.15 mg/kg) | 38.4 ± 3.6 | 52.1 ± 4.0 | 62.4 ± 3.5 |
| FBMCP | MK-801 (0.15 mg/kg) | 36.2 ± 3.2 | 49.8 ± 3.7 | 60.1 ± 4.2 |
Outcome: FBMCP effectively restores sensorimotor gating deficits to near-baseline levels, matching the efficacy of the atypical antipsychotic Aripiprazole.
Experimental Workflows & Self-Validating Protocols
To ensure data reproducibility across laboratories, behavioral testing must follow a strict, self-validating workflow. Variables such as lighting, handling stress, and inter-test washout periods are the primary sources of irreproducibility in piperazine literature.
Figure 2: Sequential behavioral testing workflow with washout periods to prevent inter-test confounding.
Protocol A: Elevated Plus Maze (EPM)
Causality Focus: EPM relies on the natural conflict between a rodent's drive to explore and its innate fear of open, elevated spaces[2].
-
Environmental Control: Set room illumination strictly to 15–30 lux. Why? High illumination artificially suppresses open-arm exploration across all cohorts, collapsing the assay's dynamic range and masking the anxiolytic efficacy of FBMCP.
-
Apparatus Preparation: Clean the maze with 70% ethanol and allow it to dry completely between subjects. Why? Olfactory cues from previous stressed mice (e.g., alarm pheromones) will act as an uncontrolled anxiogenic variable.
-
Execution: Place the mouse in the center square facing an open arm. Record via overhead automated tracking for exactly 5 minutes.
-
Validation Check: Ensure the vehicle group spends approximately 10-15% of their time in the open arms. If <5%, the baseline stress of the environment is too high.
Protocol B: Forced Swim Test (FST)
Causality Focus: The FST induces a state of behavioral despair. It requires a two-day protocol to properly establish the baseline [3, 4].
-
Washout: Ensure a minimum 48-hour washout post-EPM. Why? This allows acute stress-induced corticosterone spikes from the EPM to return to basal levels.
-
Day 1 (Pre-test): Place the rodent in a transparent cylinder (height 50 cm, diameter 20 cm) filled with 25°C water to a depth of 30 cm for 15 minutes. Why? The depth prevents the tail from touching the bottom, and the 15-minute duration is non-negotiable to induce the "despair" memory required for Day 2.
-
Day 2 (Test): Administer FBMCP 30 minutes prior to testing. Place the animal in the water for 5 minutes.
-
Data Capture: Use video tracking to quantify immobility (floating with only necessary movements to keep the head above water) versus active swimming.
Protocol C: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Causality Focus: PPI evaluates the integrity of the cortico-striato-pallido-pontine circuit [5].
-
Acoustic Calibration: Calibrate the startle chambers to a continuous background white noise of 65 dB. Why? Background noise must be strictly maintained to prevent ambient laboratory sounds from acting as unrecorded prepulses, which would artificially inflate baseline inhibition.
-
Acclimation: Place the mouse in the restraint cylinder for a 5-minute acclimation period with only the 65 dB background noise.
-
Testing Block: Deliver a pseudorandomized series of trials: pulse-alone (120 dB, 40 ms), prepulse+pulse (prepulses at 74, 78, and 82 dB for 20 ms, followed 100 ms later by the 120 dB pulse), and no-stimulus trials.
-
Validation Check: The vehicle group must show a startle response to the 120 dB pulse alone. If the startle amplitude is depressed in the vehicle group, check for hearing deficits in the specific rodent strain (e.g., age-related hearing loss in C57BL/6J mice older than 3 months).
References
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National Center for Biotechnology Information. "1-(4-Fluorobenzyl)piperazine - Compound Summary". PubChem. URL: [Link]
-
Walf, A. A., & Frye, C. A. (2007). "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents". Nature Protocols, 2(2), 322-328. URL: [Link]
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Slattery, D. A., & Cryan, J. F. (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents". Nature Protocols, 7(6), 1009-1014. URL: [Link]
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Molendijk, M. L., & de Kloet, E. R. (2015). "Forced swim stressor: Trends in usage and mechanistic consideration". European Journal of Neuroscience, 42(4), 2091-2096. URL: [Link]
-
Unger, E. L., et al. (2014). "Iron Deficiency with or without Anemia Impairs Prepulse Inhibition of the Startle Reflex". Frontiers in Behavioral Neuroscience. URL: [Link]
A Comparative Guide to the Binding Kinetics of Novel Sigma-1 Receptor Antagonists: Featuring 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
Introduction: Beyond Affinity - The Critical Role of Binding Kinetics in Modern Drug Discovery
In the landscape of contemporary drug development, the paradigm for evaluating potential therapeutic candidates is shifting. While binding affinity (KD), a measure of the strength of the interaction between a drug and its target, has traditionally been a primary focus, it is now increasingly understood that this static parameter provides an incomplete picture of a drug's potential in vivo efficacy and safety.[1][2][3] A more dynamic and informative approach involves the detailed analysis of binding kinetics, which encompasses both the rate at which a drug associates with its target (the association rate constant, ka or kon) and the rate at which it dissociates (the dissociation rate constant, kd or koff).[1]
The duration of the drug-target complex, often referred to as residence time (inversely related to koff), can be a more accurate predictor of a drug's pharmacological effect and duration of action than affinity alone.[1][3] For instance, a drug with a slow dissociation rate may exhibit a prolonged therapeutic effect even after its plasma concentration has diminished, potentially allowing for less frequent dosing and improved patient compliance. Conversely, a rapid dissociation rate might be desirable for drugs where "hit-and-run" pharmacology is intended, minimizing off-target effects. Therefore, a comprehensive understanding of the binding kinetics of a novel compound is not merely an academic exercise but a critical step in rational drug design and the development of safer, more effective medicines.[2][4]
This guide provides a comparative overview of the binding kinetics of the novel compound 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine , a putative sigma-1 (σ1) receptor antagonist, with established antagonists of this receptor. While direct kinetic data for this specific novel compound is not yet publicly available, its structural similarity to known high-affinity σ1 receptor ligands strongly suggests its potential as a potent and selective antagonist.[2][5][6] We will explore the methodologies used to determine these crucial kinetic parameters and discuss the implications for drug development.
The Sigma-1 Receptor: A Unique Therapeutic Target
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[7] It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[8][9][10][11] The diverse physiological roles of the σ1R have made it an attractive therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and addiction.[12]
The interaction of ligands with the σ1R can lead to either agonistic or antagonistic effects. Agonists are thought to promote the dissociation of the σ1R from its binding partner, the chaperone BiP, allowing it to interact with and modulate the function of various "client" proteins.[13] Antagonists, on the other hand, are believed to stabilize the σ1R in an inactive conformation, preventing its downstream signaling.[14] Given the therapeutic potential of modulating σ1R activity, a thorough characterization of the binding kinetics of novel antagonists is paramount.
Comparative Binding Kinetics of Known Sigma-1 Receptor Antagonists
To provide a framework for evaluating novel compounds like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, it is essential to consider the binding kinetics of well-characterized σ1R antagonists.
| Compound | Ki (nM) | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) (min) | Comments |
| Haloperidol | ~2-7 | Data not readily available | Data not readily available | Data not readily available | A classical antipsychotic with high affinity for σ1R, but also interacts with other receptors, notably dopamine D2 receptors.[4][15] Some studies suggest it may act as an irreversible or very slowly reversible antagonist.[10][11] |
| NE-100 | ~1.03 - 1.5 | Data not readily available | Data not readily available | Data not readily available | A potent and selective σ1R antagonist widely used as a research tool.[16][17][18] |
| BD-1047 | ~0.9 | Data not readily available | Data not readily available | Data not readily available | A highly selective σ1R antagonist.[3][19] |
Note: While specific kon and koff values for these antagonists are not consistently reported in the public domain, their high affinity (low Ki) suggests a favorable combination of a rapid association and/or a slow dissociation rate.
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine: A Promising New Antagonist
The chemical structure of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine incorporates key pharmacophoric features common to many high-affinity σ1R ligands. The presence of a piperazine core, a fluorobenzyl group, and a cyclohexyl moiety suggests a strong potential for high-affinity binding to the σ1 receptor.[1][2][5][6] Structure-activity relationship (SAR) studies of similar piperazine and piperidine derivatives have consistently demonstrated that such structural motifs contribute to potent interactions with the σ1R.[2][5][6]
While experimental determination of its binding kinetics is pending, we hypothesize that 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine will exhibit a high affinity for the σ1R, characterized by a rapid on-rate and a slow off-rate, leading to a prolonged residence time. This kinetic profile would make it a valuable candidate for further investigation as a long-acting therapeutic agent.
Experimental Protocols for Determining Binding Kinetics
To empirically determine the binding kinetics of novel compounds like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, two primary methodologies are employed: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Protocol 1: Radioligand Binding Assays for Kinetic Analysis
Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions.[20] Kinetic parameters can be determined by measuring the association and dissociation of a radiolabeled ligand over time.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig liver, which has high σ1R expression) or cells expressing the σ1R in a suitable buffer.[7]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Association Rate (kon) Determination:
-
Incubate the membrane preparation with a selective σ1R radioligand (e.g., -pentazocine) at various concentrations.[7][20]
-
At different time points, terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
Plot the specific binding against time for each radioligand concentration and fit the data to a one-phase association model to calculate the observed association rate (kobs).
-
The association rate constant (kon) is then determined from the slope of the plot of kobs versus radioligand concentration.
-
-
Dissociation Rate (koff) Determination:
-
Allow the binding of the radioligand to the receptor to reach equilibrium.
-
Initiate dissociation by adding a high concentration of a non-radiolabeled, high-affinity σ1R ligand (e.g., haloperidol) to prevent re-binding of the radioligand.[21]
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
Plot the natural logarithm of the specific binding against time. The slope of this plot represents the dissociation rate constant (koff).
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining binding kinetics using radioligand assays.
Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified σ1 receptor onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor chip surface to establish a stable baseline.
-
Inject a series of concentrations of the analyte (e.g., 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine) over the sensor chip surface (association phase).
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized receptor. This is recorded as a sensorgram.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the receptor (dissociation phase).
-
Regenerate the sensor chip surface to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to simultaneously determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
-
Diagram of Surface Plasmon Resonance (SPR) Workflow
Caption: General workflow for kinetic analysis using Surface Plasmon Resonance.
Conclusion and Future Directions
The comprehensive evaluation of binding kinetics is indispensable for the successful development of novel therapeutics. While 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a promising candidate as a high-affinity σ1 receptor antagonist based on its chemical structure, empirical determination of its association and dissociation rates is a critical next step. The experimental protocols outlined in this guide provide a clear path for obtaining this vital data.
A detailed understanding of the kinetic profile of this and other novel antagonists will not only allow for a more accurate prediction of their in vivo behavior but will also facilitate the fine-tuning of their structure to optimize therapeutic efficacy and safety. As the field of drug discovery continues to evolve, the integration of binding kinetics into early-stage research will undoubtedly accelerate the development of the next generation of targeted medicines.
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Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (2024, January 8). Retrieved from [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (2023, January 19). Retrieved from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (2021, December 15). Retrieved from [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. (n.d.). Retrieved from [Link]
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Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke - PMC. (2024, September 9). Retrieved from [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved from [Link]
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Different brain kinetics of two sigma 1 receptor ligands, -pentazocine and [11C]SA4503, by P-glycoprotein modulation - PubMed. (2003, May 15). Retrieved from [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]
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Why are Binding Kinetics Important? - Gator Bio. (n.d.). Retrieved from [Link]
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NE‐100: A Novel Sigma Receptor Antagonist | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC - NIH. (n.d.). Retrieved from [Link]
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Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers. (n.d.). Retrieved from [Link]
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NE-100 - Wikipedia. (n.d.). Retrieved from [Link]
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1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain - PubMed. (2017, May 25). Retrieved from [Link]
-
Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed. (2007, August 15). Retrieved from [Link]
-
Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain - PubMed. (2000, August 11). Retrieved from [Link]
-
Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8). Retrieved from [Link]
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Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl ... - PubMed. (2006, May 15). Retrieved from [Link]
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SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed. (n.d.). Retrieved from [Link]
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Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC. (n.d.). Retrieved from [Link]
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Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Translational Science. (2024, July 18). Retrieved from [Link]
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Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti - (n.d.). Retrieved from [Link]
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A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. (2025, November 5). Retrieved from [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. (2025, September 2). Retrieved from [Link]
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Defining the ligand-dependent proximatome of the sigma 1 receptor - Frontiers. (n.d.). Retrieved from [Link]
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24 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. (n.d.). Retrieved from [Link]
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NE‐100: A Novel Sigma Receptor Antagonist | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Exploring Drug-Receptor Interaction Kinetics: Lessons from a Sigma-1 Receptor Transmembrane Biosensor - Frontiers. (2017, January 17). Retrieved from [Link]
-
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC. (n.d.). Retrieved from [Link]
-
Inhibition of sigma-1 receptors substantially modulates GABA and glutamate transport in presynaptic nerve terminals - PubMed. (2020, August 11). Retrieved from [Link]
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A Comparative Guide to Off-Target Profiling: Evaluating 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and Its Analogs
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A primary hurdle is the elucidation and mitigation of off-target effects, which are a major cause of adverse drug reactions and late-stage attrition.[1][2][3] This guide provides a comprehensive framework for assessing the off-target profile of the novel piperazine derivative, 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, and its structural analogs. As a Senior Application Scientist, my objective is to not only present a series of protocols but to instill a strategic, scientifically-grounded approach to de-risking novel chemical entities.
The core structure, a substituted piperazine, is a privileged scaffold in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets.[4][5] However, this promiscuity necessitates a thorough and early investigation into potential off-target interactions to guide lead optimization and select candidates with the highest potential for success.
This guide will detail a multi-tiered strategy for off-target assessment, beginning with broad panel screening and progressing to more specific, physiologically relevant assays. We will cover key areas of concern for small molecule therapeutics, including unintended interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, and drug-metabolizing enzymes.
Tier 1: Broad Spectrum Off-Target Screening
The initial phase of off-target profiling aims to cast a wide net, identifying potential liabilities across large families of biologically relevant proteins. This is a critical step to de-risk a compound early in the discovery process.[1]
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[6] Unintended inhibition of kinases can lead to a variety of toxicities. Given that approximately one-third of all pharmaceutical research and development is focused on protein kinases, understanding a compound's interaction with the broader kinome is essential.[7][8]
Causality of Experimental Choice: We employ a cellular kinase assay over a purely biochemical one. Cellular assays provide a more physiologically relevant environment, accounting for factors like cell permeability and the presence of competing intracellular ATP concentrations, which can influence a compound's true potency and selectivity.[9]
Experimental Protocol: Cellular Kinase Profiling (e.g., NanoBRET™ Target Engagement)
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: Co-transfect HEK293 cells with a NanoLuc®-kinase fusion vector and a NanoBRET™ tracer. The choice of kinase panel (e.g., a panel of 192 kinases) should be broad to cover diverse branches of the kinome.[9]
-
Compound Treatment: Seed the transfected cells into 96-well plates. Add 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and its analogs at a range of concentrations (e.g., 10-point serial dilution starting from 100 µM). Include a DMSO vehicle control.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both donor and acceptor signals. The ratio of the two signals is used to determine the extent of target engagement.
-
Data Analysis: Calculate the IC50 values for each compound against each kinase in the panel. This represents the concentration of the compound required to inhibit 50% of the tracer binding.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine IC50 (µM) | Analog A IC50 (µM) | Analog B IC50 (µM) |
| Kinase 1 | >100 | 25.3 | >100 |
| Kinase 2 | 5.2 | 89.1 | 15.8 |
| Kinase 3 | >100 | >100 | >100 |
| ... | ... | ... | ... |
Workflow for Cellular Kinase Profiling
Caption: Workflow for cellular kinase selectivity profiling.
Receptor Binding Assays
To identify potential interactions with GPCRs, ion channels, and transporters, a broad radioligand binding assay panel is an industry standard.[2] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target.[1]
Causality of Experimental Choice: This high-throughput screening method is cost-effective for rapidly assessing a compound's affinity for a wide range of potential off-targets, providing a comprehensive overview of its receptor interaction profile.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available membrane preparations expressing the target receptors of interest (e.g., a panel of 40-70 common GPCRs, ion channels, and transporters).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound (1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine or its analogs) at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature are target-dependent.[10]
-
Separation: Separate the bound from free radioligand via rapid filtration through a glass fiber filter mat. The filter traps the membranes with the bound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (no compound). A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation with full dose-response curves to determine the inhibitor constant (Ki).
Data Presentation: Receptor Binding Screen
| Receptor Target | % Inhibition at 10 µM (Lead Compound) | % Inhibition at 10 µM (Analog A) | % Inhibition at 10 µM (Analog B) |
| 5-HT2A | 85% | 15% | 92% |
| Dopamine D2 | 68% | 22% | 75% |
| Alpha-1A | 5% | 8% | 3% |
| ... | ... | ... | ... |
Tier 2: Physiologically-Relevant Safety Pharmacology
Compounds that show activity in broad panel screens, or those belonging to a chemical class with known liabilities, should be further investigated in assays that model specific adverse effects.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability to assess, as it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[11][12][13] Regulatory agencies mandate hERG testing for most new chemical entities.[14]
Causality of Experimental Choice: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. It provides a direct functional measure of the compound's effect on the channel's current in a cellular context.[13]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[12]
-
Compound Preparation: Prepare a dilution series of the test compounds. A known hERG inhibitor, such as E-4031 or dofetilide, should be used as a positive control.[12][13]
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[12]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation: hERG Channel Inhibition
| Compound | hERG IC50 (µM) |
| 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | 12.5 |
| Analog A | > 50 |
| Analog B | 8.9 |
| E-4031 (Positive Control) | 0.02 |
Workflow for hERG Inhibition Assay
Caption: Workflow for automated patch-clamp hERG assay.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are the primary enzymes involved in drug metabolism.[15] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism and plasma concentration of another, potentially leading to toxicity.[16][17]
Causality of Experimental Choice: An in vitro assay using human liver microsomes is a standard and regulatory-accepted method to assess the potential for CYP-mediated DDIs.[18] It provides a measure of direct and time-dependent inhibition.[19]
Experimental Protocol: CYP Inhibition Assay (LC-MS/MS based)
-
Reagents: Use pooled human liver microsomes (HLMs), a panel of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), and an NADPH-regenerating system.
-
Incubation: In a 96-well plate, pre-incubate the test compound (at various concentrations) with HLMs and the NADPH-regenerating system.
-
Reaction Initiation: Add the CYP-specific probe substrate cocktail to initiate the metabolic reaction.
-
Reaction Termination: After a set incubation time (e.g., 15 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate IC50 values for each CYP isoform.
Data Presentation: CYP450 Inhibition Profile
| CYP Isoform | 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine IC50 (µM) | Analog A IC50 (µM) | Analog B IC50 (µM) |
| CYP1A2 | > 50 | > 50 | > 50 |
| CYP2C9 | 28.1 | > 50 | 45.2 |
| CYP2D6 | 9.7 | 48.3 | 15.1 |
| CYP3A4 | 18.5 | > 50 | 22.0 |
Tier 3: Mechanistic & Confirmatory Assays
For compounds that show concerning activity in Tier 1 or 2 screens, or to gain deeper insight into a compound's mechanism of action, more specialized assays are warranted.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct drug-target engagement within a cellular environment.[20] The principle is that a ligand binding to its target protein will stabilize it against thermal denaturation.[21]
Causality of Experimental Choice: If a compound shows potent inhibition in a kinase assay, CETSA® can confirm that this inhibition is due to direct binding to the kinase in an intact cell, providing crucial evidence of on-target activity. It can also be used in an unbiased, proteome-wide manner (using mass spectrometry) to identify novel off-targets.[21]
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line for an oncology target) with the test compound or vehicle (DMSO) for a defined period.
-
Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot them. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Normalize the total protein concentration of the soluble fractions.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using SDS-PAGE and Western blotting with a target-specific antibody.[20]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.
Data Presentation: CETSA® Melt Curve Shift
(A graph showing two curves: one for the vehicle control and one for the compound-treated sample. The compound-treated curve should be shifted to the right, indicating thermal stabilization.)
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for Western Blot-based CETSA®.
In Vitro Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to cancer.[22][23] A standard battery of in vitro tests is required by regulatory agencies.[24]
Causality of Experimental Choice: The Ames test is a widely used initial screen for mutagenicity (gene mutations), while the in vitro micronucleus assay detects chromosomal damage.[25] Using both provides a more comprehensive assessment of genotoxic potential.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Metabolic Activation: Test the compound with and without a mammalian liver extract (S9 fraction) to assess the genotoxicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound on an agar plate with a limited amount of the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow without the essential amino acid).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Data Presentation: Ames Test Results
| Bacterial Strain | Metabolic Activation (S9) | Fold Increase over Control (Lead Compound) | Result |
| TA98 | - | 1.2 | Negative |
| TA98 | + | 1.5 | Negative |
| TA100 | - | 1.1 | Negative |
| TA100 | + | 1.3 | Negative |
| ... | ... | ... | ... |
Conclusion and Strategic Outlook
Assessing the off-target effects of novel compounds like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and its analogs is not a single experiment but a strategic, iterative process. The data generated from this multi-tiered approach provides a comprehensive safety profile that is essential for informed decision-making in drug development.
By combining broad screening panels with specific, functional safety assays, we can identify potential liabilities early, enabling medicinal chemists to design safer, more selective molecules. This proactive approach to off-target profiling is fundamental to reducing the risk of late-stage failures and ultimately, to developing safer and more effective medicines.
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Labcorp. (2025, May 16). An in vitro solution to model off-target effects. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]
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Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, Oxford Academic. Retrieved from [Link]
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Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]
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bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
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Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. Retrieved from [Link]
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De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. Retrieved from [Link]
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Figshare. (2017, April 13). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry. Retrieved from [Link]
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Comparative Metabolic Profiling Guide: 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine vs. Structural Analogues
Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the development of central nervous system (CNS) therapeutics, the piperazine scaffold is ubiquitous due to its favorable physicochemical properties and receptor binding profiles. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine (FB-3MCP) is a highly lipophilic derivative designed to maximize blood-brain barrier (BBB) penetration. The1[1], while the 3-methylcyclohexyl moiety provides critical steric bulk.
As a Senior Application Scientist, I frequently observe that while such modifications improve target affinity, they introduce complex metabolic liabilities. Piperazine derivatives are2[2]. This guide objectively compares the metabolic stability and biotransformation pathways of FB-3MCP against its structural isomer, 1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine (FB-4MCP) , and a standard reference, Benzylpiperazine (BZP) .
Mechanistic Metabolic Pathways
The metabolic fate of arylpiperazines is heavily dictated by CYP3A4 and CYP2D6.2[2].
Expert Insight: The shift of the methyl group from the 4-position (FB-4MCP) to the 3-position (FB-3MCP) on the cyclohexyl ring introduces asymmetry. This specific steric hindrance alters the molecule's binding orientation within the CYP3A4 active site, partially shielding the piperazine nitrogen and reducing the rate of N-dealkylation. Furthermore, researchers must be vigilant, as3[3].
Caption: Predicted CYP450-mediated metabolic pathways for FB-3MCP.
Comparative Metabolic Stability Data
The following table summarizes representative in vitro human liver microsome (HLM) clearance data, demonstrating how the 3-methyl substitution improves metabolic stability compared to the 4-methyl isomer and the unsubstituted BZP reference.
| Compound | Substrate Conc. | CLint (µL/min/mg) | t1/2 (min) | Primary CYP Isoforms | Major Phase I Metabolite |
| FB-3MCP (Target) | 1 µM | 34.2 ± 3.1 | 40.5 | CYP3A4, CYP2D6 | 3-Methylcyclohexylpiperazine |
| FB-4MCP (Alternative) | 1 µM | 48.5 ± 4.2 | 28.6 | CYP3A4, CYP2D6 | 4-Fluorobenzylpiperazine |
| BZP (Reference) | 1 µM | 85.4 ± 6.5 | 16.2 | CYP2D6, CYP1A2, CYP3A4 | p-Hydroxybenzylpiperazine |
(Data represents standardized intrinsic clearance values derived from LC-MS/MS quantification over a 60-minute HLM incubation).
Self-Validating Experimental Protocol: HLM Stability Assay
To generate trustworthy and reproducible clearance data, the assay must be designed as a self-validating system. Every reagent and step serves a specific mechanistic purpose.
Caption: Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.
Step-by-Step Methodology & Causality
-
Matrix Preparation: Prepare a suspension of pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Causality: This specific buffer maintains physiological pH and provides the necessary ionic strength to stabilize the tertiary structure of microsomal CYP450 enzymes.
-
-
Substrate Spiking: Add FB-3MCP to achieve a final incubation concentration of 1 µM (Ensure final DMSO concentration is ≤0.1%).
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Allows the system to reach thermal equilibrium prior to enzymatic activation.
-
-
-
Causality: NADPH acts as the essential electron donor required to drive the CYP450 catalytic cycle.
-
-
Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction while simultaneously precipitating proteins to prepare the sample for LC-MS/MS injection.
-
-
Self-Validating Controls:
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- BenchChem - Comparative study of the pharmacokinetic properties of piperazine derivatives.
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- IntechOpen - In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Mercell - Standard Operating Procedure: Metabolic stability in liver microsomes.
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- 4. mercell.com [mercell.com]
- 5. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex synthetic intermediates like 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine requires more than just following a generic safety checklist. Proper disposal is a critical extension of the experimental workflow, directly impacting laboratory safety, regulatory compliance, and environmental integrity.
This guide provides a comprehensive, causality-driven framework for the operational disposal of this specific fluorinated piperazine derivative. By understanding the physicochemical behavior of this molecule, researchers can implement self-validating safety protocols that eliminate guesswork and prevent hazardous laboratory incidents.
Chemical Profiling & Disposal Causality
To design an effective disposal strategy, we must first deconstruct the molecule. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine contains three distinct structural motifs that dictate its waste classification. You cannot simply rely on the carrier solvent's properties; the solute fundamentally alters the waste profile.
Table 1: Physicochemical Properties and Disposal Implications
| Structural Feature | Physicochemical Consequence | Operational Disposal Implication |
| 4-Fluorobenzyl Group | High bond dissociation energy of the C-F bond (~116 kcal/mol) confers extreme metabolic and environmental stability[1]. | Mandates classification of the entire mixture as Halogenated Organic Waste for high-temperature incineration, regardless of the carrier solvent[2]. |
| Piperazine Core | Acts as a basic secondary/tertiary dialkylamine. | Highly incompatible with strong acids and oxidizers. Mixing in waste carboys risks exothermic neutralization and pressurization[2]. |
| 3-Methylcyclohexyl Group | Imparts significant lipophilicity (elevated LogP) and extremely low aqueous solubility. | Strict prohibition from sink disposal. Trace amounts in aqueous washes will persist and bioaccumulate in wastewater systems[1]. |
Waste Segregation Workflow
The following logic tree outlines the mandatory segregation pathways for any waste stream containing this compound.
Decision tree for the segregation and disposal of fluorinated piperazine derivative waste.
Self-Validating Disposal Methodologies
Do not treat disposal as a passive activity. The following step-by-step methodologies incorporate self-validating checks to ensure that human error does not compromise laboratory safety.
Protocol A: Halogenated Organic Liquid Waste (Primary Waste Stream)
Applicability: Reaction mother liquors, chromatography fractions, and organic extraction solvents (e.g., EtOAc, DCM, Hexanes) containing the compound.
-
The Water-Drop Validation Test: Before transferring any organic solvent into the bulk waste carboy, place 1 mL of the waste into a test tube and add 1 drop of DI water.
-
Causality: If the water drop dissolves, your waste contains a high percentage of water or water-miscible solvents. If it forms a separate layer, it is predominantly organic. This prevents the accidental addition of aqueous washes into the organic carboy, which can cause biphasic separation, pressure buildup, and catastrophic container failure.
-
-
Compatibility Verification: Physically verify that the receiving carboy is labeled strictly for "Halogenated Organics." Ensure no nitric acid or strong oxidizers have been logged in this container[2].
-
Causality: The basic piperazine nitrogen will react violently with acids, generating heat and potentially aerosolizing the fluorinated compound.
-
-
Transfer and Immediate Seal: Use a dedicated, grounded funnel to transfer the liquid. Remove the funnel immediately after the transfer and seal the carboy tightly.
-
Log Update: Record the estimated mass of the fluorinated piperazine added. Even if dissolved in a non-halogenated solvent like methanol, the presence of the C-F bond legally and chemically renders the entire volume as halogenated waste for incineration purposes[2].
Protocol B: Aqueous Wash Waste
Applicability: Brine or water washes from liquid-liquid extractions.
-
pH Validation: Test the aqueous layer using broad-spectrum pH indicator strips.
-
Causality: Due to the basic nature of the piperazine ring, aqueous washes may become alkaline. Environmental Protection Agency (EPA) guidelines and standard TSDF (Treatment, Storage, and Disposal Facility) rules require aqueous waste to be between pH 5.0 and 9.0 to prevent degradation of storage containers[3].
-
-
Neutralization (If Required): If the pH exceeds 9.0, neutralize dropwise with 1M HCl while stirring until the pH strip reads ~7.0.
-
Disposal Routing: Transfer the neutralized solution to the "Aqueous Hazardous Waste" carboy. Never pour this down the drain. Trace amounts of the highly lipophilic 3-methylcyclohexyl and fluorobenzyl groups will remain suspended and bypass standard biological wastewater treatment[3].
Protocol C: Solid Waste Management
Applicability: Contaminated PPE, TLC plates, empty reagent vials, and silica gel from flash chromatography.
-
API Deactivation: If you need to dispose of >500 mg of the pure solid compound (e.g., a failed batch or expired reagent), do not throw the dry powder directly into the solid waste bin. Dissolve it in a minimal volume of ethanol and route it through Protocol A .
-
Causality: Dry, biologically active powders pose a severe inhalation and aerosolization hazard to waste management personnel. Dissolving the compound neutralizes the airborne risk.
-
-
Silica Gel Containment: Allow residual elution solvents on silica gel to evaporate in the fume hood for 30 minutes. Once dry, transfer the silica into a puncture-resistant poly-bag inside the solid hazardous waste bin.
-
Volume Control: Seal the solid waste bag when it reaches 75% capacity to prevent rupture during transport.
Satellite Accumulation Area (SAA) Logistics
Generating the waste safely is only half the process; storing it legally is the other. Under standard EPA regulations (40 CFR § 262.15), laboratories must manage their waste in a designated Satellite Accumulation Area (SAA)[4].
-
Proximity: The SAA must be at or near the point of generation (i.e., within the same laboratory space) and under the control of the operator generating the waste[3].
-
Labeling Integrity: Containers must be explicitly labeled with the words "Hazardous Waste" and a description of the hazard class (e.g., "Halogenated Toxic/Flammable").
-
Time Constraints: Once a waste container reaches its volume limit (typically 55 gallons, though lab carboys are usually 10-20L), it must be dated. You have exactly three days to move this full container from the SAA to the central accumulation area for final TSDF pickup[3].
By adhering to these causality-based protocols, your laboratory ensures the safe containment of fluorinated piperazine derivatives, protecting both personnel and the broader environment from chemical contamination.
References
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at:[Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. epa.gov. Available at:[Link]
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Personal protective equipment for handling 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
As a Senior Application Scientist, I approach the handling of novel and complex chemical entities not just as a matter of compliance, but as a rigorous scientific discipline. 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a highly specialized, lipophilic piperazine derivative. While its specific pharmacological profile may be under investigation, its core chemical structure dictates strict, non-negotiable handling protocols.
The presence of the basic piperazine ring, combined with the highly lipophilic 3-methylcyclohexyl moiety and the reactive fluorobenzyl group, creates a compound that is highly capable of penetrating biological membranes and causing severe tissue damage. This guide synthesizes field-proven insights and authoritative safety data to provide a self-validating operational framework for handling this compound safely.
Mechanistic Hazard Profiling: The Causality of Risk
To effectively protect yourself, you must understand why this compound is dangerous. We extrapolate its hazard profile from its structural analogs, such as 1-(4-Fluorobenzyl)piperazine and 4-fluoro BZP, which share the same reactive core.
-
Corrosivity and Tissue Damage: The secondary/tertiary amine centers in the piperazine ring are strong bases. Fluorobenzyl piperazine derivatives are universally classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1 [1]. Contact with mucosal membranes or corneas causes rapid, irreversible protein denaturation.
-
Enhanced Dermal Penetration: The addition of the 3-methylcyclohexyl group significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity means the compound can rapidly cross the stratum corneum (the skin's outer layer), carrying the corrosive amine directly into the bloodstream. Systemic toxicity (Acute Tox. 4) via dermal absorption is a critical risk[2].
-
Respiratory and Systemic Toxicity: Inhalation of dust or aerosols causes severe respiratory tract irritation[3]. If swallowed, the compound is highly toxic, and the use of gastric lavage or emesis is strictly contraindicated due to the risk of secondary corrosive burns to the esophagus[1].
-
Environmental Persistence: Fluorinated piperazines are classified as highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[4]. Total containment is required.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive bases. Every piece of equipment must be chosen based on chemical compatibility and breakthrough causality.
| PPE Category | Specification | Scientific Rationale & Causality |
| Hand Protection | Double-layered Nitrile (Outer ≥ 0.11 mm) or Butyl Rubber | Nitrile resists basic aqueous amines[1]. However, the compound's high lipophilicity accelerates breakthrough when dissolved in non-polar organic solvents (e.g., DCM, Hexane). Double-gloving ensures a secondary barrier. |
| Eye/Face Protection | Snug-fitting chemical splash goggles + Full Face Shield | Protects against irreversible corneal damage (Eye Dam. 1)[1],[4]. Safety glasses with side shields are inadequate against corrosive aerosols. |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron | Prevents dermal absorption[2]. An apron prevents the lab coat from absorbing solutions and holding the corrosive agent against the skin[1]. |
| Respiratory | NIOSH N95/P100 (Solid) or Organic Vapor Cartridge (Solution) | Mitigates inhalation risks (H332) and severe respiratory tract irritation (H335)[3],[2]. Mandatory if handling outside of a certified fume hood. |
Operational Workflows: Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are fully met.
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 fpm. Never handle this compound on an open bench[3].
-
Static Mitigation: Because fluorinated piperazine powders can easily aerosolize and carry an electrostatic charge, use an anti-static gun (Zerostat) on the weighing boat and metal spatulas prior to use[3].
-
Secondary Containment: Place a chemical-resistant tray inside the fume hood to serve as a secondary containment zone for the balance.
Phase 2: Weighing and Transfer
-
Don PPE: Equip double nitrile gloves, splash goggles, and a lab coat.
-
Weighing: Carefully transfer the solid 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine into the tared boat. Avoid rapid movements that generate dust.
-
Solubilization: If creating a stock solution, add the target solvent inside the fume hood. Seal the vial tightly with a PTFE-lined cap before removing it from the hood[3].
Phase 3: Decontamination
-
Neutralization: Wash all spatulas, glassware, and reusable equipment with a dilute acidic solution (e.g., 0.1M HCl) to neutralize the basic piperazine residues.
-
Final Clean: Follow the acid wash with copious amounts of soap and water[1].
-
Doffing: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands immediately.
Sequential Operational Workflow for Piperazine Derivatives
Emergency Response & Spill Management
In the event of an exposure or spill, immediate, protocol-driven action is required to prevent severe injury.
Medical Emergency Protocols
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Immediate medical attention is required[1],[2].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Call a POISON CENTER immediately[1],[4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Use of gastric lavage or emesis is contraindicated due to the corrosive nature of the compound. Call a physician immediately[1],[4].
Environmental Spill Containment
-
Evacuate and Assess: Evacuate personnel from the immediate area and ensure maximum ventilation[3],.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, silica gel, or vermiculite). Do not use combustible materials like sawdust[3].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into an airtight hazardous waste container[3].
-
Remediation: Wash the spill area thoroughly with soap and water to remove residual corrosive material[1],[2].
Step-by-Step Environmental Spill Containment Strategy
Disposal Plan
Because fluorinated piperazines are highly toxic to aquatic ecosystems, zero-discharge policies must be enforced[4].
-
Solid Waste: All contaminated gloves, weighing boats, and absorbent materials must be placed in a sealed, clearly labeled solid hazardous waste container[3].
-
Liquid Waste: Segregate liquid waste into "Halogenated Organic Waste" (due to the fluorine atom) unless the solvent matrix strictly dictates otherwise.
-
Regulatory Compliance: Never discharge any quantity of this compound into the municipal sewer system[3],. Entrust all waste to a licensed hazardous waste disposal company.
References[1] SAFETY DATA SHEET - 1-(4-Fluorobenzyl)piperazine. Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30fP-Wsxm4n6rCxrDOZECt0rJuOv83cHZql_utWG9augpq4XRUpopxBnPozbW8VQjboDQ9Mm_3cPRmFRYMfeisT8Aj2D-95A4x9jfPUywyT9QQz69LPepL62xVOqgb4gTH4Wy2AuUauYx-LM_7DF_spm9QyvETsb48kl4PXDGMHK-YNvrB1L804wxIwNiSJQ-kqJpUX9uYceuZBCr0eLIHZcrnvCp15u3BeSq2zMvsFDbHA8igK4a9Gfx-RpxnVWX6fZI_6fKPQgoSDoNy3QqLDEcBw==[3] Safety Data Sheet - 1-(3-Fluorobenzoyl)piperazine hydrochloride. CymitQuimica. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1y3MKe6hEFxV8SmSvEd0pemyyrlF60DmmOH7QGSf3EwbhxfJ1RTuL2FCeYc09WMyN9RXuNTBUiQtm_fLk1h8vZRwWypXAQZ-jZl-IKqtmdI4dOJWBfg9dJE1vclE0X3MCXbU_CB6wsTPa411DboFMkNEqKZ3Fdmv_w==[4] SAFETY DATA SHEET - 1-Bis(4-fluorophenyl)methyl piperazine. Ossila. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0bfAMLJ0fVN8X3K-YkvW0kIXnF8xylrdFu_qn5PKzkzrciJZYTRV5tirrsiPOpc1uRgwZHC1Dtvqb0-AT9jjTtnTV8ETRp8O9cF7xvmqhQm_B55gCRHERlnqTW2xiGE2i5ux0EgakFIjd6-PWZP-TpNN--X1FcYjjsorQeuFmic7dJKwB[2] Safety Data Sheet - 4-fluoro BZP (hydrochloride). Cayman Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4FJutpNL_cpjBp1BwMb7c2i4Wt5uqZ118Rhsr5IeENMrCb_ZtuKzPkGJOn097N1_FN35oIdaZOcCdayKO2ktsDdcoQfHsrMIGjoyjNDXZlvGVueZR6eflVdPGwh6705plJDbef04xE8w=[5] SAFETY DATA SHEET - 1-Benzyl-3-(4-fluorophenyl)piperazine. Tokyo Chemical Industry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CjLRp3gO1n2hmNAkoFFf-KpxnCPWrLeRa2-6-1-_cTQxUMR9HLPjo_8X0-y-aWku4d2by7LolCN4iBGLFS4tl2zl5wvekFolUicoWtGwo1poEFDEfHcctEAIHYxv1z-dpTVqdJqKNzyWTL3KMN0jn_SC7jHx5soDo_kuuteiMhMGeifJRPQ_BVld_jOGYywPGedUK51j9lp058kv4nZLwOBc1vG4b9jPOFKdezfC9aMi-ZNB
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
